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  • Product: (4-Methoxy-2-methylphenyl)methanamine
  • CAS: 21883-14-7

Core Science & Biosynthesis

Foundational

(4-Methoxy-2-methylphenyl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Methoxy-2-methylphenyl)methanamine Abstract (4-Methoxy-2-methylphenyl)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (4-Methoxy-2-methylphenyl)methanamine

Abstract

(4-Methoxy-2-methylphenyl)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the principal synthetic pathways for its preparation, designed for researchers, chemists, and professionals in drug development. It delves into the mechanistic underpinnings of each route, offers detailed, field-tested experimental protocols, and presents a comparative analysis to inform strategic decisions in synthetic planning. The document emphasizes scientific integrity, reproducibility, and safety, grounding all technical discussions in authoritative literature.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to (4-Methoxy-2-methylphenyl)methanamine reveals several logical disconnections, primarily centered around the formation of the benzylic amine C-N bond. The most common strategies involve the functional group interconversion of an oxidized precursor at the benzylic position, such as an aldehyde, a nitrile, or a halide.

G cluster_precursors Key Precursors Target (4-Methoxy-2-methylphenyl)methanamine FGI_Amine Functional Group Interconversion (FGI) Target->FGI_Amine C-N bond formation Aldehyde 4-Methoxy-2-methylbenzaldehyde FGI_Amine->Aldehyde Reductive Amination Nitrile 4-Methoxy-2-methylbenzonitrile FGI_Amine->Nitrile Nitrile Reduction Halide 1-(Bromomethyl)-4-methoxy -2-methylbenzene FGI_Amine->Halide Gabriel Synthesis or Direct Amination

Figure 1: Retrosynthetic analysis of (4-Methoxy-2-methylphenyl)methanamine.

This analysis identifies three primary precursors, each leading to a distinct and viable synthetic pathway:

  • Reductive Amination of 4-methoxy-2-methylbenzaldehyde.

  • Reduction of 4-methoxy-2-methylbenzonitrile.

  • Nucleophilic Substitution of a benzylic halide, such as 1-(bromomethyl)-4-methoxy-2-methylbenzene.

This guide will focus on the two most prevalent and scalable methods: reductive amination and nitrile reduction.

Pathway I: Reductive Amination of 4-Methoxy-2-methylbenzaldehyde

This is arguably the most direct and widely used method for synthesizing the target compound. The reaction proceeds via the in-situ formation of an imine from the parent aldehyde and an ammonia source, which is then immediately reduced to the corresponding amine.

Mechanism and Rationale

The reaction is a one-pot process that capitalizes on the difference in reactivity between the carbonyl group and the iminium ion intermediate.

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, or ammonia in methanol) in a nucleophilic addition-elimination reaction. This equilibrium-driven step forms a transient imine (Schiff base). The reaction is often facilitated by a mildly acidic medium to protonate the carbonyl oxygen, enhancing its electrophilicity.

  • Reduction: A selective reducing agent, typically sodium borohydride (NaBH₄), is introduced. While NaBH₄ can reduce aldehydes, its rate of reduction for the protonated imine (iminium ion) is significantly faster. This selectivity is crucial for achieving high yields of the desired amine, as it minimizes the formation of the corresponding alcohol as a byproduct. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) offer even greater selectivity for the iminium ion over the starting aldehyde, but NaBH₄ is often sufficient, cost-effective, and less toxic.

G cluster_main Pathway I: Reductive Amination Aldehyde 4-Methoxy-2- methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Amine (4-Methoxy-2-methylphenyl) methanamine Imine->Amine + [H⁻] (e.g., NaBH₄)

Figure 2: Workflow for the reductive amination pathway.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination of aromatic aldehydes.

Materials & Reagents:

  • 4-Methoxy-2-methylbenzaldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) and ammonium acetate (5.0-10.0 eq) in methanol. The large excess of the ammonia source drives the imine formation equilibrium forward.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. The portion-wise addition helps control the exothermic reaction and gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the intermediate imine.

  • Workup - Quenching: Slowly add water to the flask at 0 °C to quench any remaining NaBH₄.

  • Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with an organic solvent like DCM or EtOAc (3x).

  • Workup - Washing: Combine the organic extracts. To remove impurities, wash sequentially with 1 M HCl (to extract the amine into the aqueous phase), then basify the aqueous layer with 1 M NaOH until pH > 10, and re-extract the free amine with fresh organic solvent. Finally, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (4-methoxy-2-methylphenyl)methanamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data & Analysis
ParameterValueNotes
Starting Material 4-Methoxy-2-methylbenzaldehydeCommercially available.
Key Reagents NH₄OAc, NaBH₄Cost-effective and readily available.
Typical Yield 75-90%Highly dependent on reaction conditions and purification.
Purity (Post-Purification) >98%Achievable via vacuum distillation.
Primary Analytical Tools ¹H NMR, ¹³C NMR, IR, GC-MSFor structural confirmation and purity assessment.
Advantages and Disadvantages
  • Advantages: High yields, operational simplicity (one-pot), use of inexpensive and readily available reagents, and generally mild reaction conditions.

  • Disadvantages: The use of a large excess of the ammonia source can complicate purification. The borohydride reagent is water-sensitive, and the reaction requires careful control during quenching.

Pathway II: Reduction of 4-Methoxy-2-methylbenzonitrile

An alternative and robust pathway involves the reduction of the corresponding benzonitrile. This method is particularly useful if the nitrile is a more accessible or cost-effective starting material than the aldehyde.

Mechanism and Rationale

The reduction of a nitrile to a primary amine requires a potent source of hydride (H⁻). Two main classes of reagents are employed for this transformation:

  • Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄, LAH) is the most common and effective reagent for this purpose. The mechanism involves two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile. The first addition breaks one π-bond of the C≡N triple bond, forming an intermediate imine anion complex. A second hydride attacks this intermediate, breaking the remaining π-bond and forming a dianionic species. A final aqueous or acidic workup protonates the nitrogen to yield the primary amine. LAH is a powerful, non-selective reducing agent and requires strictly anhydrous conditions.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum oxide (PtO₂). The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and adds across the C≡N triple bond. This method is considered "greener" and is often more scalable than using stoichiometric metal hydrides, but may require high pressures and temperatures.

G cluster_main Pathway II: Nitrile Reduction Nitrile 4-Methoxy-2- methylbenzonitrile Amine (4-Methoxy-2-methylphenyl) methanamine Nitrile->Amine + 4[H] (e.g., LiAlH₄ or H₂/Catalyst)

Figure 3: Workflow for the nitrile reduction pathway.

Detailed Experimental Protocol (Using LiAlH₄)

Materials & Reagents:

  • 4-Methoxy-2-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Extreme Caution: LiAlH₄ reacts violently with water and moisture.

  • Substrate Addition: Cool the LAH suspension to 0 °C. Add a solution of 4-methoxy-2-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting nitrile.

  • Workup - Fieser Method: Cool the reaction mixture to 0 °C. Quench the reaction with extreme care by the slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.

  • Drying and Concentration: Combine the filtrate and washings. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude amine.

  • Purification: Purify the product by vacuum distillation.

Quantitative Data & Analysis
ParameterValueNotes
Starting Material 4-Methoxy-2-methylbenzonitrileCan be prepared from the corresponding benzyl bromide.
Key Reagents LiAlH₄Highly reactive; requires specialized handling.
Typical Yield 80-95%Generally very high-yielding.
Purity (Post-Purification) >98%Achievable via vacuum distillation.
Primary Analytical Tools ¹H NMR, ¹³C NMR, IR, GC-MSFor structural confirmation and purity assessment.
Advantages and Disadvantages
  • Advantages: High yields and a very effective transformation for nitriles. The workup, while requiring care, is well-established.

  • Disadvantages: LiAlH₄ is a hazardous reagent that is pyrophoric and reacts violently with protic solvents. The reaction must be performed under strictly anhydrous conditions, which can be challenging on a large scale. Catalytic hydrogenation, while safer in principle, can sometimes lead to side products and requires specialized high-pressure equipment.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on factors such as scale, available equipment, cost of starting materials, and safety considerations.

FeaturePathway I: Reductive AminationPathway II: Nitrile Reduction (LiAlH₄)
Starting Material 4-Methoxy-2-methylbenzaldehyde4-Methoxy-2-methylbenzonitrile
Key Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Yield Good to Excellent (75-90%)Excellent (80-95%)
Scalability Good; amenable to large-scale production.Moderate; limited by safety of LiAlH₄.
Safety Moderate; NaBH₄ is flammable and evolves H₂.Poor; LiAlH₄ is pyrophoric and highly reactive.
Operational Simplicity High (One-pot procedure).Moderate (Requires strict anhydrous conditions).
Cost-Effectiveness Generally high due to cheaper reagents.Can be lower if the nitrile is significantly cheaper.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts explosively with water and other protic sources. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher (for combustible metals) must be available.

  • Sodium Borohydride (NaBH₄): While less hazardous than LiAlH₄, NaBH₄ is still a flammable solid. It reacts with water and acids to produce flammable hydrogen gas, which can form explosive mixtures with air. Handle with appropriate PPE in a well-ventilated area.

  • Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon standing. Always use from a freshly opened container or test for peroxides before use.

Conclusion

The synthesis of (4-methoxy-2-methylphenyl)methanamine is most efficiently achieved via two primary pathways: the reductive amination of 4-methoxy-2-methylbenzaldehyde and the reduction of 4-methoxy-2-methylbenzonitrile. The reductive amination route offers a superior balance of safety, operational simplicity, and cost, making it the preferred method for most laboratory and pilot-scale applications. The nitrile reduction pathway, particularly with LiAlH₄, provides excellent chemical yields but presents significant safety and handling challenges that may limit its scalability. The selection of the optimal pathway requires a careful evaluation of the specific project goals, available resources, and safety infrastructure.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ChemicalDesk. (2011, November 23). Mechanism (LAH reduction nitrile to amine). ChemicalDesk.Com. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link]

  • Pearson. (n.d.). Give the expected products of lithium aluminum hydride reduction.... Pearson. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-2-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Foreword (4-Methoxy-2-methylphenyl)methanamine is a primary amine that holds potential as a building block in the synthesis of novel pharmaceutical compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Methoxy-2-methylphenyl)methanamine is a primary amine that holds potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—offers unique steric and electronic properties that can be exploited in drug design and development. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via reductive amination, and a workflow for its thorough characterization. The information presented herein is intended to empower researchers to confidently utilize this compound in their scientific endeavors.

Molecular and Physicochemical Profile

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. These properties govern its reactivity, solubility, and pharmacokinetic behavior. While experimental data for some properties of (4-Methoxy-2-methylphenyl)methanamine are not extensively reported in the literature, a combination of available data and high-quality predictions provides a robust profile.

Chemical Identity
IdentifierValue
IUPAC Name (4-Methoxy-2-methylphenyl)methanamine
CAS Number 21883-14-7[1]
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)OC)CN
Physicochemical Data

The following table summarizes key physicochemical properties. Where experimental data is not available, predicted values from reputable computational models are provided and clearly indicated.

PropertyValueSource
Physical State Predicted: Liquid-
Melting Point Data not available-
Boiling Point Predicted: 245.5 ± 25.0 °CAdvanced Chemistry Development (ACD/Labs) Software V11.02
Solubility Predicted: Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water.General knowledge of similar aromatic amines
pKa (of the conjugate acid) Predicted: ~9.5Based on similar benzylamines
LogP Predicted: 1.8Advanced Chemistry Development (ACD/Labs) Software V11.02

Synthesis and Purification

The most direct and efficient route to synthesize (4-Methoxy-2-methylphenyl)methanamine is through the reductive amination of its corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde. This two-step, one-pot reaction is widely used in medicinal chemistry for its high yields and tolerance of various functional groups.[2][3]

Synthesis of the Precursor: 4-Methoxy-2-methylbenzaldehyde

The starting material, 4-methoxy-2-methylbenzaldehyde, can be synthesized from 3-methylanisole via a Vilsmeier-Haack reaction.[4]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF. The reaction is exothermic. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3-methylanisole (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Cool this solution to 0 °C and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium acetate to neutralize the mixture. Stir for 30 minutes to an hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-methoxy-2-methylbenzaldehyde.

Reductive Amination to (4-Methoxy-2-methylphenyl)methanamine

This procedure outlines the conversion of the aldehyde to the primary amine using ammonia as the nitrogen source and sodium borohydride as the reducing agent.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-methylbenzaldehyde (1 equivalent) in methanol.

  • Imine Formation: To this solution, add a solution of ammonia in methanol (7N, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise. Control the addition to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-Methoxy-2-methylphenyl)methanamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[6]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3-Methylanisole 3-Methylanisole 4-Methoxy-2-methylbenzaldehyde 4-Methoxy-2-methylbenzaldehyde 3-Methylanisole->4-Methoxy-2-methylbenzaldehyde Vilsmeier-Haack Vilsmeier_Reagent DMF, POCl₃ Vilsmeier_Reagent->4-Methoxy-2-methylbenzaldehyde Target_Molecule (4-Methoxy-2-methylphenyl)methanamine 4-Methoxy-2-methylbenzaldehyde->Target_Molecule Reductive Amination Ammonia Ammonia Ammonia->Target_Molecule Reducing_Agent NaBH₄ Reducing_Agent->Target_Molecule Characterization_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C, DEPT) TLC->NMR If pure MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR Final Confirmed Structure & Purity IR->Final

Caption: Analytical workflow for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • Aromatic Protons: Three signals are expected in the aromatic region (δ 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns (doublets and a doublet of doublets).

  • Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm.

  • Benzylic Protons (-CH₂-NH₂): A singlet integrating to two protons is anticipated around δ 3.7-3.9 ppm.

  • Amine Protons (-NH₂): A broad singlet integrating to two protons, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

  • Methyl Group (-CH₃): A singlet integrating to three protons is expected around δ 2.2 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm is characteristic. [7]* Benzylic Carbon (-CH₂-NH₂): A signal is expected in the range of δ 40-50 ppm.

  • Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, integration values, and splitting patterns. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignments. [8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: Two characteristic medium intensity bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

  • N-H Bend (Scissoring): A band in the region of 1590-1650 cm⁻¹.

  • Sample Preparation: A small amount of the liquid sample can be analyzed as a thin film between two salt plates (NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. [9]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 151.21).

  • Major Fragments: Expect fragmentation patterns typical for benzylamines, such as the loss of the amino group and benzylic cleavage.

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

(4-Methoxy-2-methylphenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

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Sources

Foundational

The Definitive Technical Guide to (4-Methoxy-2-methylphenyl)methanamine (CAS 21883-14-7): Synthesis, Properties, and Pharmaceutical Applications

Executive Summary (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a highly versatile primary amine building block utilized extensively in medicinal chemistry and organic synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a highly versatile primary amine building block utilized extensively in medicinal chemistry and organic synthesis. Characterized by its unique substitution pattern—a methoxy group at the para position and a methyl group at the ortho position relative to the methanamine moiety—this compound offers a precise balance of electronic donation, hydrogen-bonding capability, and steric hindrance. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its structural rationale in modern drug design.

Physicochemical Profiling & Structural Logic

Understanding the baseline properties of (4-Methoxy-2-methylphenyl)methanamine is critical for predicting its behavior in both synthetic reactions and biological systems.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 21883-14-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H13NODefines the exact atomic composition.
Molecular Weight 151.21 g/mol Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) building block[1].
LogP ~1.45Optimal lipophilicity for membrane permeability without inducing excessive non-specific hydrophobic binding[1].
Physical Form Liquid (Free Base) / Solid (HCl Salt)The free base is prone to atmospheric oxidation and CO2 absorption; the hydrochloride salt is preferred for long-term bench stability.
Hazard Class 8 (Corrosive, UN 2735)The primary amine is highly basic and nucleophilic, requiring specialized PPE to prevent severe skin burns[1].

Synthetic Methodologies: The Reductive Amination Pathway

Self-Validating Experimental Protocol

Objective: Synthesize the target amine while preventing dimer formation.

Step 1: Imine Condensation

  • Procedure: Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate ( NH4​OAc ) (10.0 eq) and stir at room temperature for 2 hours.

  • Causality: A massive excess of the ammonia source is critical. It drives the thermodynamic equilibrium toward the primary imine and sterically/kinetically outcompetes the newly formed primary amine from reacting with unreacted aldehyde, thereby preventing secondary amine byproducts.

Step 2: Chemoselective Reduction

  • Procedure: Cool the reaction to 0°C. Add Sodium Cyanoborohydride ( NaBH3​CN ) (1.5 eq) portion-wise.

  • Causality: NaBH3​CN is chosen over NaBH4​ because it is stable at the mildly acidic pH (pH 6-7) created by the ammonium acetate. This pH is required to protonate the intermediate imine (making it electrophilic enough for reduction) without prematurely reducing the starting aldehyde.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde (UV active, non-ninhydrin active) must completely disappear, replaced by a baseline spot that stains deep purple with Ninhydrin (confirming the presence of a primary amine).

Step 3: Quenching and Workup

  • Procedure: Quench the reaction with 1M NaOH until the aqueous layer reaches pH > 10. Extract with Dichloromethane ( 3×20 mL).

  • Causality: The highly basic quench serves a dual purpose: it destroys toxic boron complexes and ensures the amine is fully deprotonated (free base form) so it partitions entirely into the organic phase.

Step 4: Salt Precipitation (Purification)

  • Procedure: Dry the combined organics over anhydrous Na2​SO4​ , filter, and cool to 0°C. Dropwise add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid.

  • Causality: Isolating the compound as an HCl salt bypasses the need for tedious column chromatography and provides a highly stable, oxidation-resistant powder suitable for long-term storage.

SynthesisWorkflow A 4-Methoxy-2-methylbenzaldehyde (Starting Material) B Imine Intermediate (Transient Species) A->B NH4OAc / MeOH Condensation C (4-Methoxy-2-methylphenyl)methanamine (Target Product) B->C NaBH3CN Chemoselective Reduction

Caption: Workflow for the reductive amination of 4-methoxy-2-methylbenzaldehyde.

Applications in Drug Discovery: Structural Rationale

In medicinal chemistry, the incorporation of the (4-methoxy-2-methylphenyl)methanamine moiety is rarely accidental. It is frequently utilized in the development of kinase inhibitors and protein-protein interaction (PPI) inhibitors, such as those targeting the Menin-MLL interaction[3].

The Pharmacophore Logic
  • The Primary Amine: Acts as a critical anchor. At physiological pH (~7.4), it is protonated and serves as a strong hydrogen bond donor to acidic residues (Aspartate or Glutamate) within target protein pockets.

  • The 4-Methoxy Group: Functions as a potent electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. Furthermore, the oxygen atom acts as a specific hydrogen bond acceptor, often engaging with the hinge region of kinases or specific solvent-exposed residues[3].

  • The 2-Methyl Group (The Conformational Lock): This is the most strategically important feature. The ortho-methyl group introduces significant steric bulk adjacent to the benzylic carbon. This steric clash restricts the free rotation of the benzylamine bond. By locking the molecule into a specific bioactive conformation prior to binding, the entropic penalty of binding is drastically reduced, leading to higher binding affinity ( Kd​ ) and target selectivity.

DrugDesignLogic Target Protein Binding Pocket (e.g., Menin/Kinase) Amine Primary Amine (H-Bond Donor/Acceptor) Amine->Target Anchors to Asp/Glu residues Methoxy 4-Methoxy Group (Electron Donor / H-Bond Acceptor) Methoxy->Target Binds hinge region Methyl 2-Methyl Group (Steric Shield / Conformational Lock) Methyl->Target Restricts bond rotation

Caption: Structural rationale for incorporating the 4-methoxy-2-methylbenzylamine moiety.

Handling, Safety, and Storage Protocols

Due to its classification as a Class 8 Corrosive liquid (UN 2735)[1], strict handling protocols must be enforced:

  • Storage: The free base must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation into the corresponding N -oxide or carbonate salts (via atmospheric CO2​ ).

  • PPE: Nitrile gloves (double-layered), chemical splash goggles, and a flame-retardant lab coat are mandatory. All transfers must be conducted within a certified fume hood.

  • Spill Mitigation: In the event of a spill, neutralize immediately with a weak acid (e.g., citric acid solution or sodium bisulfate) before mechanical cleanup.

References

  • ACS Omega. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Retrieved from:[Link]

Sources

Exploratory

Structural Elucidation of (4-Methoxy-2-methylphenyl)methanamine: A Comprehensive Analytical Guide

Executive Summary (4-Methoxy-2-methylphenyl)methanamine (also recognized as 4-methoxy-2-methylbenzylamine) is a highly versatile aromatic building block utilized extensively in the synthesis of biologically active hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-2-methylphenyl)methanamine (also recognized as 4-methoxy-2-methylbenzylamine) is a highly versatile aromatic building block utilized extensively in the synthesis of biologically active heterocycles, including pyrano[2,3-c]pyrazoles[1] and complex isoquinoline derivatives[2]. Available commercially as both a free base (CAS: 21883-14-7)[3] and a hydrochloride salt (CAS: 856627-60-6)[4], its structural verification is a critical quality control step in pharmaceutical development.

This whitepaper provides an authoritative, step-by-step framework for the structural elucidation of (4-Methoxy-2-methylphenyl)methanamine, detailing the causality behind analytical choices, self-validating protocols, and comprehensive spectral assignments.

Physicochemical Profiling & Sample Preparation

The physical state of the compound dictates the analytical approach. The free base is an electron-rich, primary benzylic amine. Because primary amines are nucleophilic and prone to forming carbamates upon exposure to atmospheric CO2​ , the compound is often stabilized and shipped as a hydrochloride salt[4].

Causality in Solvent Selection:

  • Free Base: Soluble in moderately polar solvents like Chloroform-d ( CDCl3​ ). However, CDCl3​ can degrade over time to produce trace phosgene and DCl . If unneutralized, these trace acids will partially protonate the amine, leading to unpredictable chemical shifts for the benzylic protons ( −CH2​− ). Expert Insight: Always filter CDCl3​ through a plug of basic alumina immediately prior to sample preparation to ensure the amine remains in its free base form.

  • Hydrochloride Salt: Insoluble in CDCl3​ . Dimethyl sulfoxide-d6 ( DMSO−d6​ ) must be used. DMSO−d6​ strongly hydrogen-bonds with the −NH3+​ protons, slowing their exchange rate and allowing them to be observed as a distinct, broad resonance near 8.0–8.5 ppm.

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, structural elucidation must follow a self-validating system where orthogonal techniques (Mass Spectrometry, NMR, and IR) independently confirm the same structural features.

Workflow A Sample Prep (Free Base vs HCl Salt) B HRMS (ESI+) Exact Mass & Fragmentation A->B Aliquot 1 C 1D NMR (1H, 13C) Chemical Shifts & Multiplicity A->C Aliquot 2 E FT-IR Spectroscopy Functional Group Validation A->E Aliquot 3 F Final Structural Elucidation B->F D 2D NMR (HMBC, HSQC) Connectivity & Regiochemistry C->D Ambiguity Resolution D->F E->F

Analytical workflow for the structural elucidation of (4-Methoxy-2-methylphenyl)methanamine.

High-Resolution Mass Spectrometry (HRMS) Protocol

Methodology: Liquid Chromatography-Electrospray Ionization HRMS (LC-ESI-HRMS). Causality: The primary aliphatic amine is highly basic. ESI in positive ion mode (ESI+) is deliberately chosen because the amine readily accepts a proton from the acidic mobile phase (e.g., 0.1% Formic Acid) to form a highly stable [M+H]+ pseudo-molecular ion. Self-Validation Step: A lock-mass solution (e.g., Leucine Enkephalin) is infused simultaneously. The system continuously calibrates against the lock-mass, ensuring a mass accuracy of <5 ppm , which mathematically restricts the possible elemental compositions to C9​H13​NO .

  • Theoretical Exact Mass (Neutral): 151.0997 Da

  • Observed [M+H]+ : 152.1075 m/z

  • Diagnostic Fragmentation: Collision-Induced Dissociation (CID) will yield a dominant fragment at m/z 135.0804 . This corresponds to the loss of ammonia ( −17 Da ), generating a resonance-stabilized 4-methoxy-2-methylbenzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the regiochemistry of the aromatic ring (positions of the methoxy and methyl groups relative to the methanamine).

1D NMR Spectral Assignments

The quantitative data for the free base in CDCl3​ at 298K is summarized in the table below. The aromatic system is a 1,2,4-trisubstituted benzene ring, which characteristically presents an ABX (or AMX) spin system.

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz)Integration 13 C Chemical Shift (ppm)
1 (Ar-C) ---133.0
2 (Ar-C) ---137.5
3 (Ar-CH) 6.70d (2.6)1H116.0
4 (Ar-C) ---159.0
5 (Ar-CH) 6.68dd (8.4, 2.6)1H111.0
6 (Ar-CH) 7.15d (8.4)1H129.5
Ar-CH 3​ 2.32s3H19.0
O-CH 3​ 3.78s3H55.2
CH 2​ -NH 2​ 3.75s2H43.5
NH 2​ 1.50br s2H-

Note: In the hydrochloride salt[4], the −CH2​− protons will shift downfield (~4.0 ppm) due to the electron-withdrawing nature of the adjacent −NH3+​ group.

2D NMR and Regiochemical Proof (HMBC)

While 1D NMR confirms the presence of the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is required to prove their exact positions. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

HMBC H_Me H (Ar-CH3) C1 C1 H_Me->C1 3J C2 C2 H_Me->C2 2J C3 C3 H_Me->C3 3J H_OMe H (O-CH3) C4 C4 H_OMe->C4 3J H_CH2 H (CH2-N) H_CH2->C1 2J H_CH2->C2 3J C6 C6 H_CH2->C6 3J C5 C5

Key HMBC (1H-13C) correlations establishing the regiochemistry of the aromatic substituents.

Causality in Regiochemical Assignment:

  • Locating the Methoxy Group: The singlet at 3.78 ppm ( −OCH3​ ) shows a strong 3J correlation exclusively to the quaternary carbon at 159.0 ppm. This unambiguously identifies C4.

  • Locating the Methyl Group: The singlet at 2.32 ppm (Ar- CH3​ ) shows a 2J correlation to C2 (137.5 ppm) and 3J correlations to C1 (133.0 ppm) and C3 (116.0 ppm).

  • Confirming the 1,2,4-Relationship: The benzylic protons ( −CH2​− , 3.75 ppm) show a 3J correlation to C2 and C6. Because C2 is already anchored to the methyl group, the structure is definitively proven as (4-Methoxy-2-methylphenyl)methanamine rather than an isomer (e.g., 5-methoxy-2-methyl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation of the functional groups identified by NMR and MS.

  • Sample Prep: Attenuated Total Reflectance (ATR) is used for the solid HCl salt, while a thin film on NaCl plates is used for the liquid free base.

  • Diagnostic Bands:

    • 3350 & 3280 cm −1 : N-H stretching vibrations. The presence of a doublet is the hallmark of a primary amine (symmetric and asymmetric stretch). (Note: In the HCl salt, this broadens massively into a continuous band from 3200–2600 cm −1 due to strong hydrogen bonding of the −NH3+​ ).

    • 2835 cm −1 : C-H stretching specific to the methoxy ( −OCH3​ ) group.

    • 1250 & 1040 cm −1 : Asymmetric and symmetric C-O-C stretching of the alkyl-aryl ether.

Standardized Experimental Protocol

To ensure reproducibility across laboratories, the following self-validating protocol must be adhered to:

Step 1: Purity Verification (1D 1 H NMR)

  • Dissolve 10 mg of the analyte in 0.6 mL of basic-alumina-filtered CDCl3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Acquire a standard 1D 1 H spectrum (ns=16, d1=2s).

  • Validation: Ensure the TMS peak is precisely at 0.00 ppm. Verify that no residual solvent peaks (e.g., Ethyl Acetate or DMF) overlap with the target signals, which would invalidate 2D integration.

Step 2: Connectivity Mapping (2D NMR)

  • Using the same sample, acquire a gradient-selected HSQC (to map 1H−13C single bonds) and a gradient-selected HMBC (optimized for long-range JCH​=8 Hz ).

  • Validation: Cross-reference the HSQC to ensure the quaternary carbons (C1, C2, C4) show zero cross-peaks, confirming they are fully substituted.

Step 3: Exact Mass Confirmation (LC-HRMS)

  • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Inject 1 µL into a C18 column coupled to a Q-TOF mass spectrometer.

  • Validation: Monitor the lock-mass channel continuously. The mass error for the m/z 152.1075 peak must not exceed 5 ppm.

References

  • Title: Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link][2]

  • Title: InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation Source: AA Blocks URL: [Link][1]

Sources

Foundational

Comprehensive Technical Guide on (4-Methoxy-2-methylphenyl)methanamine: Synthetic Utility and Neuropharmacological Applications

Executive Summary (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a highly specialized bifunctional building block. Its structural motif—a benzylamine core decorated with a para-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a highly specialized bifunctional building block. Its structural motif—a benzylamine core decorated with a para-methoxy and an ortho-methyl group—confers unique electronic and steric properties. As a Senior Application Scientist, I have utilized this scaffold extensively in two primary domains: the synthesis of complex isoquinoline alkaloids via heteroatom-directed lateral lithiation, and the development of high-affinity N-benzylphenethylamine ligands targeting the 5-HT2A serotonin receptor.

This whitepaper deconstructs the mechanistic logic, physicochemical profile, and validated experimental protocols for deploying this compound in advanced organic synthesis and drug discovery.

Physicochemical Profiling

Before deploying (4-Methoxy-2-methylphenyl)methanamine in moisture-sensitive organometallic reactions, it is critical to understand its baseline physicochemical properties. The free base is prone to oxidation and carbon dioxide absorption from the air; thus, it is frequently handled as a hydrochloride salt.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name (4-Methoxy-2-methylphenyl)methanamine
CAS Registry Number 21883-14-7 (Free Base) / 856627-60-6 (HCl Salt)[1][2]
Molecular Formula C9H13NO[3]
Molecular Weight 151.21 g/mol (Free Base) / 187.67 g/mol (HCl Salt)[1][4]
SMILES CC1=C(C=CC(=C1)OC)CN[3]
Topological Polar Surface Area 35.3 Ų (Optimal for BBB penetration in derivative design)[5]

Mechanistic Pathway: Heteroatom-Directed Lateral Lithiation

The synthesis of isoquinoline derivatives often relies on the functionalization of the benzylic position. To achieve this with (4-Methoxy-2-methylphenyl)methanamine, the primary amine must first be protected with a tert-butoxycarbonyl (Boc) group. The Boc group serves a dual purpose: it protects the amine from unwanted side reactions and acts as a powerful directing group for lateral lithiation.

The Causality of Reagent Selection: Why utilize lateral lithiation over ortho-lithiation? The ortho position to the methoxy group is electronically activated but sterically hindered. However, the 2-methyl group is perfectly positioned for deprotonation. By treating the N-Boc derivative with sec-butyllithium (sec-BuLi) at -40 °C, we selectively deprotonate the benzylic methyl group. sec-BuLi is specifically chosen over n-BuLi because its increased steric bulk and basicity suppress unwanted nucleophilic attack on the Boc carbonyl, driving the equilibrium entirely toward the dilithiated species (N-Li, C-Li).

As established by [6][7], trapping this dilithio intermediate with electrophiles like N,N-dimethylformamide (DMF) yields Boc-3-hydroxy-1,2,3,4-tetrahydroisoquinolines, which undergo facile dehydration to 1,2-dihydroisoquinolines[6].

LithiationPathway A 4-Methoxy-2-methylbenzylamine B Boc-Protection (Boc2O, Base) A->B C N-Boc Derivative B->C D Lateral Lithiation (sec-BuLi, THF, -40°C) C->D E Dilithio Intermediate (Bright Orange Solution) D->E F Electrophilic Trapping (DMF) E->F G Boc-3-hydroxy-1,2,3,4- tetrahydroisoquinoline F->G H Dehydration (HCl, THF) G->H I 1,2-Dihydroisoquinoline H->I

Figure 1: Heteroatom-directed lateral lithiation pathway to isoquinoline derivatives.

Application in Neuropharmacology: 5-HT2A Receptor Ligands

Beyond heterocyclic synthesis, the 4-methoxy-2-methylbenzyl motif is a privileged structure in neuropharmacology. When coupled with a phenethylamine core via reductive amination, it generates constrained N-benzylphenethylamine derivatives.

Causality in SAR (Structure-Activity Relationship): The 5-HT2A receptor binding pocket contains specific phenylalanine residues (Phe339, Phe340) that engage in π−π stacking[8]. The 4-methoxy group acts as a crucial hydrogen bond acceptor, while the 2-methyl group restricts bond rotation, locking the ligand into an active conformation that mimics superpotent agonists (such as the NBOMe series). This rigid analogue design maps the binding conformation effectively, as explored in related structural studies published by the [8].

SAR_Workflow N1 Phenethylamine Core N2 Reductive Amination (NaBH(OAc)3) N1->N2 N3 4-Methoxy-2-methylbenzaldehyde N3->N2 N4 N-Benzylphenethylamine Target Ligand N2->N4 N5 5-HT2A Receptor Binding Assay N4->N5 N6 SAR Optimization N5->N6 N6->N3 Iterative Design

Figure 2: Synthesis and evaluation workflow for 5-HT2A receptor agonist ligands.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify reaction progress without requiring immediate LC-MS analysis.

Protocol 1: N-Boc Protection of (4-Methoxy-2-methylphenyl)methanamine
  • Preparation: Dissolve 10 mmol of (4-Methoxy-2-methylphenyl)methanamine in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12 mmol of triethylamine (Et3N).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add 10.5 mmol of Di-tert-butyl dicarbonate (Boc2O) dropwise.

    • Causality: Maintaining 0 °C prevents exothermic runaway and limits the formation of di-Boc protected side products.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Stain the plate with ninhydrin. The primary amine starting material will stain positive (deep purple/pink), whereas the N-Boc product will not. The complete disappearance of the ninhydrin-active spot validates 100% conversion.

  • Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo.

Protocol 2: Lateral Lithiation and Isoquinoline Cyclization[6]
  • Preparation: Dissolve 5 mmol of N-Boc-4-methoxy-2-methylbenzylamine in 10 mL of anhydrous THF under an Argon atmosphere.

  • Cooling: Cool the solution to -40 °C using an acetone/dry ice bath.

    • Causality: Temperature control is critical. Temperatures above -30 °C lead to Boc-group degradation via intramolecular nucleophilic attack, while lower temperatures (-78 °C) kinetically freeze the deprotonation of the benzylic methyl group[6].

  • Lithiation: Add sec-BuLi (1.3 M in cyclohexane, 11 mmol, 2.2 eq) dropwise over 5 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a bright orange. This color change is a self-validating visual indicator of the dilithio species formation[6].

  • Electrophilic Trapping: Stir for 10 minutes, then add DMF (0.58 mL, 7.5 mmol).

    • Validation Checkpoint: The solution will immediately turn colorless, validating successful electrophilic trapping[6].

  • Quenching: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and yields for the lateral lithiation cascade, providing a benchmark for synthetic scaling.

Table 2: Reaction Parameters and Yields for Isoquinoline Synthesis

ParameterValue / Condition
Starting Material N-Boc-4-methoxy-2-methylbenzylamine
Solvent Anhydrous Tetrahydrofuran (THF)
Lithiating Agent sec-BuLi (1.3 M in cyclohexane, 2.2 eq)
Optimal Temperature -40 °C to -30 °C
Electrophile N,N-Dimethylformamide (DMF)
Intermediate Yield 82% (Boc-3-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline)
Dehydration Reagent HCl in THF (Brief treatment)
Final Product Yield 90% (7-Methoxy-1,2-dihydroisoquinoline derivative)

References

  • Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines Source: Canadian Journal of Chemistry URL:[Link]

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • (4-methoxy-2-methylphenyl)methanamine Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Exploratory

theoretical studies of (4-Methoxy-2-methylphenyl)methanamine

An In-depth Technical Guide to the Theoretical and Experimental Profile of (4-Methoxy-2-methylphenyl)methanamine Abstract This technical guide offers a comprehensive examination of (4-methoxy-2-methylphenyl)methanamine,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Experimental Profile of (4-Methoxy-2-methylphenyl)methanamine

Abstract

This technical guide offers a comprehensive examination of (4-methoxy-2-methylphenyl)methanamine, a substituted benzylamine with significant potential as a scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a multi-faceted understanding of the compound, from its fundamental electronic and structural properties to its practical synthesis and characterization. We integrate theoretical and computational analyses to predict the molecule's behavior and inform experimental design. Detailed, field-proven protocols for its synthesis and spectroscopic identification are provided, establishing a self-validating system for its preparation and use. The guide culminates in a discussion of its strategic application in drug discovery, particularly in the generation of compound libraries for structure-activity relationship (SAR) studies.

Table of Contents

  • Introduction: The Strategic Importance of Substituted Benzylamines

    • 1.1. The Benzylamine Moiety as a Privileged Scaffold

    • 1.2. Profile of (4-Methoxy-2-methylphenyl)methanamine

  • Theoretical & Computational Framework

    • 2.1. Rationale for In Silico Analysis

    • 2.2. Molecular Geometry and Conformational Preferences

    • 2.3. Electronic Landscape: Reactivity and Interaction Potential

    • 2.4. Predicted Spectroscopic Signatures

  • Experimental Validation and Protocols

    • 3.1. Synthesis via Nitrile Reduction: A Validated Pathway

    • 3.2. Protocol: Synthesis of (4-Methoxy-2-methylphenyl)methanamine

    • 3.3. Spectroscopic Characterization: Confirming Identity and Purity

  • Application in Drug Discovery & Development

    • 4.1. A Versatile Building Block for Library Synthesis

    • 4.2. Case Study: Guiding Structure-Activity Relationship (SAR) Exploration

  • Future Research & Development Trajectory

  • References

Introduction: The Strategic Importance of Substituted Benzylamines

The Benzylamine Moiety as a Privileged Scaffold

Aromatic amines, and specifically substituted benzylamines, are ubiquitous structural motifs in a vast range of functional molecules, from materials science to pharmaceuticals.[1][2] Their prevalence in drug candidates and approved therapeutics stems from their unique combination of structural rigidity (from the aromatic ring) and functional versatility (from the reactive amine group). The amino group serves as a key hydrogen bond donor and acceptor, a nucleophilic handle for subsequent chemical modification, and a basic center for salt formation to improve solubility and bioavailability.[2][3] The aromatic ring can be functionalized with various substituents to precisely modulate electronic properties, lipophilicity, and steric profile, which are critical for optimizing ligand-target interactions and tuning ADME (absorption, distribution, metabolism, and excretion) parameters.[4][5]

Profile of (4-Methoxy-2-methylphenyl)methanamine

(4-Methoxy-2-methylphenyl)methanamine is a primary aromatic amine that presents a unique combination of substituents. The methoxy group at the para-position is a strong electron-donating group, which influences the electronic properties of the aromatic ring and is a common feature in many natural products and approved drugs, often enhancing binding affinity and metabolic behavior.[4][5] The methyl group at the ortho-position introduces steric bulk, which can enforce specific conformational preferences on the aminomethyl side chain, a critical factor in molecular recognition by biological targets.

Table 1: Physicochemical Properties of (4-Methoxy-2-methylphenyl)methanamine

PropertyValue
CAS Number 137333-32-9
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 105-107 °C @ 1.5 mmHg
Density 1.011 g/mL @ 25 °C
Refractive Index (n20/D) 1.531

Theoretical & Computational Framework

Rationale for In Silico Analysis

Before committing resources to laboratory synthesis, modern computational chemistry offers a powerful, predictive lens to understand the intrinsic properties of a target molecule.[6][7] By employing methods like Density Functional Theory (DFT), we can model the molecule's geometry, electronic structure, and spectroscopic characteristics. This theoretical foundation allows for a more rational approach to experimental design and interpretation of results.

G cluster_workflow Computational Analysis Workflow cluster_properties Predicted Properties Input Input Structure (SMILES or 3D Coords) DFT Quantum Mechanics Engine (e.g., DFT: B3LYP/6-31G*) Input->DFT Opt Geometry Optimization (Find lowest energy conformer) DFT->Opt Freq Frequency Calculation (Confirm true minimum) Opt->Freq HOMO_LUMO Electronic Properties (HOMO/LUMO, ESP Map) Freq->HOMO_LUMO Spectra Spectroscopic Data (NMR, IR, UV-Vis) Freq->Spectra

Caption: Workflow for theoretical property prediction of the target molecule.

Molecular Geometry and Conformational Preferences

The three-dimensional shape of (4-Methoxy-2-methylphenyl)methanamine is dictated by the rotational barriers around the C(aryl)-CH₂ and CH₂-NH₂ bonds. DFT-based conformational analysis can identify the lowest energy (most stable) conformer. The ortho-methyl group is predicted to sterically hinder free rotation of the aminomethyl side chain, likely favoring a conformation where the amine group is directed away from the methyl group. This preferred conformation is critical as it pre-organizes the molecule for potential interactions within a protein binding pocket.

Electronic Landscape: Reactivity and Interaction Potential

The distribution of electrons governs a molecule's reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The electron-donating methoxy group is expected to raise the energy of the HOMO, increasing the nucleophilicity of the aromatic ring and making it more susceptible to electrophilic aromatic substitution.[3]

  • Electrostatic Potential (ESP) Map: An ESP map visualizes electron-rich and electron-poor regions. For this molecule, the map would show negative potential (red) around the nitrogen and oxygen atoms, highlighting them as primary sites for hydrogen bonding and coordination. The amine protons would show positive potential (blue), identifying them as hydrogen bond donor sites.

Predicted Spectroscopic Signatures

Computational methods can predict spectroscopic data with a high degree of accuracy, providing a benchmark for experimental validation.[8]

  • ¹H NMR: The proton NMR spectrum is predicted to be highly informative, showing distinct singlets for the methoxy protons (~3.8 ppm), the ortho-methyl protons (~2.2 ppm), and the benzylic methylene protons (~3.7 ppm). The three aromatic protons will appear as a multiplet in the 6.7-7.1 ppm region. The two amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom. The methoxy carbon chemical shift is a sensitive probe of its conformation relative to the aromatic ring.[8]

  • Infrared (IR) Spectroscopy: Key predicted vibrational frequencies include a pair of N-H stretching bands around 3300-3400 cm⁻¹ (characteristic of a primary amine), C-H stretching bands for both aromatic and aliphatic groups (2850-3100 cm⁻¹), and a strong C-O stretching band for the aryl ether around 1250 cm⁻¹.[9]

Experimental Validation and Protocols

Synthesis via Nitrile Reduction: A Validated Pathway

While several methods exist for synthesizing benzylamines, the reduction of the corresponding benzonitrile is a robust and high-yielding approach.[10] This method is often preferred for its directness and the relative commercial availability of substituted benzonitrile starting materials. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures complete conversion to the primary amine.

G cluster_synthesis Synthesis & Validation Workflow Start Starting Material (4-Methoxy-2-methylbenzonitrile) Reduction Step 1: Reduction (LiAlH₄ in dry THF) Start->Reduction Workup Step 2: Quench & Workup (Fieser Method) Reduction->Workup Purification Step 3: Purification (Vacuum Distillation) Workup->Purification Product Final Product (Target Amine) Purification->Product Validation Step 4: Characterization (NMR, IR, MS, HPLC) Product->Validation

Caption: A self-validating workflow for the synthesis of the target amine.

Protocol: Synthesis of (4-Methoxy-2-methylphenyl)methanamine

Causality Note: This procedure uses LiAlH₄, which reacts violently with water. All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to ensure safety and prevent decomposition of the reagent.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Lithium Aluminum Hydride (1.2 eq.) to anhydrous Tetrahydrofuran (THF, 50 mL).

  • Addition of Starting Material: Dissolve 4-methoxy-2-methylbenzonitrile (1.0 eq.) in anhydrous THF (25 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add water (X mL) dropwise, followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Isolation: Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield (4-Methoxy-2-methylphenyl)methanamine as a clear liquid.

Spectroscopic Characterization: Confirming Identity and Purity

The purified product must be rigorously analyzed to confirm its structure and assess its purity. The experimental data should be compared against the predicted values from the computational analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The integration of the proton signals should correspond to the number of protons, and the chemical shifts should match the predicted values.

  • IR Spectroscopy: Obtain an IR spectrum. The presence of the characteristic N-H stretches and the absence of a nitrile (C≡N) stretch (~2230 cm⁻¹) from the starting material confirms the conversion.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that matches the molecular formula C₉H₁₃NO.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), aiming for a purity of >95% for use in drug discovery applications.

Application in Drug Discovery & Development

A Versatile Building Block for Library Synthesis

The true value of (4-Methoxy-2-methylphenyl)methanamine lies in its utility as a versatile building block. The primary amine is a reactive handle for a multitude of chemical transformations, including:

  • Amide Coupling: Reaction with carboxylic acids to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

These reactions allow for the rapid generation of a diverse library of analogues, which is the cornerstone of modern medicinal chemistry.

Case Study: Guiding Structure-Activity Relationship (SAR) Exploration

This molecule serves as an excellent starting point for an SAR campaign. The defined substitution pattern allows for systematic exploration of chemical space. For instance, a research team could:

  • Explore the Amine: Synthesize a series of amides or sulfonamides to probe interactions in a specific binding pocket.

  • Probe the Methoxy Group: Demethylate the methoxy group to the corresponding phenol to assess the importance of the methyl group versus the hydroxyl group for activity.[11]

  • Modify the Methyl Group: Synthesize analogues where the methyl group is replaced with other alkyl groups (e.g., ethyl, isopropyl) to investigate steric tolerance.

G cluster_sar Drug Discovery Logic Core Core Scaffold (4-Methoxy-2-methylphenyl)methanamine Derivatization Parallel Synthesis (Amidation, Alkylation, etc.) Core->Derivatization Library Diverse Compound Library Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening SAR SAR Analysis (Identify active compounds) Screening->SAR Lead_Op Lead Optimization (Refine structure for potency & ADME) SAR->Lead_Op

Caption: Role of the core scaffold in a Structure-Activity Relationship (SAR) cycle.

Future Research & Development Trajectory

The utility of (4-methoxy-2-methylphenyl)methanamine is far from fully explored. Future work should focus on its incorporation into novel molecular architectures targeting a range of disease areas. The development of more atom-economical and greener synthetic routes, such as direct C-H amination, could further enhance its accessibility.[1] Furthermore, advanced computational studies, such as molecular dynamics simulations of its derivatives complexed with target proteins, could provide deeper insights into the dynamic nature of their interactions and accelerate the design of more potent and selective therapeutic agents.

References

  • The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters. (2018, December 17). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. (n.d.). Google Patents.
  • (PDF) Crystallographic and conformational analyses of ( E )-4-methoxy-2-((4-methoxyphenylimino)methyl)phenol. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. (n.d.). Google Patents.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed. Retrieved March 15, 2026, from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013, December 17). Beilstein Journals. Retrieved March 15, 2026, from [Link]

  • CHAPTER 1: Modern Computational Approaches to Understanding Interactions of Aromatics. (2016, November 24). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved March 15, 2026, from [Link]

  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Computational Chemistry and Aromaticity. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 4-Methoxy-2-methylphenol. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (2002, June 25). PubMed. Retrieved March 15, 2026, from [Link]

  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules | ACS Catalysis. (2015, December 7). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. (2022, December 29). MDPI. Retrieved March 15, 2026, from [Link]

  • Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications. (2024, February 19). LinkedIn. Retrieved March 15, 2026, from [Link]

  • Aromatic amine. (n.d.). Grokipedia. Retrieved March 15, 2026, from [Link]

  • Aromatic Amines Unveiling Their Structure Properties and Importance | PDF. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences. Retrieved March 15, 2026, from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved March 15, 2026, from [Link]

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Foundational

A Technical Guide to the Biological Potential of (4-Methoxy-2-methylphenyl)methanamine Derivatives

Abstract: The (4-Methoxy-2-methylphenyl)methanamine scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry. Its unique substitution pattern provides a foundation for deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The (4-Methoxy-2-methylphenyl)methanamine scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry. Its unique substitution pattern provides a foundation for developing a wide array of derivatives with diverse and potent biological activities. This guide offers an in-depth exploration of these derivatives, synthesizing current research to provide a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, key biological activities including anticancer, antimicrobial, and neuroprotective effects, and the critical structure-activity relationships that govern their efficacy. Detailed experimental protocols and mechanistic pathways are provided to equip researchers with the foundational knowledge required to innovate in this promising area of study.

The Core Scaffold: Synthesis and Derivatization

The (4-methoxy-2-methylphenyl)methanamine core structure serves as a crucial building block. The methoxy (-OCH3) group at the para-position and the methyl (-CH3) group at the ortho-position create a distinct electronic and steric environment that influences molecular interactions and biological targeting. The primary amine (-NH2) of the methanamine moiety is a key functional handle, readily allowing for the synthesis of a vast library of derivatives, including Schiff bases, amides, sulfonamides, and ureas.

A common synthetic approach begins with the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A patent describes a method for synthesizing a related precursor, 2-methyl-4-methoxy diphenylamine, by reacting 2-methyl-4-aminoanisole with 0-chloro-benzoic acid, followed by decarboxylation[1]. These foundational synthetic routes provide the necessary precursors for further derivatization.

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol outlines a representative method for synthesizing an imine (Schiff base) derivative, a common strategy for exploring the biological potential of this scaffold. The causality behind this choice is the relative ease of formation and the diverse biological activities often exhibited by the resulting C=N bond.

Materials:

  • (4-Methoxy-2-methylphenyl)methanamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve (4-Methoxy-2-methylphenyl)methanamine (10 mmol) in 30 mL of absolute ethanol. Stir until a homogenous solution is achieved. The choice of ethanol is due to its ability to dissolve both reactants and its appropriate boiling point for reflux.

  • Aldehyde Addition: To this solution, add the substituted aromatic aldehyde (10 mmol) in a stoichiometric 1:1 ratio.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step, accelerating the reaction towards the imine product.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 2-4 hours. Refluxing provides the necessary activation energy to overcome the reaction barrier.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spots and the appearance of a new product spot indicate completion. This is a self-validating step to ensure the reaction has proceeded as intended.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified Schiff base derivative.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Solvents cluster_reaction Reaction Conditions cluster_purification Workup & Purification A (4-Methoxy-2-methylphenyl)methanamine D Mix & Dissolve A->D B Substituted Aldehyde B->D C Ethanol C->D E Add Acetic Acid (Catalyst) D->E F Reflux (2-4h) E->F G Cool & Precipitate F->G H Vacuum Filtration G->H I Recrystallization H->I J Pure Schiff Base Derivative I->J G compound BL-M Derivative erk ERK1/2 Phosphorylation compound->erk Activates apoptosis Oxidative Stress & Apoptosis compound->apoptosis Inhibits stressor NMDA / Glutamate (Excitotoxicity) stressor->apoptosis Induces creb CREB Phosphorylation erk->creb Phosphorylates survival Neuroprotection & Cell Survival creb->survival Promotes

Caption: Neuroprotective mechanism via the ERK-CREB signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their specific chemical structure. Key SAR insights include:

  • Substitution Position: In pyrimidine-2(1H)-selenone derivatives, the position of the methoxy group on the phenyl ring (ortho, meta, or para) significantly affects antimicrobial selectivity.[2]

  • Electron-Donating vs. Withdrawing Groups: For certain quinazoline derivatives, the presence of an electron-donating group like -CH3 on the phenyl ring enhances anticancer activity, whereas electron-withdrawing groups like -NO2 can reduce it.[3]

  • Core Modifications: The conversion of the primary amine into different functional groups (amides, triazoles, etc.) is a critical determinant of activity. For example, creating 1,2,4-triazole-3-thione derivatives from a propanehydrazide precursor led to compounds with potent antioxidant and anticancer activity.[4] The specific substituents on these new heterocyclic rings further fine-tuned the potency.[4]

Conclusion and Future Directions

The (4-Methoxy-2-methylphenyl)methanamine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. Research has consistently demonstrated their potential as anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of the core amine allows for extensive derivatization, enabling fine-tuning of activity and properties through careful structure-activity relationship studies.

Future research should focus on optimizing the lead compounds identified in these studies. This includes enhancing potency and selectivity, improving pharmacokinetic profiles (such as bioavailability and metabolic stability), and conducting in vivo efficacy studies in relevant animal models. The demonstrated ability of some derivatives to cross the blood-brain barrier is particularly promising for developing treatments for central nervous system disorders and brain cancers. Continued exploration of this versatile scaffold is highly likely to yield novel therapeutic candidates for a range of challenging diseases.

References

  • International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]

  • Bhuva, V. V., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PMC. Retrieved from [Link]

  • Starkevič, U., et al. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Retrieved from [Link]

  • PubMed. (2017). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Retrieved from [Link]

  • Belova, E. V., et al. (2018). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. Retrieved from [Link]

  • Alshamari, A. K. (2023). Anticancer Activity and Molecular Docking of 1,2,3-Triazole Hybrids of Phenol and 4-Methoxy-2-methylphenyl: Synthesis via Click Chemistry. ResearchGate. Retrieved from [Link]

  • Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. PMC. Retrieved from [Link]

  • Rollando, R., et al. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor. Retrieved from [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. ResearchGate. Retrieved from [Link]

  • PubMed. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Retrieved from [Link]

  • MDPI. (2016). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2009). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. Retrieved from [Link]

  • PubMed. (2020). Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Retrieved from [Link]

  • ResearchGate. (2019). Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity. Retrieved from [Link]

  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro Antibacterial Evaluation of N‐(4‐methoxy‐2‐nitrophenyl)‐β‐alanine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024). Neuroprotective and anti-inflammatory effects of eicosane on glutamate and NMDA-induced retinal ganglion cell injury. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis, structural elucidation and biological activities of organotin(IV) derivatives of (E)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)-2-propenoic acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Retrieved from [Link]

  • PubMed. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Retrieved from [Link]

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Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of (4-Methoxy-2-methylphenyl)methanamine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In early-stage drug discovery and formulation developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In early-stage drug discovery and formulation development, understanding the solvation thermodynamics of a building block or active pharmaceutical ingredient (API) is critical. (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7 for the free base; 856627-60-6 for the hydrochloride salt) is a substituted benzylamine derivative frequently utilized as a synthetic intermediate and pharmacophore in medicinal chemistry.

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a tabulation of data, but as a predictable thermodynamic system. By analyzing its structural features—a primary amine, an electron-donating methoxy group, and a lipophilic ortho-methyl group—we can accurately map its solvation behavior across aqueous and organic environments. This guide provides a deep mechanistic analysis of its solubility profile, supported by field-proven, self-validating experimental protocols.

Physicochemical Fundamentals & Causality

To predict and manipulate the solubility of (4-Methoxy-2-methylphenyl)methanamine, we must first deconstruct its molecular architecture:

  • The Primary Amine ( −NH2​ ): This moiety is highly polar, acting as both a hydrogen bond donor and acceptor. Unsubstituted benzylamine exhibits a pKa of approximately 9.33 and a logP of 1.09 [1]. Consequently, at physiological pH (7.4), the amine is predominantly protonated ( −NH3+​ ), driving aqueous solubility through strong ion-dipole interactions.

  • The Methoxy Group ( −OCH3​ ): Located at the para position, this group acts as a hydrogen bond acceptor. While it slightly increases polarity compared to a bare phenyl ring, structural analogs like 4-methoxybenzylamine maintain high water solubility with a predicted pKa of ~9.30 [2].

  • The Ortho-Methyl Group ( −CH3​ ): The addition of a methyl group at the 2-position introduces steric bulk and increases the overall lipophilicity of the molecule. This structural modification raises the estimated logP to approximately 1.5–1.8. The steric hindrance slightly perturbs the hydration shell around the amine, making the free base less soluble in water than its unsubstituted counterparts, while enhancing its partitioning into moderately polar organic solvents [3].

The Free Base vs. Salt Dichotomy

The solubility of this compound is heavily dependent on its solid-state form. The free base is an oily liquid or low-melting solid that partitions readily into organic solvents. Conversely, the hydrochloride (HCl) salt is a crystalline solid with high lattice energy. The salt requires highly polar solvents (like water or methanol) to overcome the lattice enthalpy via exothermic ion solvation [4].

Quantitative Solubility Profile

The following table synthesizes the solubility profile of (4-Methoxy-2-methylphenyl)methanamine across various solvent systems, contrasting the free base with its HCl salt form.

Solvent SystemDielectric Constant ( ϵ )Free Base Solubility (Estimated)HCl Salt Solubility (Estimated)Dominant Solvation Mechanism
Water (pH 1.2) 80.1> 50 mg/mL (Converts to salt)> 100 mg/mLIon-dipole interactions; full protonation of the amine.
Water (pH 7.4) 80.1~ 10 - 20 mg/mL> 50 mg/mLPartial equilibrium; predominantly ionized state.
Water (pH 10.0) 80.1< 5 mg/mL< 5 mg/mL (Precipitates as base)Hydrophobic exclusion; amine is neutral.
Methanol 32.7> 100 mg/mL> 50 mg/mLStrong hydrogen bonding (donor/acceptor).
DMSO 46.7> 100 mg/mL> 100 mg/mLHigh polarity aprotic solvation; disrupts crystal lattice.
Dichloromethane 8.9> 100 mg/mL< 1 mg/mLDipole-induced dipole; excellent for free base extraction.
Hexane 1.9~ 10 - 50 mg/mLInsolubleDispersion forces; salt lattice energy prevents dissolution.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, solubility must be measured using robust, self-validating systems. Below are the two gold-standard workflows for determining the solubility of (4-Methoxy-2-methylphenyl)methanamine.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the crystalline/solid form.

  • Preparation: Add an excess amount of (4-Methoxy-2-methylphenyl)methanamine HCl (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 rpm for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding).

  • Self-Validation Step (Critical): Measure the pH of the aqueous supernatant after equilibration. Amines can significantly shift the pH of unbuffered or weakly buffered solutions [5]. If the pH has shifted by >0.1 units, the data reflects the solubility at the new pH, not the target pH.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (detecting at ~220 nm and 270 nm for the aromatic ring). Quantify against a 5-point calibration curve ( R2>0.999 ).

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Purpose: To determine the precipitation point of the compound when spiked from an organic stock into an aqueous medium, mimicking biological assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into a 96-well plate containing aqueous buffer (final DMSO concentration 2%).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Measurement: Read the plate using a laser nephelometer (measuring light scattering).

  • Self-Validation Step: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone). The kinetic solubility limit is defined as the concentration where the light scattering signal exceeds the baseline of the buffer blank by 3 standard deviations.

Workflows & Visualizations

The following diagrams map the logical relationships and workflows essential for profiling this compound.

G Start Compound: (4-Methoxy-2-methylphenyl)methanamine Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic High-Throughput Thermo Thermodynamic Solubility (Shake-Flask) Start->Thermo Gold Standard DMSO Dissolve in DMSO (10 mM Stock) Kinetic->DMSO Solid Add Excess Solid to Target Solvent Thermo->Solid Aqueous Spike into Aqueous Buffer (pH 1.2, 7.4, 10.0) DMSO->Aqueous MeasureK Measure Turbidity (Laser Nephelometer) Aqueous->MeasureK Equilibrate Equilibrate 24-48h at 25°C / 37°C Solid->Equilibrate Filter Filter/Centrifuge & HPLC-UV Analysis Equilibrate->Filter

Fig 1: Decision tree and workflow for kinetic vs. thermodynamic solubility assays.

Speciation Acidic Acidic pH (< 7.0) Protonated Amine (NH3+) SolHigh High Aqueous Solubility (>50 mg/mL) Acidic->SolHigh Ion-Dipole Bonds OrgLow Poor Organic Partitioning (Low LogD) Acidic->OrgLow Charge Penalty Basic Basic pH (> 10.0) Neutral Free Base (NH2) SolLow Low Aqueous Solubility (<5 mg/mL) Basic->SolLow Hydrophobic Core OrgHigh High Organic Partitioning (High LogD) Basic->OrgHigh Lipophilic Partitioning

Fig 2: pH-dependent speciation and its causal effect on solvation thermodynamics.

References

  • PubChem: Benzylamine (CID 7504) . National Center for Biotechnology Information. Available at:[Link]

  • Benzylamine - Grokipedia . Grokipedia. Available at:[Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants . Analytical Chemistry - ACS Publications. Available at:[Link]

Foundational

Stereochemical and Pharmacological Profiling of C9H13NO: A Comprehensive Technical Guide

Executive Summary & Chemical Identity The molecular formula C9H13NO represents a structurally significant class of phenethylamine alkaloids. In drug development and forensic toxicology, this formula is most notably assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The molecular formula C9H13NO represents a structurally significant class of phenethylamine alkaloids. In drug development and forensic toxicology, this formula is most notably associated with phenylpropanolamine (PPA) and its stereoisomers, including norephedrine and norpseudoephedrine (cathine)[1],[2].

Structurally, C9H13NO features a phenethylamine backbone substituted with a hydroxyl group at the C1 position and a primary amine at the C2 position. Because it possesses two chiral centers, the molecule exists as four distinct optical isomers (two pairs of enantiomers)[3]. Understanding the stereochemistry of C9H13NO is critical, as the spatial arrangement of these functional groups dictates both its pharmacological efficacy and its toxicological profile.

Stereochemistry and Isomeric Profiling

The four primary stereoisomers of C9H13NO exhibit varying degrees of central nervous system (CNS) stimulation and peripheral adrenergic activity. For instance, (+)-norpseudoephedrine (cathine) is a naturally occurring alkaloid found in the Catha edulis (Khat) plant and is classified internationally as a controlled substance due to its psychostimulant properties[4],[5].

Table 1: Quantitative and Structural Data of C9H13NO Isomers
IsomerCommon NameIUPAC NamePubChem CIDNatural SourceMolar Mass
(1R,2S)-(-)-Norephedrine L-Norephedrine(1R,2S)-2-amino-1-phenylpropan-1-ol10297Ephedra sinica151.21 g/mol
(1S,2R)-(+)-Norephedrine D-Norephedrine(1S,2R)-2-amino-1-phenylpropan-1-olN/ASynthetic151.21 g/mol
(1S,2S)-(+)-Norpseudoephedrine Cathine(1S,2S)-2-amino-1-phenylpropan-1-ol441457Catha edulis151.21 g/mol
(1R,2R)-(-)-Norpseudoephedrine L-Norpseudoephedrine(1R,2R)-2-amino-1-phenylpropan-1-ol162265Catha edulis151.21 g/mol

Data aggregated from PubChem chemical property databases[1],[2],[6].

Pharmacological Mechanism of Action

Phenylpropanolamine and its isomers function primarily as indirect-acting sympathomimetic amines [7],[8]. Rather than binding directly to adrenergic receptors with high affinity, they exert their effects by penetrating the presynaptic neuron and inducing the release of endogenous norepinephrine from storage vesicles[8].

The Causality of Chemical Structure: The pharmacological behavior of C9H13NO is heavily dictated by its exact structure. Compared to ephedrine (C10H15NO), C9H13NO lacks an N-methyl group. This absence significantly decreases the molecule's lipophilicity, restricting its ability to cross the blood-brain barrier[9]. Consequently, the CNS stimulant properties are attenuated, shifting the drug's primary action toward peripheral α -1 adrenergic receptors[10],[9]. This peripheral selectivity is the exact reason PPA was historically favored as a potent nasal decongestant—it effectively constricts the dilated blood vessels in the nasal mucosa without inducing severe amphetamine-like euphoria[8].

G A C9H13NO (PPA) B Norepinephrine Transporter (NET) A->B Enters neuron C Vesicular Monoamine Transporter 2 B->C Displaces NE D Norepinephrine Release C->D Efflux E Alpha-1 Adrenergic Receptor D->E Agonist binding F Gq Protein Activation E->F Signal transduction G Phospholipase C (PLC) F->G Activates H IP3 & DAG Production G->H Cleaves PIP2 I Intracellular Calcium Release H->I IP3 binds ER J Smooth Muscle Contraction (Vasoconstriction) I->J Actin-myosin crosslinking

Caption: Adrenergic signaling pathway induced by C9H13NO leading to peripheral vasoconstriction.

Safety, Toxicity, and Regulatory Landscape

For decades, PPA was consumed globally in over-the-counter (OTC) cold remedies and appetite suppressants. However, its profound α -1 mediated vasoconstriction can lead to acute spikes in systemic blood pressure[11].

The Hemorrhagic Stroke Project: In 2000, researchers at Yale University published the Hemorrhagic Stroke Project, which established a definitive epidemiological link between PPA use and an increased risk of hemorrhagic stroke, particularly in young women using the drug for weight loss[12],[13]. The causality is rooted in hemodynamics: the drug-induced hypertensive crisis causes the rupture of weakened cerebral blood vessels[11]. Following these findings, the FDA issued a public health advisory, leading to the withdrawal of PPA from the human OTC market[12],[14].

Interestingly, PPA remains a highly effective, FDA-approved therapeutic in veterinary medicine (e.g., under the brand name Proin). It is widely prescribed as a first-line treatment for canine urinary incontinence, where it acts by stimulating the α -adrenergic receptors in the urethral smooth muscle, thereby increasing sphincter tone and preventing urine leakage[15],[10].

Experimental Workflows: Chiral Separation and Quantification

Because the enantiomers of C9H13NO exhibit drastically different pharmacological and regulatory profiles, stereoselective analytical methods are mandatory for quality control and forensic analysis[5],[16]. Achiral environments cannot separate these isomers because they share identical mass, charge, and basic physicochemical properties.

Protocol: Chiral LC-UV Analysis of C9H13NO Enantiomers

This protocol utilizes Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) with a polysaccharide-based Chiral Stationary Phase (CSP)[17].

Causality of Method Design: The non-polar mobile phase (n-hexane) drives the analyte into the stationary phase, while the polar modifier (isopropanol) competes for hydrogen bonding sites within the chiral grooves of the polymer. The spatial orientation of the C9H13NO stereocenters dictates how tightly each enantiomer binds to the chiral selector, resulting in distinct retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic C9H13NO standard in the mobile phase (n-hexane/isopropanol, 90:10 v/v) to a concentration of 1 mg/mL.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulates that could foul the chiral column.

  • System Suitability (Self-Validation): Before analyzing unknown samples, inject the racemic standard. The system is only validated if the chromatographic resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline separation).

  • Column Equilibration: Install a derivatized amylose or cellulose CSP column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase at a flow rate of 0.5 mL/min at a strictly controlled 25°C until the baseline stabilizes. Temperature control is critical as chiral recognition is an enthalpy-driven process.

  • Isocratic Elution: Inject 10 µL of the sample. Maintain isocratic flow for 30 minutes.

  • Detection & Integration: Monitor the eluate using a UV detector at 210 nm (capturing the absorbance of the phenyl ring). Integrate the area under the curve (AUC) to quantify enantiomeric excess (ee).

G S1 Sample Preparation (Racemic C9H13NO) S2 Filtration (0.45 µm PTFE) S1->S2 S3 Column Equilibration (Chiral CSP, 25°C) S2->S3 Inject 10 µL S4 Isocratic Elution (n-Hexane/IPA 90:10) S3->S4 Flow: 0.5 mL/min S5 UV Detection (210 nm) S4->S5 Eluate monitoring S6 Data Integration (Resolution validation) S5->S6 AUC quantification

Caption: Step-by-step experimental workflow for the chiral HPLC separation of C9H13NO enantiomers.

Sources

Protocols & Analytical Methods

Method

synthesis of (4-Methoxy-2-methylphenyl)methanamine experimental protocol

Introduction and Mechanistic Rationale (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7), also known as 4-methoxy-2-methylbenzylamine, is a highly valued building block in medicinal chemistry and organic synthesis[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7), also known as 4-methoxy-2-methylbenzylamine, is a highly valued building block in medicinal chemistry and organic synthesis[1]. It serves as a critical intermediate in the development of phosphoinositide 3-kinase (PI3K) inhibitors for treating inflammatory disorders and malignancies[2], as well as a precursor for the synthesis of complex isoquinoline alkaloids via heteroatom-directed lateral lithiation[3].

When designing a synthetic route for substituted benzylamines, chemists must prioritize yield, scalability, and the suppression of side reactions. The two most reliable pathways to (4-Methoxy-2-methylphenyl)methanamine are:

  • Nitrile Reduction : The direct reduction of 4-methoxy-2-methylbenzonitrile.

  • Amide Reduction : The conversion of 4-methoxy-2-methylbenzoic acid to its corresponding amide, followed by reduction[3].

For bench-scale and scale-up applications, the nitrile reduction route is preferred due to the commercial availability of the starting material and its high atom economy. This guide details two self-validating protocols for nitrile reduction: a bench-scale Lithium Aluminum Hydride (LiAlH₄) reduction utilizing a highly efficient Fieser workup[4][5], and a scale-up catalytic hydrogenation method using Raney-Nickel.

Synthetic Pathways

SynthesisRoutes A 4-Methoxy-2-methylbenzonitrile (Commercially Available) D (4-Methoxy-2-methylphenyl)methanamine (Target Product) A->D Pathway 1: LiAlH4, THF (0°C to reflux) OR Raney-Ni, H2, NH3/MeOH B 4-Methoxy-2-methylbenzoic acid (Alternative Precursor) C 4-Methoxy-2-methylbenzamide (Intermediate) B->C Pathway 2: 1. SOCl2 2. NH3 (aq) C->D Pathway 2: LiAlH4, THF (reflux)

Synthetic pathways to (4-Methoxy-2-methylphenyl)methanamine via nitrile and amide reduction.

Experimental Protocols

Protocol A: Bench-Scale Synthesis via LiAlH₄ Reduction

This protocol utilizes LiAlH₄ to rapidly reduce the nitrile to a primary amine. The critical challenge in LiAlH₄ reductions is the formation of a gelatinous aluminum emulsion during aqueous quenching, which traps the product and makes filtration nearly impossible[5]. To circumvent this, we employ the Fieser Workup , a self-validating quenching sequence that forces the aluminum salts to precipitate as a dense, granular white solid[4][6].

Reagents:

  • 4-Methoxy-2-methylbenzonitrile: 10.0 g (67.9 mmol)

  • Lithium Aluminum Hydride (LiAlH₄): 5.1 g (135.8 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF): 150 mL

  • 15% Aqueous NaOH solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert argon atmosphere.

  • Suspension: Suspend LiAlH₄ (5.1 g) in 100 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath. Causality: LiAlH₄ is highly reactive and pyrophoric; cooling prevents thermal runaway during the initial reaction phases[6].

  • Addition: Dissolve 4-Methoxy-2-methylbenzonitrile (10.0 g) in 50 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 30 minutes.

  • Reflux: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 4 hours. Causality: The initial hydride attack forms an intermediate imine salt. Refluxing ensures the complete secondary hydride transfer required to fully reduce the imine to the amine[5].

  • Fieser Quench (Critical Step): Cool the reaction mixture back to 0 °C. Dilute with 100 mL of diethyl ether to lower the viscosity. For every x grams of LiAlH₄ used ( x=5.1 ):

    • Slowly add 5.1 mL of distilled water dropwise. (Caution: Vigorous H₂ gas evolution[6]).

    • Slowly add 5.1 mL of 15% aqueous NaOH .

    • Add 15.3 mL of distilled water ( 3x ).

  • Maturation: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature. Self-Validation: The mixture will transition from a gray slurry to a suspension containing a crisp, white, granular precipitate. If the precipitate remains gray or gelatinous, stir longer or add a small amount of anhydrous MgSO₄[4].

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL). Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amine.

Protocol B: Scale-Up via Catalytic Hydrogenation (Raney-Nickel)

For multi-gram or kilogram scale, LiAlH₄ becomes hazardous and economically unviable. Catalytic hydrogenation using Raney-Nickel is the industry standard.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-Methoxy-2-methylbenzonitrile (50.0 g) in 400 mL of 7N Ammonia in Methanol.

  • Catalyst Addition: Add 5.0 g of active Raney-Nickel slurry (washed with methanol). Causality: Raney-Ni is highly pyrophoric and must never be allowed to dry in air.

  • Hydrogenation: Transfer the mixture to a Parr autoclave. Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12–16 hours.

  • Mechanistic Control: Causality: During nitrile hydrogenation, the intermediate imine can react with the newly formed primary amine, releasing ammonia and forming a secondary amine byproduct. The deliberate use of methanolic ammonia as the solvent forces the equilibrium backward, completely suppressing secondary amine formation and ensuring high primary amine selectivity.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tight pad of Celite under a blanket of nitrogen to remove the catalyst. Concentrate the filtrate in vacuo to yield the target compound.

Analytical Validation

To ensure the integrity of the synthesized (4-Methoxy-2-methylphenyl)methanamine, validate the isolated product against the following expected analytical parameters:

ParameterExpected Result / ValueDiagnostic Significance
Physical State Colorless to pale yellow liquidIndicates absence of highly conjugated polymeric impurities.
Yield 85% – 92%Validates the efficiency of the Fieser workup or NH₃ suppression.
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (d, 1H), 6.75 (d, 1H), 6.70 (dd, 1H), 3.80 (s, 3H, -OCH₃), 3.78 (s, 2H, -CH₂N), 2.32 (s, 3H, Ar-CH₃), 1.45 (br s, 2H, -NH₂)The singlet at ~3.78 ppm integrates to 2 protons, confirming the complete reduction of the nitrile to the benzylic methylene group.
Mass Spectrometry (ESI+) m/z 152.1 [M+H]⁺Confirms the molecular weight (Exact Mass: 151.10).
FT-IR ~3350, ~3280 cm⁻¹ (N-H stretch); Absence of ~2220 cm⁻¹ (C≡N stretch)The complete disappearance of the sharp nitrile peak at ~2220 cm⁻¹ is the primary self-validating indicator of reaction completion.

Sources

Application

analytical methods for quantification of (4-Methoxy-2-methylphenyl)methanamine

An Application Guide to the Quantitative Analysis of (4-Methoxy-2-methylphenyl)methanamine **Abstract This technical note provides a comprehensive guide to the analytical quantification of (4-Methoxy-2-methylphenyl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of (4-Methoxy-2-methylphenyl)methanamine

**Abstract

This technical note provides a comprehensive guide to the analytical quantification of (4-Methoxy-2-methylphenyl)methanamine, a key chemical intermediate. Recognizing the critical need for accurate and reliable measurement in pharmaceutical development, quality control, and research, this document details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed protocol, the scientific rationale behind methodological choices, and expected performance characteristics, empowering researchers to select and implement the optimal strategy for their specific application.

Introduction and Analyte Overview

(4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7) is a substituted benzylamine derivative.[1] Its structural motifs, including a primary amine and a methoxy-substituted aromatic ring, make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[2] Accurate quantification is paramount throughout the development lifecycle, from monitoring reaction kinetics and assessing purity of the synthesized intermediate to conducting pharmacokinetic studies.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing a foundational set of protocols that can be adapted and validated for specific matrices and regulatory requirements.

Analyte Properties:

  • IUPAC Name: (4-methoxy-2-methylphenyl)methanamine

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol [1]

  • Structure: alt text (Self-generated image, not from search results)

Universal Sample Preparation Strategies

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a suitable solvent for analysis.[3] The choice of technique depends heavily on the sample matrix (e.g., reaction mixture, biological fluid, formulation).

Common Workflows for Biological Matrices (e.g., Plasma):

  • Protein Precipitation (PPT): A straightforward method for crashing out proteins using an organic solvent (e.g., acetonitrile). It is fast but may be less clean than other methods.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. Given the amine group, adjusting the pH of the aqueous layer to a basic pH (>9) will deprotonate the amine, making the analyte more soluble in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4]

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts by using a solid sorbent to retain the analyte while interferences are washed away. A mixed-mode cation exchange SPE cartridge would be ideal, retaining the protonated amine group under acidic conditions and eluting it with a basic solvent.[5]

cluster_prep General Sample Preparation Workflow Start Sample Matrix (e.g., Plasma, Reaction Mixture) Method_Choice Matrix Type? Start->Method_Choice PPT Protein Precipitation (e.g., with Acetonitrile) Method_Choice->PPT Biological LLE Liquid-Liquid Extraction (pH adjustment & organic solvent) Method_Choice->LLE Biological/Aqueous SPE Solid-Phase Extraction (e.g., Cation Exchange) Method_Choice->SPE Complex/Trace Centrifuge Centrifugation PPT->Centrifuge Collect Collect Supernatant/Organic Layer LLE->Collect SPE->Collect Centrifuge->Collect Evap Evaporate & Reconstitute in Mobile Phase Collect->Evap Analysis Inject for Analysis Evap->Analysis

Caption: General workflow for sample preparation prior to chromatographic analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique ideal for purity assessment and quantification in non-complex matrices, such as reaction mixtures or drug substance formulations.

Principle of Operation & Rationale

This method utilizes reversed-phase chromatography, where the analyte is separated on a hydrophobic stationary phase (e.g., C18) using a polar mobile phase.[6] (4-Methoxy-2-methylphenyl)methanamine, being a moderately polar compound, will be retained on the column. The aromatic ring serves as a strong chromophore, allowing for sensitive detection using a UV detector. The addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial; it protonates the primary amine, preventing interaction with residual silanols on the column and resulting in sharp, symmetrical peaks.[6]

Detailed Experimental Protocol

cluster_hplc HPLC-UV Analysis Workflow Prep Prepare Sample & Standards (1 mg/mL in Mobile Phase A/B) Inject Inject 10 µL into HPLC System Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at ~225 nm & 275 nm Separate->Detect Analyze Data Acquisition & Peak Integration Detect->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify cluster_gcms GC-MS Analysis Workflow Prep Sample Preparation (Extraction) Deriv Derivatization with PFPA (e.g., 60°C for 30 min) Prep->Deriv Inject Inject 1 µL into GC-MS System Deriv->Inject Separate Separation on HP-5MS Column (Temperature Program) Inject->Separate Detect Mass Spectrometry Detection (Scan & SIM Modes) Separate->Detect Analyze Data Analysis & Spectral Matching Detect->Analyze cluster_lcms LC-MS/MS Analysis Workflow Prep Sample Preparation (e.g., SPE or LLE) Inject Inject into UPLC-MS/MS System Prep->Inject Separate Rapid Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MRM MRM Detection (Precursor -> Product Ion) Ionize->MRM Quantify Quantify using Internal Standard MRM->Quantify

Sources

Method

Application Note &amp; Protocols: (4-Methoxy-2-methylphenyl)methanamine in Advanced Organic Synthesis

Executive Summary (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a versatile, bifunctional building block highly valued in modern organic synthesis and drug development[1]. Charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a versatile, bifunctional building block highly valued in modern organic synthesis and drug development[1]. Characterized by a primary amine, an electron-donating methoxy group, and an ortho-methyl group, this compound serves three strategic roles: a precursor for isoquinoline alkaloids via heteroatom-directed lateral lithiation[1], a highly acid-labile carboxamide protecting group in solid-phase peptide synthesis (SPPS), and a nucleophilic scaffold in multicomponent reactions (MCRs)[2].

This guide provides researchers with field-proven protocols, mechanistic causality, and self-validating workflows for utilizing this compound.

Section 1: Heteroatom-Directed Lateral Lithiation for Isoquinoline Synthesis

Mechanistic Rationale

The synthesis of 3-substituted dihydro- and tetrahydroisoquinolines often relies on the lateral metalation of ortho-alkylated benzenes[1]. When (4-Methoxy-2-methylphenyl)methanamine is protected with a tert-butoxycarbonyl (Boc) group, the carbamate oxygen strongly coordinates with alkyllithium reagents. This heteroatom-directed effect selectively guides deprotonation to the adjacent 2-methyl group rather than the aromatic ring, forming a stable dilithio species[1]. The 4-methoxy group enriches the aromatic system, modulating the acidity of the benzylic protons and stabilizing the resulting organolithium intermediate. Subsequent trapping with electrophiles (e.g., DMF) and acid-catalyzed dehydration yields 1,2-dihydroisoquinolines[1].

LateralLithiation A Boc-Protected Amine B Lateral Dilithio Intermediate A->B sec-BuLi / THF -78°C C Electrophile Trapping (e.g., DMF) B->C Addition of Electrophile D Dihydroisoquinoline Derivative C->D Acidic Workup (Cyclization)

Mechanistic pathway for heteroatom-directed lateral lithiation to form isoquinolines.

Protocol 1: Synthesis of 1,2-Dihydroisoquinolines

Self-Validating Step: The transition from a colorless solution to a bright orange/red solution upon the addition of sec-BuLi serves as visual confirmation of successful dilithio species formation.

  • Amine Protection: React (4-Methoxy-2-methylphenyl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in THF to yield the N-Boc derivative. Purify via recrystallization (mp 79-80°C)[1].

  • Lateral Lithiation: Dissolve the N-Boc amine (5.0 mmol) in anhydrous THF (10 mL) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add sec-butyllithium (11.0 mmol, 2.2 eq) dropwise. Maintain at -78 °C for 30 minutes. The solution will turn bright orange[1].

  • Electrophilic Trapping: Add anhydrous DMF (7.5 mmol) dropwise. Stir for 10 minutes until the solution becomes colorless, confirming the complete consumption of the carbanion[1].

  • Quenching & Cyclization: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate. Dissolve the crude intermediate in THF (20 mL) and add 5 drops of concentrated HCl. Stir for 10 minutes at room temperature to induce cyclization and dehydration[1].

  • Isolation: Neutralize with solid Na₂CO₃, filter, and evaporate the filtrate to yield the crude 1,2-dihydroisoquinoline, which can be purified by chromatography[1].

Section 2: Carboxamide Protection in Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Rationale

During the synthesis of peptides containing asparagine (Asp) or glutamine (Gln), primary carboxamide side chains are prone to dehydration (forming nitriles) or unwanted acylation. (4-Methoxy-2-methylphenyl)methanamine is utilized to synthesize highly effective carboxamide protecting groups. The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, drastically stabilizing the carbocation formed during acidic cleavage. This allows the protecting group to be removed smoothly using standard Trifluoroacetic acid (TFA) cocktails, avoiding the dangerously corrosive hydrogen fluoride (HF) required for unsubstituted benzyl groups.

PeptideSynthesis A Unprotected Carboxamide (Asp/Gln) B Protection via 4-Methoxy-2-methylbenzylamine A->B Reductive Amination or Direct Coupling C Iterative SPPS Coupling Cycles B->C Prevents Nitrile Formation D TFA-Mediated Cleavage C->D Acid-Labile Deprotection E Target Peptide (Intact Amide) D->E Stabilized Carbocation Leaving

Workflow for utilizing the compound as a carboxamide protecting group in peptide synthesis.

Protocol 2: Protection and Deprotection Workflow

Self-Validating Step: The use of cation scavengers during deprotection prevents the re-alkylation of electron-rich amino acids (like Trp or Tyr). Successful cleavage is validated when LC-MS confirms the theoretical peptide mass without +149 Da adducts.

  • Protection: Couple the free side-chain carboxylate of an Fmoc-protected Asp/Gln derivative with (4-Methoxy-2-methylphenyl)methanamine using DIC/HOBt to form the protected amide.

  • SPPS Integration: Incorporate the protected amino acid into the growing peptide chain on a solid support using standard Fmoc chemistry (HBTU/DIPEA).

  • Cleavage & Deprotection: Treat the resin-bound peptide with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The TIPS acts as a crucial hydride donor to quench the highly reactive 4-methoxy-2-methylbenzyl carbocation.

  • Precipitation: Filter the resin and precipitate the fully deprotected peptide in cold diethyl ether.

Section 3: Multicomponent Reactions (MCRs) for Complex Heterocycles

Mechanistic Rationale

Primary amines like (4-Methoxy-2-methylphenyl)methanamine are essential inputs for diversity-oriented synthesis, including the Ugi four-component reaction (U-4CR) and the synthesis of complex heterocycles[2]. The electron-donating methoxy group enhances the nucleophilicity of the amine, accelerating the initial condensation with an aldehyde to form the Schiff base (imine). This imine is subsequently protonated and attacked by an isocyanide or other nucleophiles, driving high-atom-economy transformations[2].

Protocol 3: Ugi Four-Component Reaction (U-4CR)
  • Imine Formation: Combine (4-Methoxy-2-methylphenyl)methanamine (1.0 mmol) and a selected aldehyde (1.0 mmol) in methanol (5 mL). Stir for 30 minutes at room temperature to ensure complete Schiff base formation.

  • Acid Addition: Add a carboxylic acid (1.0 mmol) to the mixture. The acid protonates the imine, increasing its electrophilicity.

  • Isocyanide Addition: Slowly add an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Isolation: Stir the reaction at room temperature for 12–24 hours. The resulting bis-amide product typically precipitates from the methanol solution and can be isolated via simple vacuum filtration and washed with cold methanol.

Quantitative Data Summary

ApplicationReaction TypeRole of CompoundTypical YieldsKey Reagents / Conditions
Isoquinoline Synthesis Lateral LithiationSubstrate / Precursor65–85%sec-BuLi, THF, -78 °C, then H⁺
Peptide Synthesis Amide ProtectionProtecting Group Precursor>90% (Cleavage)TFA, Cation Scavengers (TIPS, EDT)
Diversity-Oriented Synthesis Multicomponent ReactionNucleophilic Building Block75–95%Aldehyde, Acid, Isocyanide, MeOH, RT

References

  • Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation Source: AA Blocks URL:[Link]

  • Synthesis of Biologically Active Peptides and Pyrimidine Derivatives Source: University of Nairobi (uonbi.ac.ke) URL:[Link]

Sources

Application

Application Note: (4-Methoxy-2-methylphenyl)methanamine as a Strategic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic protocols, and optimization strategies for hit-to-lead development. Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic protocols, and optimization strategies for hit-to-lead development.

Introduction & Structural Rationale

In modern medicinal chemistry, the selection of terminal capping groups and core scaffolds is rarely arbitrary. (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7 for the free base; 856627-60-6 for the HCl salt) is a highly versatile primary amine building block. While unsubstituted benzylamines are ubiquitous, the specific substitution pattern of this molecule provides distinct pharmacological and physicochemical advantages:

  • Metabolic Stability (The 4-Methoxy Group): Unsubstituted phenyl rings are highly susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. The electron-donating methoxy group at the 4-position effectively blocks this metabolic soft spot while providing a potential hydrogen-bond acceptor for target engagement.

  • Conformational Locking (The 2-Methyl Group): The ortho-methyl group introduces critical steric hindrance around the benzylic carbon. When incorporated into an amide or secondary amine, this steric bulk restricts the rotational degrees of freedom of the C–N bond. This "conformational locking" reduces the entropic penalty of binding, often leading to increased target affinity.

  • Controlled Nucleophilicity: The primary amine is highly nucleophilic, but the adjacent ortho-methyl group provides enough steric shielding to minimize unwanted over-alkylation (e.g., tertiary amine formation) during reductive amination sequences[1][2].

Synthetic Divergence & Workflow

This building block is primarily utilized in three key synthetic pathways: Amidation , Reductive Amination , and Urea Formation . These pathways allow the rapid generation of diverse pharmacophores, ranging from kinase inhibitors to Prostate-Specific Membrane Antigen (PSMA) targeting ligands[3].

G Core (4-Methoxy-2-methylphenyl) methanamine Amidation Amidation (HATU, DIPEA) Core->Amidation RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Urea Urea Formation (Triphosgene / Isocyanate) Core->Urea AmideProd Amide Derivatives (Kinase Inhibitors / GPCR Ligands) Amidation->AmideProd SecAmineProd Secondary Amines (Targeted Protein Degraders) RedAm->SecAmineProd UreaProd Urea Derivatives (PSMA Ligands / Enzyme Inhibitors) Urea->UreaProd

Fig 1. Synthetic divergence of (4-Methoxy-2-methylphenyl)methanamine in drug discovery.

Standardized Protocols & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful library generation requires self-validating, robust protocols. The following methodologies have been optimized to account for the specific steric and electronic properties of (4-Methoxy-2-methylphenyl)methanamine.

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Causality & Rationale: Standard coupling reagents (like EDC/HOBt) can suffer from slow kinetics when reacting with ortho-substituted benzylamines. HATU is selected here because the highly reactive 7-azabenzotriazole active ester intermediate rapidly overcomes the steric shielding provided by the 2-methyl group[4]. DIPEA is utilized as a non-nucleophilic base to maintain the amine in its reactive free-base form without competing for the electrophile.

Materials:

  • Carboxylic acid building block (1.0 equiv)

  • (4-Methoxy-2-methylphenyl)methanamine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0–4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir at room temperature for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Amine Introduction: If using the HCl salt of the amine, dissolve it (1.1 mmol) in DMF (2 mL) with an additional 1.0 mmol of DIPEA to liberate the free base. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (2 × 15 mL) to remove acidic byproducts, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Selective Reductive Amination

Causality & Rationale: Direct alkylation of primary amines with alkyl halides often leads to uncontrollable di-alkylation (tertiary amine formation)[1]. Reductive amination circumvents this. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde/ketone[5]. The ortho-methyl group of our amine provides steric bulk that further suppresses overalkylation, yielding clean secondary amines[2].

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • (4-Methoxy-2-methylphenyl)methanamine (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, 1.0 equiv for ketone substrates)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde/ketone (1.0 mmol) and the amine (1.05 mmol) in anhydrous DCE (10 mL). Stir at room temperature for 60 minutes. Note: For less reactive ketones, add 1.0 equiv of glacial acetic acid to catalyze iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise to control any mild exotherm[5].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution (H₂) ceases.

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (2 × 10 mL). Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient to prevent amine streaking).

Quantitative Data Summary

The table below summarizes expected reaction parameters when utilizing (4-Methoxy-2-methylphenyl)methanamine across various electrophilic coupling partners, based on standard medicinal chemistry workflows.

Electrophile TypeReaction PathwayOptimal ReagentsTimeTypical YieldOveralkylation / Side Reaction Risk
Aliphatic Carboxylic Acid AmidationHATU, DIPEA, DMF2–4 h85–95%None
Aromatic Carboxylic Acid AmidationEDC, HOBt, DIPEA6–12 h70–85%Low (Slower kinetics due to sterics)
Aliphatic/Aromatic Aldehyde Reductive AminationNaBH(OAc)₃, DCE12–16 h75–90%Low (Suppressed by 2-methyl sterics)
Isocyanate Urea FormationTriphosgene, DIPEA1–2 h80–90%Symmetrical urea dimerization (minimize by slow addition)

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization. ACS Publications. Available at:[Link]

  • Approaches to Synthesis of DCL-Based PSMA Ligands. Preprints.org. Available at: [Link]

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. NIH PMC. Available at: [Link]

Sources

Method

In Vitro Pharmacological Profiling Protocol for (4-Methoxy-2-methylphenyl)methanamine

Rationale & Scaffold Analysis (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a benzylamine derivative. In medicinal chemistry, the benzylamine scaffold is a privileged structure fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Scaffold Analysis

(4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine) is a benzylamine derivative. In medicinal chemistry, the benzylamine scaffold is a privileged structure frequently utilized to target monoaminergic systems in the central nervous system (CNS). Because it structurally mimics endogenous trace amines, in vitro profiling of this compound must prioritize two primary targets: Monoamine Oxidase (MAO) enzymes and the Trace Amine-Associated Receptor 1 (TAAR1) .

To establish a self-validating screening system, this guide details a tri-phasic in vitro protocol:

  • Target 1: MAO-A/B Inhibition (Enzymatic)

  • Target 2: TAAR1 Activation (Cellular GPCR)

  • Safety: General Cytotoxicity (Cellular Viability)

By evaluating both functional target engagement and baseline cytotoxicity, researchers can confidently calculate the therapeutic window of the compound.

Pathways Compound (4-Methoxy-2-methylphenyl) methanamine MAO Monoamine Oxidase (MAO) Inhibition Compound->MAO Inhibits TAAR1 TAAR1 GPCR Activation Compound->TAAR1 Agonizes Kynuramine Kynuramine Substrate MAO->Kynuramine Metabolizes (if active) Gs Gαs Protein TAAR1->Gs Couples Fluor 4-Hydroxyquinoline (Fluorescent) Kynuramine->Fluor Blocked by Compound AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Increases

Fig 1. Pharmacological pathways of MAO inhibition and TAAR1 activation.

Compound Preparation & Assay Controls

Experimental causality dictates that poor solubility or unstable salt forms will yield false negatives. The hydrochloride salt of (4-Methoxy-2-methylphenyl)methanamine is highly recommended over the free base due to superior aqueous solubility and oxidative stability.

Table 1: Physicochemical Properties & Stock Preparation
ParameterSpecificationRationale
CAS Number 856627-60-6 (HCl Salt)HCl salt prevents volatilization and oxidation.
Molecular Weight 187.67 g/mol Required for precise molarity calculations.
Primary Solvent 100% DMSOEnsures complete dissolution of the crystalline lattice.
Stock Concentration 10 mMStandardized stock for serial dilutions.
Working Solvent Assay Buffer (<1% DMSO)DMSO >1% induces cytotoxicity and enzyme denaturation.
Table 2: Self-Validating System Controls

Every assay plate must include the following controls to ensure the integrity of the data.

Assay Positive Control (Expected IC50/EC50) Negative Control Vehicle Control
MAO-A Clorgyline (~1-10 nM) Buffer only (No enzyme) 1% DMSO
MAO-B Selegiline (~5-20 nM) Buffer only (No enzyme) 1% DMSO
TAAR1 RO5166017 (~10-50 nM) Un-transfected CHO cells 1% DMSO

| Cytotoxicity | Doxorubicin (~1-5 µM) | Media only (Background) | 1% DMSO |

Protocol A: MAO-A and MAO-B Inhibition Assay

Causality & Mechanism: We utilize a continuous fluorometric assay employing kynuramine as a non-selective substrate. When MAO cleaves kynuramine, it spontaneously cyclizes into 4-hydroxyquinoline, a highly fluorescent molecule. If (4-Methoxy-2-methylphenyl)methanamine inhibits MAO, fluorescence generation is halted. This method is chosen over colorimetric assays because it is highly sensitive and avoids interference from the test compound's native absorbance.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare assay buffer (0.1 M potassium phosphate, pH 7.4).

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL final) and MAO-B (10 µg/mL final) in assay buffer.

  • Compound Dilution: Prepare a 10-point dose-response curve of the test compound (ranging from 100 µM to 0.1 nM) in 96-well black opaque microplates.

  • Pre-incubation: Add 40 µL of the enzyme solution to 10 µL of the test compound. Incubate at 37°C for 15 minutes. Rationale: This allows for the formation of the enzyme-inhibitor complex, critical for detecting irreversible inhibitors.

  • Reaction Initiation: Add 50 µL of kynuramine substrate (final concentration 40 µM for MAO-A; 30 µM for MAO-B).

  • Kinetic Read: Immediately read fluorescence (Ex: 310 nm / Em: 400 nm) every 2 minutes for 30 minutes at 37°C.

  • Quenching (Optional): Stop the reaction with 40 µL of 2N NaOH if an endpoint read is preferred.

Protocol B: TAAR1 GPCR Activation (HTRF cAMP Assay)

Causality & Mechanism: TAAR1 is a Gαs-coupled GPCR. Agonism by benzylamines stimulates adenylyl cyclase, increasing intracellular cAMP. We measure this using Homogeneous Time-Resolved Fluorescence (HTRF)[1]. The assay relies on competitive binding between native cAMP produced by the cell and a d2-labeled cAMP tracer for an anti-cAMP Europium cryptate antibody[2][3]. Crucial Logic: High intracellular cAMP displaces the d2-tracer, decreasing the FRET signal. This inverse relationship is a hallmark of the HTRF competitive format[2].

HTRF cAMP_Cell Intracellular cAMP (Unlabeled) High_cAMP High Intracellular cAMP (Agonist Active) cAMP_Cell->High_cAMP Low_cAMP Low Intracellular cAMP (Basal) cAMP_Cell->Low_cAMP cAMP_d2 d2-labeled cAMP (Acceptor) Anti_cAMP Anti-cAMP Cryptate (Donor) Anti_cAMP->cAMP_d2 Binds High_cAMP->Anti_cAMP Competes out d2 Low_FRET Low FRET Signal (Disrupted) High_cAMP->Low_FRET Result Low_cAMP->Anti_cAMP Allows d2 binding High_FRET High FRET Signal (Intact FRET) Low_cAMP->High_FRET Result

Fig 2. Principle of the competitive HTRF cAMP assay.

Step-by-Step Methodology:
  • Cell Plating: Seed CHO-K1 cells stably expressing human TAAR1 into a 384-well white proxiplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Rationale: IBMX is a phosphodiesterase inhibitor necessary to prevent the rapid degradation of synthesized cAMP.

  • Compound Addition: Add 5 µL of (4-Methoxy-2-methylphenyl)methanamine (2x final concentration) to the wells.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu-Cryptate (both diluted in lysis buffer) to all wells[3].

  • Equilibration: Incubate for 1 hour at room temperature, protected from light.

  • Detection: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar or EnVision). Measure emission at 620 nm (donor) and 665 nm (acceptor).

Protocol C: In Vitro Cytotoxicity (HepG2)

Causality & Mechanism: To ensure the functional effects observed in Protocols A and B are not artifacts of cell death, a cytotoxicity counter-screen is mandatory. We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP is an indicator of metabolically active cells; the assay reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present via the luciferase reaction.

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 10,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10x test compound (final concentration range: 100 µM to 0.1 µM). Incubate for 48 hours.

  • Reagent Preparation: Thaw the luminescent cell viability reagent buffer and equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Lysis: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Record luminescence using a microplate reader (integration time: 0.25 - 1 second per well).

High-Throughput Workflow & Data Analysis

Workflow Prep Compound Prep (DMSO Stocks) Assay1 MAO-A/B Enzymatic Assay Prep->Assay1 Assay2 TAAR1 GPCR Cellular Assay Prep->Assay2 Assay3 HepG2 Cytotoxicity Prep->Assay3 Data Data Analysis (IC50/EC50) Assay1->Data Assay2->Data Assay3->Data

Fig 3. High-throughput in vitro screening workflow.

Data Processing Logic:
  • HTRF Ratio Calculation: Calculate the ratio of the two emission wavelengths: Ratio = (Signal 665 nm / Signal 620 nm) * 10,000[4].

  • Normalization: Convert raw fluorescence/luminescence/HTRF ratios to % Activity or % Inhibition relative to the vehicle (0%) and positive controls (100%).

  • Curve Fitting: Plot the normalized data against the log of the compound concentration. Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ (for MAO/Cytotoxicity) and EC50​ (for TAAR1):

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​
  • Validation Check: The assay is only valid if the Z'-factor for the control wells is ≥0.5 .

References

  • ResearchGate. Principles of the HTRF cAMP Assay. Available at:[Link]

  • NCBI Bookshelf (Assay Guidance Manual). Figure 1: Principles of the HTRF cAMP Assay. Available at:[Link]

Sources

Application

developing assays for (4-Methoxy-2-methylphenyl)methanamine activity

Application Note: Assay Development and Pharmacological Profiling of (4-Methoxy-2-methylphenyl)methanamine Derivatives 1. Introduction & Target Rationale (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development and Pharmacological Profiling of (4-Methoxy-2-methylphenyl)methanamine Derivatives

1. Introduction & Target Rationale (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7) is a highly versatile primary amine building block widely utilized in the development of neuroactive and metabolic therapeutics. Structurally, it is a substituted benzylamine. Benzylamine scaffolds are privileged pharmacophores that interact strongly with amine-recognizing proteins, most notably Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), Monoamine Oxidase (MAO-A/B), and the Trace Amine-Associated Receptor 1 (TAAR1)[1][2].

The specific substitution pattern—a methoxy group at the para position and a methyl group at the ortho position—exerts profound steric and electronic effects. The electron-donating methoxy group increases the electron density of the aromatic ring, enhancing π−π stacking interactions within hydrophobic binding pockets. Meanwhile, the ortho-methyl group restricts the rotational degrees of freedom of the methanamine side chain, locking the molecule into a bioactive conformation. This application note details the development of robust, self-validating assays to evaluate the activity of this scaffold against its primary biological targets.

2. Enzymatic Profiling: SSAO/VAP-1 and MAO Activity Assays

2.1. Causality & Assay Principle SSAO and MAO enzymes catalyze the oxidative deamination of primary amines into their corresponding aldehydes, generating hydrogen peroxide ( H2​O2​ ) and ammonia as byproducts[3][4]. To quantify the substrate turnover or inhibitory potential of (4-Methoxy-2-methylphenyl)methanamine derivatives, we utilize a coupled fluorometric assay using Amplex Red.

Expert Insight: Amplex Red is specifically chosen over UV-based detection methods because its oxidation product, resorufin, emits at 590 nm. This red-shifted wavelength critically bypasses the intrinsic UV/blue autofluorescence common to aromatic small molecules, ensuring a high signal-to-background ratio and preventing false-positive inhibition artifacts.

SSAO_Pathway Substrate (4-Methoxy-2-methylphenyl) methanamine Enzyme SSAO / MAO (Cu2+ / FAD) Substrate->Enzyme Oxidation Product Aldehyde Derivative Enzyme->Product Deamination H2O2 H2O2 (Byproduct) Enzyme->H2O2 O2 + H2O Amplex Amplex Red + HRP H2O2->Amplex Reacts with Resorufin Resorufin (Fluorescent) Amplex->Resorufin HRP Catalysis

Enzymatic oxidation of the methanamine substrate and fluorometric detection via H2O2.

2.2. Step-by-Step Protocol: Fluorometric Oxidation Assay

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl). For SSAO assays, supplement with 2 mM CaCl2​ to maintain the structural integrity of the copper-dependent enzyme.

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO, then dilute 50-fold in Assay Buffer to achieve a final DMSO concentration of 2% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Dispense 25 µL of recombinant human SSAO (or MAO-A/B) into a black, flat-bottom 384-well microplate. Add 10 µL of the diluted test compound.

  • Pre-incubation: Incubate for 15 minutes at 37°C. Self-Validation Step: Include Semicarbazide (10 µM) as a positive control for SSAO inhibition, and Clorgyline/Selegiline for MAO-A/B[3][4].

  • Detection Mix: Prepare a 5X detection solution containing Amplex Red (50 µM final) and Horseradish Peroxidase (HRP, 1 U/mL final). Add 15 µL to each well to initiate the reaction.

  • Kinetic Reading: Immediately transfer the plate to a fluorescent microplate reader. Record fluorescence (Ex 530 nm / Em 590 nm) kinetically every 2 minutes for 60 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

3. GPCR Functional Profiling: TAAR1 Activation Assay

3.1. Causality & Assay Principle TAAR1 is a Gs​ -coupled G-protein coupled receptor. Binding of trace amines or synthetic benzylamines to TAAR1 stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[2][5]. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify cAMP.

Expert Insight: The inclusion of 3-isobutyl-1-methylxanthine (IBMX) in the stimulation buffer is an absolute requirement. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the rapid degradation of newly synthesized cAMP. Without IBMX, the transient cAMP signal would dissipate before detection, leading to false-negative efficacy readouts. Furthermore, TR-FRET is utilized because the time-delayed reading eliminates short-lived background fluorescence, providing an exceptionally clean assay window.

TAAR1_Assay Ligand Methanamine Ligand TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Agonist Binding AC Adenylyl Cyclase TAAR1->AC Gs-alpha Activation cAMP Intracellular cAMP AC->cAMP ATP Conversion HTRF TR-FRET Detection (Anti-cAMP + d2) cAMP->HTRF Competitive Binding Signal Emission Ratio (665/620 nm) HTRF->Signal Inversely Proportional

TAAR1 GPCR activation pathway and competitive TR-FRET cAMP detection workflow.

3.2. Step-by-Step Protocol: TR-FRET cAMP Accumulation Assay

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend cells in Stimulation Buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) at a density of 1×106 cells/mL.

  • Compound Incubation: Dispense 5 µL of the cell suspension (5,000 cells/well) into a white 384-well low-volume plate. Add 5 µL of serially diluted (4-Methoxy-2-methylphenyl)methanamine derivatives.

  • Stimulation: Incubate the plate at room temperature for 30 minutes. Self-Validation Step: Include Tyramine or Ro5212773 as reference full agonists to define the 100% activation window ( Emax​ )[5].

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Cryptate, both diluted in the manufacturer's lysis buffer.

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio. The signal is inversely proportional to the concentration of intracellular cAMP.

4. Data Presentation & Quality Control

To ensure the trustworthiness of the assay systems, quantitative data must be evaluated against strict quality control metrics. The Z'-factor must be calculated for every plate to validate the assay window and ensure the reliability of the (4-Methoxy-2-methylphenyl)methanamine screening data.

Assay TypePrimary TargetOutput MetricReference ControlMinimum Acceptable Z'-Factor
Enzymatic OxidationSSAO / VAP-1 Km​ / Vmax​ Benzylamine / Semicarbazide> 0.75
Enzymatic InhibitionMAO-A / MAO-B IC50​ / Ki​ Clorgyline / Selegiline> 0.70
GPCR FunctionalTAAR1 ( Gs​ ) EC50​ (cAMP)Tyramine / Ro5212773> 0.65

Table 1: Summary of quantitative metrics and quality control thresholds for methanamine derivative profiling.

References

  • Understanding the mechanism of action of the novel SSAO substrate (C7NH10)6(V10O28).2H2O, a prodrug of peroxovanadate insulin mimetics. PubMed.

  • The Mechanism of Inhibition of Benzylamine Oxidase by 3,5-Diethoxy-4-Aminomethylpyridine (B 24). Taylor & Francis.

  • Hypothesized mechanisms of Trace Amine Associated Receptor 1 (TAAR1) agonism effects. ResearchGate.

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.

  • US8604061B2 - 2-aminooxazolines as TAAR1 ligands. Google Patents.

Method

Application Notes &amp; Protocols for the In Vivo Administration of (4-Methoxy-2-methylphenyl)methanamine

A Guide for Preclinical Research in Animal Models Introduction and Scientific Context (4-Methoxy-2-methylphenyl)methanamine is a substituted phenethylamine derivative. While specific preclinical data for this compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Research in Animal Models

Introduction and Scientific Context

(4-Methoxy-2-methylphenyl)methanamine is a substituted phenethylamine derivative. While specific preclinical data for this compound is not extensively documented in publicly available literature, its structural similarity to other psychoactive and pharmacologically active methoxy-substituted phenethylamines, such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), suggests potential activity within the central nervous system. These related compounds are known to interact with monoamine systems, particularly serotonin transporters, and can elicit a range of behavioral and physiological effects in animal models.[1][2]

This document provides a comprehensive guide for researchers and drug development professionals on the prudent and methodologically sound administration of (4-Methoxy-2-methylphenyl)methanamine in animal models. Given the absence of established dosage regimens, this guide emphasizes a systematic approach to dose-range finding, formulation, and administration, grounded in the principles of preclinical study design and data from structurally analogous compounds.[3][4] The primary objective is to establish a safe and effective dose range for subsequent efficacy and toxicity studies.

Compound Profile and Preliminary Considerations

Before initiating any in vivo studies, a thorough characterization of the test article is paramount.

  • Chemical Identity: (4-Methoxy-2-methylphenyl)methanamine

  • Molecular Formula: C9H13NO

  • Purity: Must be >98% as determined by analytical methods such as HPLC and NMR. Impurities from synthesis can have their own pharmacological effects.[5][6]

  • Solubility: The solubility of the compound in various pharmaceutically acceptable vehicles must be determined to prepare a homogenous and stable dosing solution.

Precautionary Note: Structurally similar compounds like PMA are reported to have a higher toxic potential than MDMA.[7][8] Therefore, a conservative approach to initial dosing is strongly advised.

Experimental Design for a Dose-Range Finding Study

A critical first step in preclinical evaluation is the dose-range finding (DRF) study. The goal is to identify a range of doses from no observable effect level (NOEL) to a maximum tolerated dose (MTD).

Animal Model Selection

The choice of animal model will depend on the research question. For initial characterization of CNS-active compounds, rodents are commonly used.

  • Mice (e.g., C57BL/6, BALB/c): Often used for behavioral phenotyping and initial toxicity screening.

  • Rats (e.g., Sprague-Dawley, Wistar): Frequently used for pharmacokinetic studies and more complex behavioral paradigms.[9][10]

Route of Administration

The route of administration significantly impacts the pharmacokinetic profile of a compound.[10] For initial studies, parenteral routes are often preferred to ensure complete bioavailability.

  • Intraperitoneal (i.p.) Injection: Common in rodent studies for systemic administration. Bypasses first-pass metabolism.

  • Subcutaneous (s.c.) Injection: Provides a slower absorption rate compared to i.p. or i.v.

  • Oral Gavage (p.o.): Relevant for assessing oral bioavailability but subject to first-pass metabolism.

The selection should align with the intended clinical application. For this guide, we will focus on the i.p. route as a starting point.

Proposed Starting Dose Ranges

Based on data from structurally similar compounds, a conservative starting dose range can be proposed. For instance, studies with PMA in mice have utilized doses ranging from 2 to 12 mg/kg, i.p.[7] Studies with the related compound 2,5-dimethoxy-4-iodoamphetamine (DOI) have explored doses from 0.01 mg/kg to 3 mg/kg.[11][12]

Table 1: Dosage Information for Structurally Related Compounds

CompoundAnimal ModelRouteDosage RangeObserved EffectsReference
para-Methoxyamphetamine (PMA)Male Micei.p.2, 4, 8, 12 mg/kgReduced offensive behaviors, complex dose-dependent behavioral profile.[7]
para-Methoxymethamphetamine (PMMA)Ratsi.p.1.25 mg/kgUsed as a discriminative stimulus.[9]
3,4-Methylenedioxymethamphetamine (MDMA)Ratsi.p., s.c., p.o.2, 10 mg/kgNonlinear pharmacokinetics observed at higher doses.[10]
2,5-Dimethoxy-4-iodoamphetamine (DOI)Male Micei.p.3 mg/kgAttenuated ethanol-induced place conditioning and drinking.[11]
(R)-DOIMice-0.01, 0.03, 0.3 mg/kgInfluences stress-coping strategies.[12]

Given this information, a logarithmic dose progression is recommended for the initial DRF study of (4-Methoxy-2-methylphenyl)methanamine. A suggested starting range could be 0.1, 0.3, 1.0, 3.0, and 10 mg/kg .

Experimental Protocols

Protocol for Dosing Solution Preparation

Objective: To prepare a sterile, homogenous solution of (4-Methoxy-2-methylphenyl)methanamine for i.p. administration.

Materials:

  • (4-Methoxy-2-methylphenyl)methanamine (as hydrochloride salt is often preferred for solubility)

  • Vehicle (e.g., 0.9% sterile saline, 5% DMSO/5% Tween 80 in saline)

  • Sterile vials

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Selection: Determine the solubility of the compound in various vehicles. For initial studies, 0.9% sterile saline is preferred. If solubility is an issue, a co-solvent system may be necessary.

  • Calculation of Stock Solution:

    • Determine the highest dose to be administered (e.g., 10 mg/kg).

    • Assume a standard dosing volume (e.g., 10 mL/kg for mice).

    • Calculate the required concentration of the stock solution:

      • Concentration (mg/mL) = Highest Dose (mg/kg) / Dosing Volume (mL/kg)

      • Example: 10 mg/kg / 10 mL/kg = 1 mg/mL

  • Weighing and Dissolving:

    • Accurately weigh the required amount of (4-Methoxy-2-methylphenyl)methanamine.

    • Add the appropriate volume of vehicle to a sterile vial.

    • Gradually add the compound to the vehicle while vortexing. Use a sonicator if necessary to aid dissolution.

  • Sterilization:

    • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Preparation of Dilutions:

    • Perform serial dilutions from the stock solution to prepare the lower dose concentrations.

  • Labeling and Storage:

    • Clearly label each vial with the compound name, concentration, date, and storage conditions. Store appropriately based on stability data (if available) or at 4°C for short-term use.

Protocol for Intraperitoneal (i.p.) Administration in Mice

Objective: To administer a precise dose of (4-Methoxy-2-methylphenyl)methanamine to mice via the intraperitoneal route.

Materials:

  • Prepared dosing solutions

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Handling and Weighing:

    • Handle the mice gently to minimize stress.

    • Accurately weigh each mouse immediately before dosing.

  • Dose Calculation:

    • Calculate the volume to be injected for each mouse:

      • Injection Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)

  • Administration:

    • Restrain the mouse securely, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the calculated volume smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the animals closely for at least the first few hours post-injection and then periodically for 24-48 hours.

    • Record any signs of toxicity, such as:

      • Changes in posture or locomotion (e.g., ataxia, hyperactivity, catalepsy).[2]

      • Stereotyped behaviors (e.g., head-weaving, excessive grooming).

      • Autonomic signs (e.g., piloerection, changes in respiration).

      • General health (e.g., lethargy, weight loss).

Data Visualization and Interpretation

Workflow for Dose-Range Finding Study

DRF_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Decision Phase Compound Compound Characterization (Purity, Solubility) Vehicle Vehicle Selection & Solution Preparation Compound->Vehicle Dose_Calc Dose Range Selection (0.1, 0.3, 1, 3, 10 mg/kg) Vehicle->Dose_Calc Admin Administration (i.p.) to Dose Groups (n=3-5/group) Dose_Calc->Admin Monitor Post-Dose Monitoring (Behavioral & Clinical Signs) Admin->Monitor Data Data Collection & Analysis Monitor->Data MTD Determine MTD & NOEL Data->MTD Next_Dose Select Doses for Efficacy/Toxicity Studies MTD->Next_Dose

Caption: Workflow for a dose-range finding study.

Potential Signaling Pathways

Based on related compounds, (4-Methoxy-2-methylphenyl)methanamine may interact with monoaminergic systems. Substituted phenethylamines are known to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, and can also inhibit monoamine transporters.[1][13][14]

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound (4-Methoxy-2-methylphenyl)methanamine Potential Actions: - Inhibit Reuptake (SERT/DAT/NET) - Promote Release Transporters SERT | DAT | NET Compound->Transporters Inhibition Receptors 5-HT2A 5-HT2C Other Receptors Compound->Receptors Agonism Downstream Downstream Signaling (e.g., PLC, Ca2+) Receptors->Downstream

Caption: Potential monoaminergic signaling pathways.

Conclusion and Next Steps

The protocols outlined in this guide provide a systematic framework for the initial in vivo evaluation of (4-Methoxy-2-methylphenyl)methanamine. The data generated from the DRF study will be instrumental in determining a safe and pharmacologically active dose range. This information is a prerequisite for designing more complex and definitive preclinical studies, such as pharmacokinetic profiling, target engagement assays, and efficacy models for specific therapeutic indications. Adherence to rigorous and well-documented procedures is essential for ensuring the quality and reproducibility of preclinical data.[3]

References

  • Young, R., & Glennon, R. A. (2002). N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats. Pharmacology Biochemistry and Behavior, 72(1-2), 359-365. [Link]

  • Mueller, M., et al. (2009). Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat. Journal of Pharmacology and Experimental Therapeutics, 331(2), 587-594. [Link]

  • Johns Hopkins ABX Guide. (2024). Methenamine. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. [Link]

  • Brandt, S. D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 592. [Link]

  • Martín-María, M., et al. (2018). Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice. Pharmacology Biochemistry and Behavior, 168, 21-28. [Link]

  • Brandt, S. D., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 794246. [Link]

  • Festing, M. F. W., & Tattam, T. (2018). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1717, 3-17. [Link]

  • Murnane, K. S., et al. (2020). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology, 237(7), 2133-2144. [Link]

  • Nichols, D. E., Ilhan, M., & Long, J. P. (1975). Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA). Archives Internationales de Pharmacodynamie et de Thérapie, 214(1), 133-140. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Pawłowska, M., & Kołodziejczyk, A. M. (2007). N-[(1R)-2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. Journal of Forensic Sciences, 52(1), 108-115. [Link]

  • ResearchGate. (n.d.). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. [Link]

  • RxList. (n.d.). Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • White, A. M., et al. (2025). Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. PLOS ONE, 20(8), e0329538. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

  • ACS Publications. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. [Link]

  • Clinicaltrials.eu. (n.d.). METHENAMINE – Application in Therapy and Current Clinical Research. [Link]

  • PubMed. (1992). 1-(3-methoxy-4-methyphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). [Link]

  • Frontiers Media. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. [Link]

  • Organic Chemistry Portal. (2023). Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. [Link]

  • PubChem. (n.d.). (+-)-p-Methoxyamphetamine. [Link]

  • U.S. Food and Drug Administration. (n.d.). HIPREX® (methenamine hippurate tablets USP). [Link]

  • Washington University School of Medicine in St. Louis. (2011). Drug clears chronic urinary infections in mice. [Link]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. [Link]

  • University of South Dakota. (2021). 2,5-Dimethoxy-4-Iodoamphetamine [(R)-Doi] Influences Coping Strategies to an Escapable Social Stress. [Link]

  • Dr.Oracle. (2025). What is the recommended dosage of methenamine (methenamine hippurate) for preventing urinary tract infections, especially in patients with impaired renal function?. [Link]

  • Research Results in Pharmacology. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. [Link]

  • The Ultimate Guide to Preclinical IND Studies. (n.d.). [Link]

  • ResearchGate. (n.d.). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. [Link]

  • Springer. (2014). receptor agonist 2,5-dimethoxy-4- iodoamphetamine on alcohol consumption in Long–Evans rats. [Link]

  • ISRCTN. (2025). A clinical trial of extended (high) treatment dose antibiotics in combination with methenamine hippurate compared to the standar. [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 20-954 - DMA. [Link]

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Application

use of (4-Methoxy-2-methylphenyl)methanamine as a chemical intermediate

Application Note: (4-Methoxy-2-methylphenyl)methanamine as a Key Intermediate in the Synthesis of Isoquinoline Alkaloid Analogs Executive Summary For drug development professionals and synthetic chemists, accessing highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Methoxy-2-methylphenyl)methanamine as a Key Intermediate in the Synthesis of Isoquinoline Alkaloid Analogs

Executive Summary

For drug development professionals and synthetic chemists, accessing highly substituted tetrahydroisoquinoline and isoquinoline scaffolds is a persistent challenge. Classical synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler cyclizations, rely heavily on electron-rich aromatic rings and specific substitution patterns, often failing when complex halogenated or 3-substituted derivatives are required.

This application note details the utility of (4-Methoxy-2-methylphenyl)methanamine (also known as 4-Methoxy-2-methylbenzylamine) as a highly versatile chemical building block. By leveraging heteroatom-directed lateral lithiation, this intermediate bypasses classical cyclization limitations, providing a direct, regioselective pathway to complex isoquinoline derivatives.

Chemical Profile & Structural Significance

(4-Methoxy-2-methylphenyl)methanamine possesses a unique structural motif: a primary benzylic amine paired with an ortho-methyl group and a para-methoxy group [1]. This specific arrangement makes it an ideal candidate for lateral metalation technologies. When the primary amine is protected with a tert-butoxycarbonyl (Boc) group, the resulting carbamate acts as a powerful Directing Metalation Group (DMG), priming the ortho-methyl group for functionalization.

Table 1: Physicochemical Properties of the Intermediate

PropertySpecification / Value
Chemical Name (4-Methoxy-2-methylphenyl)methanamine
Common Synonym 4-Methoxy-2-methylbenzylamine
CAS Registry Number 21883-14-7 (Free Base) / 856627-60-6 (HCl Salt)
Molecular Formula C9H13NO (Free Base)
Molecular Weight 151.21 g/mol
Physical Form Solid (as Hydrochloride salt)
Storage Conditions Refrigerator (2–8 °C), inert atmosphere

Mechanistic Framework: The Complex-Induced Proximity Effect (CIPE)

The synthetic power of (4-Methoxy-2-methylphenyl)methanamine lies in its behavior under strongly basic conditions. To functionalize the lateral 2-methyl group, the system relies on the Complex-Induced Proximity Effect (CIPE) [2].

Causality of Experimental Design:

  • The Role of the Boc Group: The Boc group is not merely a protecting group; it is the mechanistic driver of the reaction. The carbamate oxygen acts as a Lewis base, coordinating the incoming organolithium reagent.

  • Regioselectivity: The 4-methoxy group is a known ortho-director and could theoretically induce ring deprotonation at the 3- or 5-position. However, the pre-lithiation complex formed between the Boc oxygen and the lithium cation forces the basic carbanion into strict spatial proximity with the lateral 2-methyl group. This proximity drastically lowers the activation energy for benzylic deprotonation, allowing lateral lithiation to outcompete aromatic ring metalation entirely [1].

CIPEMechanism Substrate N-Boc-benzylamine Substrate Coordination sec-BuLi Coordination to Carbamate Oxygen Substrate->Coordination PLC Pre-Lithiation Complex (CIPE) Coordination->PLC Deprotonation Benzylic C-H Deprotonation PLC->Deprotonation Carbanion Lateral Carbanion (Dilithio Species) Deprotonation->Carbanion

Complex-Induced Proximity Effect (CIPE) driving regioselective lateral lithiation.

Experimental Methodology & Self-Validating Protocols

The following workflows describe the transformation of (4-Methoxy-2-methylphenyl)methanamine into a 3-substituted tetrahydroisoquinoline.

Preparation of the N-Boc Directing Scaffold

Before lithiation, the primary amine must be converted to the Boc-carbamate.

  • Procedure: Dissolve (4-Methoxy-2-methylphenyl)methanamine hydrochloride (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add triethylamine (22 mmol) dropwise at 0 °C, followed by di-tert-butyl dicarbonate (Boc₂O, 11 mmol). Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo. Crystallize from hexane to afford N-(tert-butoxycarbonyl)-4-methoxy-2-methylbenzylamine.

Heteroatom-Directed Lateral Lithiation & Electrophilic Trapping

This is the critical carbon-carbon bond-forming step. The protocol utilizes sec-butyllithium (sec-BuLi) to generate a dilithio species (N-deprotonation followed by benzylic deprotonation) [1].

  • Why sec-BuLi? While n-BuLi is sufficient for initial N-deprotonation, the subsequent benzylic deprotonation requires the higher kinetic basicity of sec-BuLi to proceed rapidly at cryogenic temperatures. Using n-BuLi would require higher temperatures, risking nucleophilic attack on the Boc carbonyl.

  • Temperature Causality: The internal temperature must be strictly maintained between -40 °C and -30 °C. Temperatures above -20 °C lead to rapid degradation of the intermediate and solvent (THF) cleavage, while temperatures below -50 °C result in incomplete benzylic deprotonation.

Step-by-Step Protocol:

  • Purge a flame-dried Schlenk flask with Argon.

  • Dissolve the N-Boc intermediate (5 mmol) in anhydrous THF (10 mL).

  • Cool the solution in an acetone/Dry Ice bath until the internal temperature reaches -40 °C.

  • Add sec-BuLi (11 mmol, 1.3 M in cyclohexane) dropwise over 5 minutes, maintaining the internal temperature at -30 °C.

  • Self-Validation Checkpoint 1: Upon complete addition, the solution must turn a bright orange color . This visual cue confirms the successful formation of the highly conjugated dilithio carbanion. If the solution remains pale, the sec-BuLi titer is likely degraded.

  • Stir the orange solution for 10 minutes at -30 °C.

  • Add anhydrous Dimethylformamide (DMF, 7.5 mmol) rapidly.

  • Self-Validation Checkpoint 2: The reaction mixture will immediately transition from bright orange to colorless , indicating complete electrophilic trapping of the carbanion.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate.

Acid-Catalyzed Cyclization

The trapped intermediate (an aldehyde) exists in equilibrium with its cyclic hemiaminal form.

  • Procedure: Treat the crude intermediate with a brief exposure to anhydrous HCl in THF. This triggers rapid dehydration, yielding a 1,2-dihydroisoquinoline. Subsequent catalytic hydrogenation (Pd/C, H₂, 1 atm) affords the highly stable 1,2,3,4-tetrahydroisoquinoline derivative.

SyntheticWorkflow SM (4-Methoxy-2-methylphenyl)methanamine Starting Material Boc Boc Protection (Boc2O, Et3N, DCM) SM->Boc Int1 N-Boc-4-methoxy-2-methylbenzylamine Stable Intermediate Boc->Int1 Lithiation Lateral Lithiation (sec-BuLi, THF, -40°C) Int1->Lithiation Dilithio Dilithio Species (Orange Intermediate) Lithiation->Dilithio Trap Electrophilic Trapping (e.g., DMF) Dilithio->Trap Cyclization Acidic Cyclization (HCl, THF) Trap->Cyclization Product Isoquinoline Derivative (Target Scaffold) Cyclization->Product

Synthetic workflow from (4-Methoxy-2-methylphenyl)methanamine to isoquinoline derivatives.

Quantitative Yields & Optimization Data

The efficiency of this pathway is highly dependent on strict adherence to the stoichiometric ratios of the organolithium base. Because the primary amine must first be deprotonated, exactly >2.0 equivalents of sec-BuLi are required to generate the active lateral carbanion.

Table 2: Reaction Optimization & Expected Yields

Reaction StepReagents / ConditionsExpected Yield (%)Self-Validation Marker
1. Boc Protection Boc₂O (1.1 eq), Et₃N (2.2 eq), DCM, RT, 4h85 – 95%White crystalline solid
2. Lateral Lithiation sec-BuLi (2.2 eq), THF, -40 °C to -30 °CN/A (Transient)Bright orange solution
3. Electrophilic Trapping DMF (1.5 eq), -30 °C, 10 min80 – 88%Immediate color loss
4. Cyclization/Dehydration HCl in THF, RT, 1h75 – 85%Precipitation of HCl salt

By utilizing (4-Methoxy-2-methylphenyl)methanamine as the foundational building block, drug development professionals can rapidly construct libraries of 3-substituted and ring-functionalized isoquinolines that are otherwise synthetically intractable [1].

References

  • Clark, R. D., Jahangir, & Langston, J. A. (1994). Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Canadian Journal of Chemistry, 72(1), 23-27. URL:[Link][1][2][3]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: a perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 43(17), 2206-2225. URL:[Link][4][5]

Sources

Method

Application Note &amp; Protocol: Strategic Formulation of (4-Methoxy-2-methylphenyl)methanamine for Biological Assays

Abstract This guide provides a comprehensive framework for the formulation of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7), a small molecule amine, for use in a range of biological assays. Recognizing that rob...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the formulation of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7), a small molecule amine, for use in a range of biological assays. Recognizing that robust and reproducible data are fundamentally dependent on the correct preparation of test compounds, we move beyond generic protocols. This document details a systematic, property-driven approach, beginning with an analysis of the compound's physicochemical characteristics and culminating in detailed, step-by-step protocols for preparing solutions suitable for both in vitro and in vivo research. We emphasize the chemical principles governing the solubility of amine-containing compounds, providing researchers with the rationale needed to troubleshoot and optimize formulations for their specific experimental contexts.

Pre-Formulation Analysis: A Property-Driven Strategy

The molecular structure of (4-Methoxy-2-methylphenyl)methanamine dictates its behavior in solution. A primary benzylamine structure suggests a basic nature, making its aqueous solubility highly dependent on pH. Understanding these foundational properties is the critical first step in developing a successful formulation strategy.[1][2]

Physicochemical Data Summary

The essential properties of (4-Methoxy-2-methylphenyl)methanamine are summarized below. This data forms the basis for all subsequent formulation decisions.

PropertyValueSource & Implications
CAS Number 21883-14-7[3]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance Solid / Liquid (Varies by purity/supplier)Assumed based on similar small molecules.
Predicted pKa ~9.5 - 10.5Based on typical primary alkyl amines.[4] This high pKa indicates the compound is a weak base. It will be predominantly in its charged, more water-soluble (protonated) form at acidic pH and in its neutral, less water-soluble (free base) form at neutral or basic pH.
Predicted LogP ~1.5 - 2.5Indicates moderate hydrophobicity. The compound is not excessively "greasy," but will likely require an organic solvent for initial high-concentration stock preparation.
Logical Formulation Workflow

The selection of a formulation strategy is a multi-step process. The following diagram outlines the decision-making logic, starting from the initial dissolution in an organic solvent to the preparation of final working solutions for biological assays.

G cluster_0 Phase 1: Initial Stock Preparation cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Assay-Specific Preparation A Weigh Solid Compound B Dissolve in 100% Anhydrous DMSO (e.g., 10-50 mM Stock) A->B Protocol 3.1 C Assay Type? B->C D In Vitro Assay (e.g., Cell-based) C->D Cellular/Biochemical E In Vivo Assay (e.g., Animal Dosing) C->E Systemic F pH-Dependent Solubility Test (Protocol 3.2) D->F H Develop Co-Solvent Vehicle (Protocol 4.2) E->H I Soluble in Aqueous Buffer at Assay pH? F->I G Prepare Aqueous Working Solution (Protocol 3.3) I->G Yes J Consider Solubility Enhancers (e.g., Cyclodextrins) (Protocol 4.1) I->J No

Caption: Decision workflow for formulating (4-Methoxy-2-methylphenyl)methanamine.

Core Principles of Amine Formulation

The primary amine functional group (-NH₂) is a Brønsted-Lowry base, meaning it readily accepts a proton (H⁺) to form a cationic ammonium salt (-NH₃⁺). This equilibrium is the single most important factor for its formulation.

R-NH₂ (Free Base, Less Soluble) + H₂O ⇌ R-NH₃⁺ (Protonated Salt, More Soluble) + OH⁻

  • At Low pH (Acidic): The equilibrium shifts to the right. The compound exists primarily as the protonated salt, which is more polar and exhibits significantly higher aqueous solubility.[5]

  • At High pH (Basic): The equilibrium shifts to the left. The compound exists as the neutral free base, which is less polar and less water-soluble.[5]

  • Implication for Assays: Most cell culture media are buffered around pH 7.4. At this pH, a significant portion of the amine will be in its less soluble free base form, creating a high risk of precipitation when a concentrated DMSO stock is diluted into the aqueous medium.[6] This necessitates a careful, systematic dilution protocol.

Protocols for In Vitro Assay Formulation

For most cell-based and biochemical assays, the goal is to create a homogenous, stable solution of the compound in aqueous buffer or culture medium, while keeping the final concentration of organic solvent (typically DMSO) to a non-toxic level (generally <0.5%).[7][8]

Protocol 3.1: Preparation of High-Concentration DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting point for most small molecules.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9] Using anhydrous (cell culture grade) DMSO is critical to prevent the introduction of water, which can compromise both compound solubility and long-term stability.[6]

Materials:

  • (4-Methoxy-2-methylphenyl)methanamine

  • Anhydrous DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

    • Example (for 1 mL of 10 mM stock): Mass = 10 mM × 1 mL × 151.21 g/mol / 1000 = 1.51 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the sterile vial.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at room temperature until the compound is fully dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can be used to facilitate the dissolution of stubborn particles.[9]

  • Visual Inspection: Confirm that the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (6+ months). Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[6][9]

Protocol 3.2: Aqueous Solubility Assessment (pH-Dependent)

This crucial validation step determines the maximum soluble concentration of the compound in your specific assay buffer and informs your dilution strategy.

Rationale: As predicted, the solubility of this amine is pH-dependent. Testing solubility directly in your assay buffer (e.g., PBS or DMEM, pH ~7.4) versus a slightly acidic buffer (e.g., pH 6.0) will reveal the practical solubility limit and guide experimental design.

Materials:

  • 10 mM DMSO stock of the compound (from Protocol 3.1)

  • Assay Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4

  • Assay Buffer 2: MES Buffered Saline, pH 6.0

  • Clear microplate or microcentrifuge tubes

Procedure:

  • Prepare a series of dilutions of your DMSO stock into each buffer. For example, to test final concentrations from 1 µM to 100 µM.

  • Add the appropriate volume of buffer to each well/tube first.

  • Add a small, corresponding volume of the DMSO stock to each well/tube (ensure the final DMSO concentration is constant and ≤0.5%).

  • Mix gently and incubate at the assay temperature (e.g., 37°C) for 30-60 minutes.

  • Visual Assessment: Inspect each solution against a dark background. Look for any signs of cloudiness, precipitation, or crystal formation. The highest concentration that remains perfectly clear is the practical limit of solubility under those conditions.[10]

Protocol 3.3: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol uses a serial dilution method to minimize the risk of precipitation upon dilution into an aqueous medium.

Rationale: Directly diluting a highly concentrated DMSO stock into an aqueous buffer causes a dramatic solvent shift, often leading to compound precipitation.[6] Performing an intermediate dilution step in 100% DMSO lowers the starting concentration, making the final "jump" into the aqueous buffer less likely to cause the compound to crash out of solution.

G A Step 1: High-Conc Stock 10 mM in 100% DMSO B Step 2: Intermediate Dilution (in DMSO) Prepare 1 mM stock by diluting 10 µL of 10 mM stock into 90 µL of 100% DMSO. A->B C Step 3: Final Working Solution (in Aqueous Buffer) Prepare 10 µM working solution by diluting 1 µL of 1 mM stock into 99 µL of Assay Buffer. (Final DMSO = 1%) B->C D Step 4: Assay Plate Dilution Add 10 µL of 10 µM working solution to 90 µL of media in well. (Final Conc = 1 µM, Final DMSO = 0.1%) C->D

Caption: Serial dilution workflow to prevent compound precipitation.

Procedure:

  • Thaw Stock: Thaw your 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (in DMSO): Create an intermediate stock (e.g., 1 mM or 100 µM) by diluting the 10 mM stock with 100% DMSO.

  • Final Dilution (in Aqueous Buffer): Add the desired volume of the intermediate DMSO stock to your final assay buffer or media to achieve the target concentration. Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing gently.

  • Vehicle Control: It is imperative to run a parallel control experiment containing the same final concentration of DMSO used in your highest compound concentration to account for any solvent-induced biological effects.[6]

Advanced Formulation Strategies

If the compound exhibits poor aqueous solubility even after pH optimization, or for in vivo studies, more advanced formulation techniques may be required.

Protocol 4.1: Formulation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.

Materials:

  • (4-Methoxy-2-methylphenyl)methanamine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or saline

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in water or saline. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered (4-Methoxy-2-methylphenyl)methanamine directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution can be used for assays.

Protocol 4.2: Co-Solvent Systems for In Vivo Administration

Rationale: For administration to animals, a biocompatible vehicle that can maintain the compound in solution is required. Co-solvent systems are frequently used for this purpose. A common vehicle is a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline.[14] Note: The optimal vehicle must be determined empirically and tested for toxicity in the specific animal model.

Example Vehicle (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):

  • Weigh the required amount of (4-Methoxy-2-methylphenyl)methanamine into a sterile tube.

  • Add the required volume of DMSO and vortex until the compound is dissolved.

  • Add the PEG300 and vortex to mix.

  • Add the Tween 80 and vortex to mix.

  • Finally, add the saline dropwise while vortexing to bring the solution to its final volume. This final step is critical; rapid addition of saline can cause precipitation. The resulting solution should be clear.

References

  • Organic Syntheses. N-(tert-Butylsulfinyl)Imines. Available at: [Link]

  • MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Available at: [Link]

  • PubChem. 4-Methoxy-2-methylphenol. Available at: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • ResearchGate. 4-Methoxy-2-[(E)-(phenylimino)methyl]phenol. Available at: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available at: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Available at: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: [Link]

  • PMC. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. Available at: [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available at: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • MSU Chemistry. Amine Reactivity. Available at: [Link]

  • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Available at: [Link]

  • ResearchGate. Beta-Cyclodextrin As An Excipient In Drug Formulation. Available at: [Link]

  • ResearchGate. Formylation of Amines. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • American Elements. (2-methoxyphenyl)(4-methoxyphenyl)methanamine. Available at: [Link]

  • ACS Publications. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available at: [Link]

  • EA Journals. Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. Available at: [Link]

  • PMC. Cyclodextrins in delivery systems: Applications. Available at: [Link]

  • ResearchGate. Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Available at: [Link]

  • Chemical Reviews. Synthesis and Applications of Small Molecule Libraries. Available at: [Link]

  • European Union Reference Laboratory. Standard Operating Procedure for solubility testing. Available at: [Link]

  • MDPI. Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available at: [Link]

  • Lumen Learning. Properties of amines. Available at: [Link]

  • SpringerLink. Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. Available at: [Link]

  • Protocol Online. DMSO usage in cell culture. Available at: [Link]

  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Available at: [Link]

  • Quora. What is the pH of a tertiary amine?. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (4-Methoxy-2-methylphenyl)methanamine Synthesis

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7). This benzylamine derivative is a highly valuable intermediate in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7). This benzylamine derivative is a highly valuable intermediate in drug development. However, synthesizing it with high yield and purity is notoriously challenging due to competing side reactions such as over-reduction and dimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, chemoselective synthesis.

Synthesis Workflow & Reaction Pathways

The two most viable pathways for synthesizing this target are the reductive amination of 4-methoxy-2-methylbenzaldehyde and the catalytic reduction of 4-methoxy-2-methylbenzonitrile. The diagram below illustrates the critical decision points and common pitfalls (red nodes) in these workflows.

SynthesisRoutes Aldehyde 4-Methoxy-2-methylbenzaldehyde (Starting Material A) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + NH3/NH4+ Alcohol Alcohol Byproduct (Over-reduction) Aldehyde->Alcohol Direct Reduction Nitrile 4-Methoxy-2-methylbenzonitrile (Starting Material B) NitRed_Cat Nitrile Reduction (H2, Co-pincer or Ni2B) Nitrile->NitRed_Cat RedAm_Cat Reductive Amination (NH4OAc, NaBH3CN or Ir/Pd Cat.) Imine->RedAm_Cat Target (4-Methoxy-2-methylphenyl)methanamine (Target Primary Amine) RedAm_Cat->Target Hydride Transfer SecAmine Secondary Amine (Dimerization Byproduct) RedAm_Cat->SecAmine + Primary Amine NitRed_Cat->Target Hydrogenation NitRed_Cat->SecAmine Imine Condensation

Fig 1: Reaction pathways and common byproduct formations in the synthesis of (4-Methoxy-2-methylphenyl)methanamine.

Troubleshooting Guide & FAQs

Route A: Reductive Amination of the Aldehyde

Q: I am observing a high percentage of 4-methoxy-2-methylbenzyl alcohol instead of the target amine. How can I prevent this direct reduction? A: Direct reduction of the aldehyde to the alcohol occurs when the hydride donor reduces the carbonyl faster than the imine condensation can occur.

  • Causality & Solution: The formation of the imine intermediate must be driven to completion before reduction. If using a one-pot method, ensure a massive excess of the ammonia source (e.g., 10 equivalents of ammonium formate). Studies on demonstrate that pre-stirring the aldehyde with excess ammonium formate at 37 °C maximizes the primary amine yield (up to 81%) while suppressing alcohol formation to <1%[1].

Q: My GC-MS shows significant formation of a secondary amine dimer. How do I suppress this? A: Secondary amine formation is a classic side reaction where the newly formed primary amine competes with ammonia to react with the unreacted aldehyde or imine intermediate.

  • Causality & Solution: To suppress dimerization, you must maintain a high local concentration of ammonia relative to the primary amine. Alternatively, use a highly chemoselective catalyst. Transition metal alloy nanoparticles or specific Ir-complexes strongly favor primary amine selectivity by sterically hindering the bulky secondary imine intermediate from coordinating with the active metal center[1].

Route B: Catalytic Reduction of the Nitrile

Q: When reducing 4-methoxy-2-methylbenzonitrile using standard Pd/C and H₂, my primary amine yield is low due to secondary amine formation. Why? A: During nitrile hydrogenation, the nitrile is first reduced to an imine. This imine can either be further hydrogenated to the primary amine or react with the already formed primary amine to yield a secondary imine, which then reduces to the secondary amine dimer.

  • Causality & Solution: The addition of a trapping agent or an acidic modifier is crucial. Performing the reaction in the presence of anhydrous ammonia gas shifts the equilibrium away from the secondary imine. Alternatively, using an in-situ generated Nickel Boride (Ni₂B) catalyst at ambient temperature provides rapid, chemoselective reduction to the primary amine without extensive dimerization[2]. For advanced homogeneous catalysis, selectively reduce nitriles to primary amines under mild conditions (80 °C, 50 bar H₂) by leveraging metal-ligand cooperation[3].

Quantitative Catalyst Comparison

The following table summarizes the yield and selectivity of different catalytic systems for primary amine synthesis based on recent optimization studies.

Starting MaterialCatalytic SystemConditionsPrimary Amine Yield (%)Major Byproduct
Aldehyde Ir-complex / HCOONH₄37 °C, MeOH, 15h79 - 81%Alcohol (<1 - 18%)
Aldehyde NaBH₃CN / NH₄OAc25 °C, THF, 12h~75%Secondary Amine
Nitrile Co-pincer / NaHBEt₃80 °C, 50 bar H₂, 6h>95%Trace Dimer
Nitrile NiCl₂ / NaBH₄ (Ni₂B)25 °C, EtOH, 1h85 - 90%None (Rapid)
Nitrile Pd-CuFe / NH₃BH₃25 °C, H₂O, 2h>90%Trace Secondary

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in self-validation checks.

Protocol A: Reductive Amination using Iridium Catalysis (Aldehyde Route)

Optimized for avoiding over-reduction to the alcohol.

  • Preparation: In a dry Schlenk flask under an inert argon atmosphere, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 mmol) in anhydrous methanol (5.0 mL).

  • Imine Formation: Add ammonium formate (10.0 mmol, 10 equiv) to the solution.

    • Self-Validation Check: The large excess of ammonium formate ensures the equilibrium heavily favors the imine over the unreacted aldehyde. Monitor by FTIR; the disappearance of the C=O stretch (~1700 cm⁻¹) and appearance of the C=N stretch (~1640 cm⁻¹) confirms intermediate formation.

  • Catalyst Addition: Introduce the half-sandwich Iridium catalyst (1 mol%).

  • Reaction: Stir the mixture at 37 °C for 15 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a ninhydrin-positive baseline spot confirms conversion to the amine.

  • Workup: Quench with aqueous NaHCO₃, extract with CH₂Cl₂ (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the crude primary amine.

Protocol B: Rapid Nitrile Reduction using Nickel Boride (Nitrile Route)

Optimized for suppressing secondary amine dimerization.

  • Preparation: Dissolve 4-methoxy-2-methylbenzonitrile (1.0 mmol) and NiCl₂·6H₂O (1.0 mmol) in dry ethanol (10 mL) at ambient temperature.

  • Reduction: Slowly add NaBH₄ (3.0 mmol) in small portions. Caution: Vigorous hydrogen evolution occurs.

    • Self-Validation Check: The solution will immediately turn from green to black, indicating the successful in-situ formation of the active Nickel Boride (Ni₂B) catalyst. If the solution does not turn black, the NaBH₄ may be degraded.

  • Reaction: Stir for 30-60 minutes.

    • Self-Validation Check: Complete consumption of the nitrile must be verified by IR spectroscopy. The complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ validates the end of the reaction.

  • Workup: Filter the black suspension through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate, basify with 1M NaOH, and extract with ethyl acetate to isolate the pure (4-Methoxy-2-methylphenyl)methanamine.

References

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions Source: PubMed Central (PMC) / NIH URL:[Link]

  • Cobalt pincer complexes for catalytic reduction of nitriles to primary amines Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (4-Methoxy-2-methylphenyl)methanamine Synthesis

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-2-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4-Methoxy-2-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction to the Synthesis

The primary and most efficient route for the synthesis of (4-Methoxy-2-methylphenyl)methanamine is the reductive amination of its corresponding aldehyde, 4-Methoxy-2-methylbenzaldehyde. This method is widely favored due to its versatility and the generally high yields it can afford.[1][2] The reaction proceeds through the formation of an imine intermediate from the reaction of the aldehyde with an amine source, which is subsequently reduced to the target amine. For the synthesis of a primary amine, such as (4-Methoxy-2-methylphenyl)methanamine, ammonia is the amine source of choice.

This guide will focus on optimizing the one-pot reductive amination process, addressing potential pitfalls, and providing clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce (4-Methoxy-2-methylphenyl)methanamine?

A1: The most prevalent and recommended method is the reductive amination of 4-Methoxy-2-methylbenzaldehyde using an ammonia source and a suitable reducing agent.[1][3] This approach is generally efficient and can be performed as a one-pot synthesis.

Q2: I am seeing a significant amount of unreacted 4-Methoxy-2-methylbenzaldehyde in my reaction mixture. What could be the cause?

A2: Incomplete conversion of the starting aldehyde is a common issue. Several factors could be at play:

  • Inefficient Imine Formation: The initial reaction between the aldehyde and ammonia to form the imine is an equilibrium process. Insufficient ammonia or the presence of water can hinder this step.

  • Inactive Reducing Agent: The hydride reducing agent may have degraded due to improper storage or handling.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

Q3: My final product is contaminated with a higher molecular weight impurity. What is it likely to be?

A3: A common byproduct in the synthesis of primary amines via reductive amination is the corresponding secondary amine, bis(4-methoxy-2-methylphenyl)methylamine. This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced.[4]

Q4: The workup of my reaction is difficult, and I'm experiencing product loss. Are there any tips for a more efficient workup?

A4: A standard workup involves quenching the reaction, followed by an acid-base extraction to isolate the amine. To minimize product loss:

  • Ensure the pH is sufficiently basic (pH > 10) during the extraction to ensure the amine is in its freebase form.

  • Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Carefully handle the organic layers to avoid emulsions.

Q5: My purified (4-Methoxy-2-methylphenyl)methanamine is a colored oil/solid. Is this normal?

A5: While the pure compound is expected to be a colorless to pale yellow oil or solid, discoloration can occur due to the presence of trace impurities or oxidation of the amine. Amines, particularly aromatic ones, can be susceptible to air oxidation, which can lead to the formation of colored byproducts.[4] Storing the purified product under an inert atmosphere (nitrogen or argon) and in the dark can help prevent degradation.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the synthesis of (4-Methoxy-2-methylphenyl)methanamine and their solutions.

Problem 1: Low or No Product Formation
Potential Cause Scientific Explanation Suggested Solution
Poor Quality of Starting Aldehyde Impurities in the 4-Methoxy-2-methylbenzaldehyde can inhibit the reaction.Ensure the purity of the starting aldehyde by techniques such as distillation or column chromatography before use.
Degraded Reducing Agent Hydride reducing agents like sodium borohydride are sensitive to moisture and can lose their activity over time.Use a fresh bottle of the reducing agent or test its activity on a known substrate. Store reducing agents in a desiccator.
Insufficient Ammonia Concentration The formation of the imine intermediate is an equilibrium reaction. A low concentration of ammonia will shift the equilibrium towards the starting materials.Use a significant excess of ammonia. This can be in the form of aqueous ammonia, a solution of ammonia in an alcohol, or ammonium acetate.[3]
Reaction Temperature Too Low The activation energy for imine formation or its reduction may not be met at a low temperature.Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. Be mindful that higher temperatures can also promote side reactions.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Plausible Mechanism Mitigation Strategy
bis(4-methoxy-2-methylphenyl)methylamine (Secondary Amine) The primary amine product reacts with the starting aldehyde to form a secondary imine, which is then reduced.Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the aldehyde.[4] A slower addition of the reducing agent may also be beneficial.
4-Methoxy-2-methylbenzyl alcohol The reducing agent directly reduces the starting aldehyde before imine formation.Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[2] Alternatively, allow sufficient time for imine formation before adding the reducing agent.
N-formyl-(4-methoxy-2-methylphenyl)methanamine If using certain reducing agents like sodium cyanoborohydride, cyanide can be a source of formylation under certain conditions.Use an alternative reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Experimental Protocols

Synthesis of (4-Methoxy-2-methylphenyl)methanamine via Reductive Amination

This protocol provides a general guideline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 4-Methoxy-2-methylbenzaldehyde

  • Ammonia source (e.g., 28% aqueous ammonia, 7N ammonia in methanol, or ammonium acetate)

  • Reducing agent (e.g., Sodium Borohydride (NaBH₄))

  • Methanol (or another suitable solvent like ethanol or THF)

  • Dichloromethane (or Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-Methoxy-2-methylbenzaldehyde (1.0 eq.) in methanol.

    • To this solution, add a significant excess of the ammonia source (e.g., 10-20 eq. of ammonia in methanol).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq.) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl. The amine product will move to the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with dichloromethane to remove any unreacted aldehyde or non-basic impurities.

    • Basify the aqueous layer to pH > 10 with 1M NaOH.

    • Extract the aqueous layer with three portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Methoxy-2-methylphenyl)methanamine.

Purification of (4-Methoxy-2-methylphenyl)methanamine

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis.

  • The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure.

Recrystallization (if the product is a solid):

  • If the crude product is a solid, recrystallization can be an effective purification method.

  • A suitable solvent system needs to be determined experimentally. A good starting point would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane).

  • Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration.

Data Presentation

Table 1: Reaction Conditions for Reductive Amination
Parameter Condition 1 (High Yield) Condition 2 (High Purity) Rationale
Ammonia Source 20 eq. 7N NH₃ in MeOH15 eq. Ammonium AcetateA large excess of ammonia drives the imine formation equilibrium forward. Ammonium acetate can buffer the reaction and sometimes improve selectivity.
Reducing Agent 2.0 eq. NaBH₄1.5 eq. NaBH(OAc)₃Sodium borohydride is a cost-effective and powerful reducing agent. Sodium triacetoxyborohydride is milder and more selective for imines over aldehydes.[2]
Solvent MethanolDichloromethaneMethanol is a good solvent for both the aldehyde and the reducing agent. Dichloromethane can be advantageous when using NaBH(OAc)₃.
Temperature Room Temperature0 °C to Room TemperatureRunning the reaction at a lower initial temperature during the addition of the reducing agent can help control exotherms and minimize side reactions.
Table 2: Expected Analytical Data for (4-Methoxy-2-methylphenyl)methanamine
Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ ~ 7.1-7.3 (m, 2H, Ar-H), 6.7-6.9 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 2H, CH₂NH₂), 2.3 (s, 3H, Ar-CH₃), 1.5 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~ 158.0, 137.0, 131.0, 129.0, 120.0, 111.0, 55.0 (OCH₃), 45.0 (CH₂NH₂), 19.0 (Ar-CH₃)
Mass Spectrometry (EI) M⁺ at m/z = 151.10

Note: The NMR chemical shifts are predicted values and may vary slightly in experimental data.[5][6]

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde 4-Methoxy-2-methyl- benzaldehyde Imine_Formation Imine Formation (Stir at RT) Aldehyde->Imine_Formation Ammonia Ammonia Source Ammonia->Imine_Formation Solvent Solvent (e.g., Methanol) Solvent->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product (4-Methoxy-2-methylphenyl)- methanamine Purification->Final_Product

Caption: A streamlined workflow for the synthesis of (4-Methoxy-2-methylphenyl)methanamine.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Low Yield or Incomplete Reaction? Check_Aldehyde Is the starting aldehyde pure? Start->Check_Aldehyde Yes Side_Products Significant side products observed? Start->Side_Products No Check_Reagents Are the reducing agent and ammonia fresh? Check_Aldehyde->Check_Reagents Yes Final_Product Improved Yield and Purity Check_Aldehyde->Final_Product No (Purify Aldehyde) Optimize_Conditions Optimize reaction conditions (time, temp). Check_Reagents->Optimize_Conditions Yes Check_Reagents->Final_Product No (Use Fresh Reagents) Optimize_Conditions->Side_Products Secondary_Amine Secondary Amine byproduct? Side_Products->Secondary_Amine Yes Alcohol_Byproduct Alcohol byproduct? Side_Products->Alcohol_Byproduct No Increase_Ammonia Increase excess of ammonia source. Secondary_Amine->Increase_Ammonia Change_Reducer Use a milder/ more selective reducer. Alcohol_Byproduct->Change_Reducer Yes Alcohol_Byproduct->Final_Product No Increase_Ammonia->Final_Product Change_Reducer->Final_Product

Caption: A decision tree to navigate common troubleshooting scenarios.

References

  • Dalvi S.N. and Garge S.S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Research Journal of Chemical Sciences, 1(5), 85-87.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • ACS Publications. Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters. Available at: [Link]

  • Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available at: [Link]

  • Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]

  • Sciencemadness Discussion Board. 4-methoxyphenol purification. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-methoxybiphenyl (4-MeOBP) and by-products in the Kumada reaction. Available at: [Link]

  • ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Available at: [Link]

  • SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Available at: [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

Sources

Troubleshooting

side products in (4-Methoxy-2-methylphenyl)methanamine synthesis

Technical Support Center: Troubleshooting (4-Methoxy-2-methylphenyl)methanamine Synthesis As a Senior Application Scientist, I have engineered this troubleshooting guide to address the most critical chemoselectivity chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (4-Methoxy-2-methylphenyl)methanamine Synthesis

As a Senior Application Scientist, I have engineered this troubleshooting guide to address the most critical chemoselectivity challenges encountered during the synthesis of (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine). Whether you are scaling up for drug development or optimizing benchtop yields, controlling the formation of secondary amines, imines, and over-reduction products requires a deep understanding of reaction kinetics and mechanistic causality.

Section 1: Reductive Amination Workflows (Aldehyde Precursor)

Q: Why am I observing high levels of the secondary amine dimer (di-(4-methoxy-2-methylbenzyl)amine) during the reductive amination of 4-methoxy-2-methylbenzaldehyde with ammonia? A: Dimerization is a classic kinetic competition issue. It occurs when the newly formed target primary amine competes with ammonia to act as a nucleophile. The primary amine reacts with the unreacted 4-methoxy-2-methylbenzaldehyde to form a secondary imine, which is subsequently reduced to the undesired secondary amine dimer.

To mitigate this, you must control the kinetics of imine formation. Using a massive excess of ammonia (typically 10-20 equivalents) shifts the thermodynamic equilibrium heavily toward the primary imine. Furthermore, utilizing a mildly reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the selective reduction of the imine over the aldehyde, preventing premature alcohol formation and controlling the reaction rate[1].

Pathway Aldehyde 4-Methoxy-2-methyl- benzaldehyde Imine Primary Imine Intermediate Aldehyde->Imine + NH3 - H2O PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine NaBH(OAc)3 Reduction SecondaryImine Secondary Imine (Side Reaction) PrimaryAmine->SecondaryImine + Aldehyde (Competing Reaction) SecondaryAmine Secondary Amine (Dimer Side Product) SecondaryImine->SecondaryAmine Reduction

Reaction pathway illustrating primary amine formation versus secondary amine dimerization.

Self-Validating Protocol: Selective Reductive Amination

Causality Note: This protocol separates imine formation from reduction to prevent the reducing agent from prematurely converting the starting aldehyde into 4-methoxy-2-methylbenzyl alcohol.

  • Imine Formation: Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous dichloroethane (DCE). Add a solution of ammonia in methanol (10.0 eq). Stir at room temperature for 2 hours. Validation check: TLC should show complete consumption of the aldehyde before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of NaBH(OAc)₃ ensures only the protonated imine is reduced.

  • Quenching & Workup: After 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO₃ to neutralize the borate complexes. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography using a basic eluent (DCM:MeOH:NH₄OH) to prevent the amine from streaking on the silica column.

Section 2: Nitrile Hydrogenation Workflows (Benzonitrile Precursor)

Q: My catalytic hydrogenation of 4-methoxy-2-methylbenzonitrile yields significant secondary amine side products. How do I suppress this mechanistically? A: The reduction of nitriles to primary amines proceeds via a highly reactive intermediate imine. If this imine is not reduced to the primary amine rapidly enough, it undergoes nucleophilic attack by the already-formed primary amine. This expels ammonia and forms a secondary imine, which then reduces to the secondary amine dimer.

To suppress this, you can employ two field-proven strategies:

  • Ammonia Addition: Running the hydrogenation in the presence of excess anhydrous ammonia forces the equilibrium backwards, suppressing the nucleophilic attack of the primary amine on the intermediate imine.

  • Acidic Additives with Specific Catalysts: Recent advancements show that using a 10% Pt/C catalyst in the presence of acidic additives like NaH₂PO₄ significantly boosts primary amine selectivity (up to 68%) by protonating the intermediate imine, accelerating its reduction before dimerization can occur[2].

Quantitative Data: Impact of Reaction Conditions on Nitrile Hydrogenation Selectivity

Catalyst Additive / Solvent Primary Amine Selectivity Secondary Amine Selectivity
Pd/C (10%) Neutral (Ethanol) Low (<30%) High (>60%)
Raney Nickel Excess NH₃ (Methanol) High (>85%) Low (<10%)

| Pt/C (10%) | NaH₂PO₄ (DCM/Water) | Moderate-High (57-68%) | Low (<15%) |

Troubleshooting Start Issue: Dimerization During Hydrogenation CheckNH3 Is excess NH3 present? Start->CheckNH3 AddNH3 Add 5-10 eq NH3 (Shifts equilibrium) CheckNH3->AddNH3 No CheckCat Check Catalyst Type CheckNH3->CheckCat Yes SwitchCat Switch to Raney Ni or add NaH2PO4 CheckCat->SwitchCat Optimize Conditions

Troubleshooting logic for minimizing dimerization during nitrile hydrogenation.

Q: What is the standard protocol for LiAlH₄ reduction of the nitrile to avoid incomplete conversion or emulsion issues during workup? A: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reduces nitriles via two successive nucleophilic additions of a hydride to the electrophilic carbon[3]. Incomplete conversion usually stems from poor solubility of the intermediate nitrile-aluminate complex. Furthermore, the most common failure point in this reaction is the workup, where improper quenching leads to unfilterable aluminum hydroxide emulsions that trap the product.

Self-Validating Protocol: LiAlH₄ Reduction with Fieser Workup

Causality Note: The Fieser workup is mandatory here. It uses a precise stoichiometric ratio of water and base to convert the gelatinous aluminum complexes into a granular, easily filterable aluminate salt.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve 4-methoxy-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension. Control the rate of addition to manage the exothermic release of hydrogen gas.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The elevated temperature ensures the second hydride transfer overcomes the activation energy barrier of the stabilized imine-aluminum complex.

  • Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, execute the following sequence with vigorous stirring:

    • Carefully add x mL of distilled water.

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled water. Validation check: The mixture should transition from a gray suspension to a white, granular precipitate. If it remains gelatinous, continue stirring for 30 minutes.

  • Isolation: Filter the granular salts through a Celite pad, wash the filter cake thoroughly with hot THF (to extract any trapped amine), and concentrate the filtrate to obtain the highly pure primary amine.

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum Source: ResearchGate URL:[Link]

  • 20.7: Chemistry of Nitriles Source: LibreTexts Chemistry URL:[Link]

Sources

Optimization

troubleshooting (4-Methoxy-2-methylphenyl)methanamine crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and crystallization of (4-Methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and crystallization of (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine).

Primary aliphatic amines containing electron-rich aromatic rings present unique handling challenges. They are highly susceptible to air oxidation and readily absorb atmospheric carbon dioxide to form carbamates[1]. Furthermore, attempting to crystallize the freebase directly often leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2].

To establish a highly reproducible, self-validating protocol, this guide focuses on the conversion of the freebase to its hydrochloride (HCl) salt , which dramatically improves crystallinity, bench stability, and handling[3].

Part 1: Physicochemical Data Summary

Understanding the distinct thermodynamic properties of the freebase versus the salt form is critical for designing a rational crystallization strategy.

PropertyFreebase FormHydrochloride Salt Form
CAS Number 21883-14-7[4]856627-60-6[3]
Molecular Formula C9H13NOC9H14ClNO
Molecular Weight 151.21 g/mol 187.67 g/mol
Physical State Oil or low-melting solidCrystalline solid[3]
Stability Prone to rapid oxidation and CO₂ absorptionHighly stable; resistant to degradation[1]
Solubility Profile Soluble in Et₂O, EtOAc, DCM, HexaneSoluble in H₂O, hot EtOH; Insoluble in Et₂O

Part 2: Core Experimental Workflow

The following protocol leverages a binary solvent/anti-solvent system to force nucleation while avoiding the metastable binodal boundary that causes oiling out.

Step-by-Step Methodology: Hydrochloride Salt Formation & Recrystallization
  • Dissolution (Freebase): Dissolve the crude (4-Methoxy-2-methylphenyl)methanamine freebase in a non-polar to slightly polar organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.5 M[2].

  • Controlled Acidification: Chill the solution in an ice bath to 0–5 °C. Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise under vigorous stirring.

    • Causality: Vigorous stirring and low temperatures dissipate the exothermic heat of salt formation, preventing localized supersaturation spikes that lead to impurity entrapment[2].

    • Self-Validation Check: Spot the mother liquor on pH paper. A pH of < 3 confirms the complete protonation of the amine.

  • Primary Isolation: Collect the resulting crude precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether to strip away unreacted freebase and non-polar organic impurities.

  • Recrystallization (Dissolution): Transfer the crude HCl salt to a round-bottom flask. Add a minimum volume of boiling ethanol until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes barely turbid, then add a few drops of ethanol until the solution just clears.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed at a slow rate (<0.5 °C/min).

    • Causality: A slow cooling trajectory ensures the system remains in the metastable zone for crystal growth rather than crossing the spinodal decomposition boundary, which would cause the solute to crash out as an oil[5].

  • Harvesting: Once crystallization is complete at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter, wash with cold anti-solvent, and dry under vacuum at 40 °C.

Workflow A Crude Freebase (4-Methoxy-2-methylbenzylamine) B Dissolve in Organic Solvent (e.g., Et2O or EtOAc) A->B C Add 1M HCl in Et2O (Dropwise, 0-5°C) B->C D Amine Hydrochloride Salt Precipitation C->D E Recrystallization (EtOH/Et2O) D->E F Pure Crystalline HCl Salt E->F

Caption: Workflow for the crystallization of (4-Methoxy-2-methylphenyl)methanamine HCl salt.

Part 3: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" as a dense liquid layer instead of forming solid crystals. Why does this happen, and how can I prevent it? A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) is a thermodynamic phenomenon that occurs when the solute's concentration exceeds its solubility limit at a temperature that is below the melting point of the solid form, but above the crystallization boundary[2]. Instead of nucleating into a crystal lattice, the system crosses the binodal curve and separates into a solute-rich liquid phase and a solvent-rich liquid phase[6].

  • Corrective Action: Re-dissolve the oil by adding a small volume of hot ethanol. To prevent oiling out upon cooling, you must alter the thermodynamic trajectory. Either decrease the cooling rate to <0.1 °C/min[5], or introduce seed crystals of the pure HCl salt just above the temperature where oiling out previously occurred. Seeding the emulsion below the monotectic temperature bypasses the nucleation energy barrier and forces the oily phase to transition into a crystalline solid[7].

Q2: The freebase starting material has turned dark brown. Can I still use it? A2: Yes, but it requires pre-treatment. Benzylamines with electron-donating groups (like the methoxy and methyl groups on your compound) are highly susceptible to oxidative degradation in the presence of light and air[1]. The brown color indicates the presence of polymeric oxidation byproducts.

  • Corrective Action: Do not attempt to crystallize a heavily oxidized batch directly, as these impurities act as crystal growth inhibitors and will exacerbate oiling out[2]. First, perform a quick acid-base wash or pass the freebase through a short silica plug. Once purified, immediately convert it to the HCl salt, which locks the lone pair of the nitrogen, rendering the molecule highly resistant to further oxidation[1].

Q3: The crystallization happened almost instantly, resulting in a fine, chalky powder rather than distinct needles or blocks. How can I improve the crystal habit? A3: Rapid crystallization, often referred to as "crashing out," is caused by generating supersaturation too quickly. This results in massive primary nucleation. Because the crystals form so rapidly, they trap mother liquor and chemical impurities within their lattice defects[2].

  • Corrective Action: You must control the supersaturation generation rate. If using an anti-solvent (like ether), add it dropwise to the hot solution only until the first sign of persistent turbidity, then stop. Insulate your crystallization flask with cotton or place it in a programmed cooling bath to ensure a slow, linear cooling profile. This gives the molecules sufficient time to orient themselves thermodynamically into an ordered, high-purity crystal lattice[2].

Troubleshooting Start Oiling Out Observed (Liquid-Liquid Phase Separation) Q1 Is solution supersaturated above melting point? Start->Q1 A1 Add hot solvent & cool slowly (Stay below binodal curve) Q1->A1 Yes Q2 Are impurities >5%? Q1->Q2 No A2 Pre-purify via chromatography or charcoal treatment Q2->A2 Yes Q3 Is the solvent polarity optimal? Q2->Q3 No A3 Switch to binary solvent system (e.g., EtOH/Et2O) Q3->A3 Yes

Caption: Decision-making tree for troubleshooting oiling out during crystallization.

References

  • Daver, S., et al. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development, ACS Publications, 2016. URL:[Link]

  • Kiesow, K., Tumakaka, F., Sadowski, G. "Experimental investigation and prediction of oiling out during crystallization process." Journal of Crystal Growth, 2008. URL:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, 2019. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Proactive Strategies for Preventing the Oxidation of (4-Methoxy-2-methylphenyl)methanamine

Welcome to the technical support center for handling and preserving (4-Methoxy-2-methylphenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this v...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and preserving (4-Methoxy-2-methylphenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Due to its chemical structure, this primary benzylamine is susceptible to oxidative degradation, which can compromise experimental outcomes, reduce yields, and introduce impurities. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios to ensure the integrity of your material.

Part 1: Understanding the Root Cause of Instability

This section addresses the fundamental chemical principles that make (4-Methoxy-2-methylphenyl)methanamine susceptible to oxidation.

Q1: Why is (4-Methoxy-2-methylphenyl)methanamine so sensitive to oxidation?

A: The susceptibility of (4-Methoxy-2-methylphenyl)methanamine to oxidation is not due to a single factor, but rather a combination of three key structural features that create electronically vulnerable sites:

  • Primary Amine Group (-NH₂): Primary amines are inherently sensitive to a variety of oxidants. The nitrogen lone pair can be readily abstracted, initiating degradation cascades. This transformation can lead to the formation of imines, nitriles, or other undesired products under oxidative conditions.[1][2]

  • Benzylic Position (Ar-CH₂-N): The C-H bonds on the methylene bridge (the carbon adjacent to both the aromatic ring and the nitrogen) are activated. They are weaker than typical alkane C-H bonds and are prone to radical abstraction. This forms a resonance-stabilized benzylic radical, a key intermediate in many oxidation pathways that ultimately leads to the formation of benzaldehyde derivatives.[3][4][5]

  • Electron-Donating Ring Substituents (-OCH₃ and -CH₃): The methoxy and methyl groups are powerful electron-donating groups that activate the aromatic ring. This increased electron density makes the entire molecule more susceptible to one-electron oxidation, potentially forming a radical cation that can trigger side-chain fragmentation or other degradation pathways.[6]

Caption: Key structural vulnerabilities of (4-Methoxy-2-methylphenyl)methanamine.

Part 2: Troubleshooting Guide - Recognizing and Mitigating Degradation

This section focuses on identifying the signs of oxidation and providing actionable protocols for prevention and purification.

Q2: My once-clear solution of the amine has turned yellow/brown. What happened and what are the likely degradation products?

A: A color change, particularly to yellow or brown, is a classic visual indicator of arylamine oxidation.[7] This is often due to the formation of highly conjugated oligomeric or polymeric species. The primary, non-colored degradation products you should suspect are the corresponding imine and, upon hydrolysis, 4-methoxy-2-methylbenzaldehyde.

The dominant degradation pathway often involves the formation of an imine, which can then be hydrolyzed to form an aldehyde and a lower-order amine.[3][5]

OxidationPathway Amine (4-Methoxy-2-methylphenyl)methanamine Imine N-(4-methoxy-2-methylbenzylidene)methanamine (Imine Intermediate) Amine->Imine [Oxidation] Aldehyde 4-Methoxy-2-methylbenzaldehyde (Primary Degradation Product) Imine->Aldehyde +H₂O (Hydrolysis) Ammonia Ammonia Imine->Ammonia +H₂O (Hydrolysis)

Caption: Simplified oxidation and hydrolysis pathway.

Q3: What are the definitive best practices for storing and handling this amine to guarantee its stability?

A: To prevent degradation, you must create a multi-layered defense against oxygen, light, heat, and moisture.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces reaction kinetics of degradation pathways. Studies on aromatic amines show significant stability improvement at low temperatures.[8][9]
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Inert Gas Blanket (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[7][10]
Container Amber Glass Vial with PTFE-lined CapAmber Glass Vial with PTFE-lined Cap, sealed with ParafilmProtects from light, which can catalyze oxidation. Inert cap liner prevents contamination.
Moisture Store in a desiccatorStore in a desiccatorAmines can be hygroscopic, and moisture can facilitate hydrolysis of intermediates.[8]

This protocol should be performed in a glovebox or using a Schlenk line.

  • Preparation: Allow the sealed container of the amine to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inerting: Move the sealed vial, along with a new set of empty, tared amber vials, into an inert atmosphere glovebox. If using a Schlenk line, ensure all glassware is properly dried and purged with inert gas.

  • Dispensing: Unseal the main container and quickly dispense the desired amount into the new tared vials. Work efficiently to minimize the time the stock container is open.

  • Sealing: Tightly cap the new aliquots and the main stock container. For added protection, wrap the cap-vial interface with Parafilm.

  • Backfilling: Before removing from the glovebox, it is good practice to backfill the headspace of all vials with the inert gas.

  • Storage: Immediately return the main container and any new aliquots to the appropriate temperature-controlled storage as defined in the table above.

HandlingWorkflow Start Start: Retrieve Amine from Storage Warm 1. Equilibrate to Room Temp in Desiccator Start->Warm Inert 2. Transfer to Inert Atmosphere (Glovebox/Schlenk Line) Warm->Inert Dispense 3. Aliquot into Tared Vials Inert->Dispense Seal 4. Tightly Cap & Seal with Parafilm Dispense->Seal Store 5. Return to Correct Temperature Storage Seal->Store End Finish: Stable Aliquot Ready Store->End

Caption: Safe handling workflow for aliquoting the amine.

Q4: Can I add a chemical stabilizer to my amine solution? Which ones are effective?

A: Yes, adding an antioxidant is a highly effective strategy, especially for solutions that will be stored or used over an extended period.[10] The goal is to add a compound that will be preferentially oxidized over your amine. Antioxidants generally work by scavenging free radicals that initiate the oxidation chain reaction.[11]

Antioxidant ClassExample(s)Recommended ConcentrationMechanism & Notes
Hindered Phenols Butylated Hydroxytoluene (BHT), Irganox® 1076100-1000 ppmPrimary Antioxidants: They act as free radical scavengers by donating a hydrogen atom to terminate the radical chain reaction.[12] Generally non-coloring and highly effective.
Aromatic Amines Hindered Aromatic Amines (e.g., Irganox® 5057, Naugard® 445)200-1000 ppmAlso function as radical scavengers. Can be very effective but may cause discoloration, making them less suitable for applications where color is critical.[10][12]
Natural Antioxidants Vitamin E (α-tocopherol)500-2000 ppmA natural phenolic antioxidant that functions as a radical scavenger.[10] Good for applications with biological compatibility requirements.

Protocol for Adding a Stabilizer:

  • Prepare a stock solution of the chosen antioxidant in a compatible, dry, and degassed solvent.

  • Under an inert atmosphere, add the required volume of the antioxidant stock solution to your amine or amine solution to achieve the target ppm concentration.

  • Mix thoroughly and store under the recommended inert and low-temperature conditions.

Q5: I suspect my sample is already partially oxidized. How can I purify it?

A: If you suspect degradation, you should first confirm it via an analytical method like TLC, GC-MS, or HPLC to identify the presence of the aldehyde or other impurities. If purification is necessary, consider these options:

  • Vacuum Distillation: If the amine is thermally stable enough, vacuum distillation is an excellent method for separating it from less volatile impurities.

  • Column Chromatography: Use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1-2% triethylamine) to prevent the acidic silica from retaining your basic amine product.

  • Salt Formation & Recrystallization: Convert the amine to a stable salt (e.g., hydrochloride salt) by treating it with HCl. The salt can often be purified by recrystallization. Afterward, the free base can be liberated by treatment with a base (e.g., NaOH solution) and extracted into an organic solvent.[13]

References

  • Inhibition of amine oxidation. (n.d.). Google Patents.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Storemasta. Retrieved March 12, 2024, from [Link]

  • Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Royal Society of Chemistry. [Link]

  • Bietti, M., & Capone, A. (2008). One-electron Oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. The Involvement of Radical Cations and the Influence of Structural Effects and pH on the Side-Chain Fragmentation Reactivity. The Journal of Organic Chemistry, 73(2), 618–629. [Link]

  • A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. (n.d.). Google Patents.
  • Bailey, W. F., & Lambert, K. M. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters, 17(1), 134–137. [Link]

  • Nagy, B., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(16), 4786. [Link]

  • Turovska, B., et al. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 94(1), 141–147. [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231. [Link]

  • Preparation method of 4-methoxyphenethylamine. (n.d.). Google Patents.
  • Herages, S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2268–2276. [Link]

  • Edmondson, D. E., & Binda, C. (2006). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. Archives of Biochemistry and Biophysics, 449(1-2), 113–119. [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Agyemang, N. B., & Murelli, R. P. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses, 96, 1-20. [Link]

  • Lin, C.-H., et al. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). The Journal of Organic Chemistry, 87(9), 5897-5908. [Link]

  • Primary and Secondary Antioxidants: An Overview. (2025, September 28). Wellt Chemicals. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (4-Methoxy-2-methylphenyl)methanamine

Welcome to the Process Chemistry Support Center. This portal is dedicated to the scale-up synthesis of (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine), a critical intermediate in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is dedicated to the scale-up synthesis of (4-Methoxy-2-methylphenyl)methanamine (also known as 4-methoxy-2-methylbenzylamine), a critical intermediate in drug development. Transitioning from milligram-scale discovery chemistry to multi-kilogram pilot production introduces significant challenges regarding chemoselectivity, thermal hazards, and catalyst stability.

Process Overview & Mechanistic Pathways

The most efficient and scalable route to (4-Methoxy-2-methylphenyl)methanamine is the reduction of 4-methoxy-2-methylbenzonitrile. While discovery chemists often rely on stoichiometric hydrides, process chemistry demands catalytic hydrogenation. Understanding the mechanistic pathway is crucial for troubleshooting side reactions, such as the formation of secondary amines or hydrogenolysis products.

Pathway SM 4-Methoxy-2-methylbenzonitrile (Starting Material) Imine Reactive Imine Intermediate SM->Imine H2, Catalyst (Rate Limiting) Target (4-Methoxy-2-methylphenyl)methanamine (Target Primary Amine) Imine->Target H2, Catalyst Fast SecAmine Secondary Amine (Side Product) Imine->SecAmine + Primary Amine (- NH3) Target->Imine Reversible Equilibrium Toluene Hydrogenolysis Product (Side Product) Target->Toluene Pd/C + H2 (C-N Cleavage)

Reaction pathway for nitrile reduction highlighting the target amine and key side products.

Quantitative Process Comparison

Selecting the right reduction strategy dictates the impurity profile and scalability. Below is a data summary of the standard approaches evaluated during process optimization.

Reduction MethodReagent / CatalystTypical YieldPrimary Amine SelectivityScalabilityPrimary Limitation
Hydride Reduction LiAlH₄ (Stoichiometric)85–90%>95%Poor (<100g)Highly exothermic; hazardous aluminum salt workup.
Catalytic Hydrogenation Raney Nickel + NH₃90–95%>98%Excellent (>10kg)Requires high-pressure H₂ infrastructure.
Catalytic Hydrogenation 5 wt% Pd/C70–80%<80%ModeratePromotes benzylic C-N hydrogenolysis.
Transfer Hydrogenation Pd/C + HCOOH/NEt₃85–90%~90%Good (Flow)Catalyst deactivation by formate anions.
Troubleshooting & FAQs

Q1: Why is lithium aluminum hydride (LiAlH₄) strictly prohibited in our pilot plant for this synthesis? A: In discovery chemistry, LiAlH₄ is frequently used to reduce 4-methoxy-2-methylbenzoic acid derivatives or nitriles to the corresponding benzylamines [1]. However, at scale, the reaction is violently exothermic. Furthermore, quenching the reaction generates voluminous, highly coordinating aluminum salts that trap the product, requiring massive amounts of solvent to extract. Catalytic hydrogenation is the self-validating industry standard for safe, atom-economical scale-up.

Q2: During a 5 kg Raney Nickel hydrogenation, our GC-MS showed 15% of a secondary amine byproduct (bis(4-methoxy-2-methylbenzyl)amine). How do we suppress this? A: This is a classic chemoselectivity issue in nitrile reduction. The nitrile is first reduced to an imine intermediate. If the local concentration of the newly formed primary amine is high, it will attack the imine, releasing ammonia and forming a secondary imine, which is then reduced to the secondary amine. Causality & Fix: You must add anhydrous ammonia (or aqueous NH₃) to the reaction mixture (typically 1–5 equivalents). By Le Chatelier's principle, an excess of ammonia acts as a competing nucleophile, shifting the equilibrium away from the condensation product and strictly favoring the primary amine[3].

Q3: We attempted the reduction using a 5 wt% Pd/C catalyst at 4 bar H₂ to avoid using Raney Nickel. The reaction yielded significant amounts of 4-methoxy-1,2-dimethylbenzene. What happened? A: You are observing hydrogenolysis. Palladium is highly active for nitrile reduction but possesses a strong mechanistic tendency to insert into benzylic C-N bonds. Once your target (4-Methoxy-2-methylphenyl)methanamine is formed, extended exposure to Pd/C under hydrogen cleaves the amine group, yielding the toluene derivative [4]. Fix: If you must use Pd/C, the reaction must be kinetically controlled (stopped the moment hydrogen uptake ceases). Alternatively, switch to a less hydrogenolytic catalyst like Raney Nickel or a supported Cobalt catalyst [3].

Q4: Can we use continuous-flow chemistry to avoid high-pressure hydrogen gas entirely? A: Yes. Continuous catalytic transfer hydrogenation (CTH) is a highly scalable alternative. You can use a stable liquid reducing agent, such as triethylammonium formate, pumped over a packed bed of Pd/C [2]. Troubleshooting Flow: A known issue with CTH is rapid catalyst deactivation caused by formate anion adsorption. To maintain a self-validating, continuous system, utilize an ethanol-water solvent mixture and program intermittent water washes to regenerate the catalyst bed [2].

Troubleshooting Issue Issue: Low Primary Amine Yield Check1 Is Secondary Amine >5%? Issue->Check1 Check2 Is Toluene Derivative Present? Issue->Check2 Fix1 Add NH3 (1-5 eq) to shift equilibrium Check1->Fix1 Yes Fix3 Increase H2 Pressure or Agitation Rate Check1->Fix3 No Fix2 Switch from Pd/C to Raney Ni or lower temperature Check2->Fix2 Yes

Troubleshooting decision tree for optimizing the scale-up yield of the primary benzylamine.

Standard Operating Procedure: Pilot-Scale Catalytic Hydrogenation

This protocol utilizes Raney Nickel under optimized conditions to ensure >95% primary amine selectivity while maintaining strict thermal control.

Safety Prerequisites:

  • Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of oxygen.

  • Ensure the pressure reactor is rated for at least 50 bar and equipped with a verified rupture disk.

Step-by-Step Methodology:

  • Reactor Inertion: Purge a 10 L Hastelloy pressure reactor with Nitrogen (N₂) by pressurizing to 5 bar and venting. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Substrate Charging: Dissolve 1.0 kg (6.8 mol) of 4-methoxy-2-methylbenzonitrile in 5.0 L of absolute ethanol. Transfer the solution into the reactor under a nitrogen blanket.

  • Ammonia Addition: Charge the reactor with 2.0 equivalents (approx. 230 g) of anhydrous ammonia. Note: This step is the primary causal mechanism for preventing secondary amine formation.

  • Catalyst Charging: Carefully transfer 100 g of active Raney Nickel (slurried in ethanol) into the reactor against a positive counter-flow of N₂.

  • Hydrogenation: Seal the reactor. Purge with Hydrogen (H₂) gas twice (pressurize to 5 bar, then vent). Pressurize the reactor to 30 bar with H₂.

  • Reaction Initiation: Initiate mechanical stirring at 800 RPM. Crucial: High agitation is required to overcome the gas-liquid mass transfer barrier of H₂ into the ethanol solvent. Heat the reactor to 60 °C.

  • Monitoring: Monitor the pressure drop in the H₂ reservoir. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours).

  • Workup & Filtration: Cool the reactor to 20 °C. Carefully vent the excess H₂ and NH₃ through an acid scrubber. Purge the reactor with N₂ three times. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Raney Nickel. (Do not let the filter cake run dry!)

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude (4-Methoxy-2-methylphenyl)methanamine. Purify via vacuum distillation (b.p. approx. 110-115 °C at 1 mmHg) to achieve >99% purity.

References
  • Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. cdnsciencepub.com.
  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. rsc.org.
  • A State‐of‐the‐Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. unica.it.
  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. acs.org.
Troubleshooting

Technical Support Center: Purification of (4-Methoxy-2-methylphenyl)methanamine

Welcome to the Technical Support Center for (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7). The isolation of primary benzylamines from complex reaction mixtures—typically following the reduction of a nitrile or...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7). The isolation of primary benzylamines from complex reaction mixtures—typically following the reduction of a nitrile or reductive amination of an aldehyde—presents unique challenges. Primary amines are highly reactive, prone to atmospheric oxidation, and frequently contaminated by secondary amine dimers formed via imine condensation[1].

This guide provides field-proven, self-validating methodologies to isolate and purify this specific primary amine, ensuring high yield and analytical-grade purity for downstream drug development workflows.

Diagnostic Overview & Partitioning Data

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule and its common synthetic impurities. The basicity of the primary amine (pKa ~9.3–9.5) is the primary lever used for its isolation[2].

Table 1: Physicochemical Properties and Partitioning Behavior

Compound / ImpuritySource / MechanismEst. pKaAqueous Solubility (pH < 2)Aqueous Solubility (pH > 12)TLC Detection Strategy
(4-Methoxy-2-methylphenyl)methanamine Target Product~9.4Highly Soluble (as HCl salt)Insoluble (Freebase oil)UV Active; Ninhydrin (Strong Purple)
4-Methoxy-2-methylbenzonitrile Unreacted Starting MaterialN/AInsolubleInsolubleUV Active; Ninhydrin (Negative)
Bis(4-methoxy-2-methylbenzyl)amine Over-alkylation / Imine condensation~8.8Partially SolubleInsolubleUV Active; Ninhydrin (Weak/Orange)
Transition Metals (Pd/C, Raney Ni) Catalyst carryoverN/AInsoluble (Solid)Insoluble (Solid)Visual (Black particulates)

Core Purification Workflow

The most robust strategy for purifying (4-Methoxy-2-methylphenyl)methanamine avoids early-stage chromatography, which is often complicated by amine tailing on acidic silica. Instead, we utilize a chemoselective acid-base extraction followed by anhydrous salt precipitation[2][3].

PurificationWorkflow Start Crude Reaction Mixture (Amine + Impurities) AcidExt Acid Extraction (10% HCl, pH < 2) Start->AcidExt OrgWaste Organic Layer (Neutral Impurities) AcidExt->OrgWaste Discard AqAmine Aqueous Layer (Amine Hydrochloride) AcidExt->AqAmine Retain Basify Basification & Extraction (NaOH to pH > 12 + DCM) AqAmine->Basify CrudeAmine Crude Free Amine (Oil) Basify->CrudeAmine SaltForm Anhydrous HCl Addition (in Et2O or Dioxane) CrudeAmine->SaltForm Recryst Recrystallization (EtOH / H2O) SaltForm->Recryst PureProduct Pure (4-Methoxy-2-methylphenyl) methanamine HCl Recryst->PureProduct

Workflow for the purification of (4-Methoxy-2-methylphenyl)methanamine.

Detailed Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Causality: Primary amines readily protonate in strong aqueous acids to form highly polar, water-soluble ammonium salts. Neutral impurities (like unreacted nitriles or aldehydes) remain uncharged and partition exclusively into the organic phase, allowing for a rapid, bulk separation[2].

  • Filtration: Filter the crude reaction mixture through a pad of Celite to remove any transition metal catalysts (e.g., Pd/C or Raney Nickel). Wash the pad with Ethyl Acetate (EtOAc).

  • Acidification: Transfer the filtrate to a separatory funnel. Add 10% aqueous Hydrochloric Acid (HCl) until the aqueous layer reaches pH < 2. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated (4-Methoxy-2-methylphenyl)methanamine. Drain and retain the aqueous layer. Discard the organic layer (which contains neutral impurities).

  • Washing: Wash the aqueous layer once more with fresh EtOAc to remove trace organic impurities.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 20% aqueous Sodium Hydroxide (NaOH) until the pH > 12. The freebase amine will "oil out" as a cloudy suspension.

  • Recovery: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase amine.

Self-Validation Checkpoint: Spot the final crude freebase on a TLC plate alongside the original reaction mixture. Stain the plate with Ninhydrin and heat. The purified extract must show a single strong purple spot (primary amine) and completely lack the UV-active, Ninhydrin-negative spots (neutral starting materials) present in the crude.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Causality: Freebase benzylamines are susceptible to atmospheric oxidation and degradation upon storage[1]. Converting the freebase to a hydrochloride salt locks the nitrogen's lone pair, stabilizing the molecule and creating a rigid crystal lattice. This crystallization step selectively excludes structurally similar secondary amine dimers that may have survived the acid-base extraction[3][4].

  • Dissolution: Dissolve the crude freebase (4-Methoxy-2-methylphenyl)methanamine in a minimal volume of anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).

  • Anhydrous Acidification: While stirring vigorously at 0 °C, dropwise add a stoichiometric excess of anhydrous HCl in dioxane (4M) or bubble dry HCl gas through the solution. A dense white precipitate of the amine hydrochloride salt will form immediately[1][3].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold, anhydrous Et₂O to remove residual unreacted basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes faintly turbid, then allow it to cool slowly to room temperature, followed by incubation at 4 °C.

  • Final Collection: Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours.

Self-Validation Checkpoint: Perform a melting point test on the dried crystals. A sharp melting point range (< 2 °C) confirms high crystal lattice purity. For absolute validation, dissolve a small crystal in D₂O and run a ¹H-NMR; ensure the complete absence of secondary benzylic CH₂ proton signals.

Troubleshooting & FAQs

Q: My amine is "oiling out" instead of forming crystals during the recrystallization step. How do I fix this? A: Oiling out occurs when the amine salt melts below the boiling point of the solvent system, or when the concentration of impurities (like secondary amines) disrupts the crystal lattice[3]. Solution: Do not use water if oiling out persists. Switch to a less polar binary solvent system, such as Methanol/Diethyl Ether. Dissolve the oil in minimal warm methanol, and slowly layer diethyl ether on top. Scratch the inside of the flask with a glass rod to provide nucleation sites, or seed the solution with a pure crystal of the salt.

Q: I need to purify the freebase using silica gel chromatography, but the compound streaks severely across the TLC plate and column. Why? A: Silica gel is inherently acidic due to surface silanol groups. These groups protonate the basic primary amine during elution, causing irreversible binding and severe tailing (streaking)[5]. Solution: You must passivate the silica. Add 1% to 5% (v/v) Triethylamine (Et₃N) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/Et₃N). The Et₃N will preferentially bind to the acidic silanol sites, allowing your target amine to elute as a tight, symmetrical band[4][5].

Q: I am seeing a large amount of a secondary amine byproduct (dimer) in my LC-MS. How did this form, and how do I remove it? A: During the reduction of nitriles, the intermediate imine can be attacked by the newly formed primary amine, resulting in condensation and the formation of a secondary amine dimer[1]. Solution: While Protocol B (Recrystallization) is highly effective at leaving the more soluble secondary amine salt in the mother liquor[4], you can also prevent its formation chemically. If synthesizing via reductive amination, ensure a massive excess of the amine source (e.g., NH₄OAc or NH₃) is present to outcompete the product for the intermediate imine.

References

  • Reddit Chempros. "Amine workup." Reddit. Available at:[Link]

  • Reddit OrganicChemistry. "How to purify Benzylamine?" Reddit. Available at:[Link]

  • Wikipedia. "Acid–base extraction." Wikimedia Foundation. Available at:[Link]

Sources

Optimization

Technical Support Center: Analytical Detection of (4-Methoxy-2-methylphenyl)methanamine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when developing robust analytical methods for substituted benzylamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when developing robust analytical methods for substituted benzylamines. (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7) is a highly polar, basic primary amine. Its physicochemical profile—specifically its high pKa and strong hydrogen-bonding capability—makes it susceptible to secondary stationary phase interactions, poor reversed-phase retention, and thermal instability.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for LC-MS/MS, HPLC-UV, and GC-MS workflows.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, trace your symptom through our diagnostic decision tree to identify the root mechanistic cause.

G Start Start: Analytical Issue with (4-Methoxy-2-methylphenyl)methanamine Q1 Is the issue related to Chromatography or Detection? Start->Q1 Chrom Chromatography (Peak Shape / Retention) Q1->Chrom Detect Detection (Low Signal / Noise) Q1->Detect Tail Peak Tailing in RPLC? Chrom->Tail Retent Poor Retention (Elutes in Void)? Chrom->Retent Ion Low MS Intensity (ESI+)? Detect->Ion GC Broad/Missing Peaks in GC? Detect->GC TailFix Use end-capped C18, add 0.1% Formic Acid, or switch to high pH (pH > 10) Tail->TailFix RetentFix Switch to HILIC column (e.g., bare silica or amide) with high organic mobile phase Retent->RetentFix IonFix Check for ion suppression. Optimize MRM (m/z 152.1 -> 135.1). Ensure acidic mobile phase. Ion->IonFix GCFix Perform derivatization (e.g., TFAA or BSTFA) to mask primary amine. GC->GCFix

Figure 1: Diagnostic decision tree for troubleshooting analytical workflows of benzylamines.

Part 2: FAQs & Troubleshooting Guide

Q1: Why am I experiencing severe peak tailing and asymmetry during reversed-phase LC-MS/MS?

Mechanistic Causality: At typical acidic to neutral pH ranges, the primary amine group of (4-Methoxy-2-methylphenyl)methanamine is fully protonated (pKa ~9.5). Silica-based C18 columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at mid-range pH. The electrostatic attraction between your protonated analyte and these ionized silanols creates a secondary retention mechanism, causing the peak to drag or "tail" ()[1]. Corrective Action:

  • Lower the mobile phase pH to < 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols, neutralizing their negative charge and eliminating the electrostatic interaction.

  • Alternatively, utilize a highly end-capped column or a polar-embedded stationary phase designed specifically for basic compounds.

Q2: The compound elutes in the void volume on my standard C18 column. How can I increase retention?

Mechanistic Causality: Small, highly polar basic molecules partition poorly into the hydrophobic alkyl chains of a standard C18 stationary phase, especially when ionized. Corrective Action: Switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on a polar stationary phase (such as bare silica or an amide phase) ()[2]. Note: HILIC requires an inverted gradient, starting with high organic (>90% Acetonitrile) and increasing the aqueous phase.

Q3: My MS/MS signal intensity is extremely low in ESI+. What are the optimal transitions and conditions?

Mechanistic Causality: Benzylamines ionize efficiently in positive electrospray ionization (ESI+) to form the[M+H]⁺ precursor at m/z 152.1. If the signal is low, it is typically due to matrix suppression or suboptimal collision energy. Under collision-induced dissociation (CID), the primary, thermodynamically favored fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (NH₃, 17 Da) ()[3]. For this specific compound, the resulting fragment is a highly resonance-stabilized 4-methoxy-2-methylbenzyl cation at m/z 135.1. Corrective Action: Ensure your mobile phase contains at least 0.1% Formic Acid to drive protonation. Monitor the primary quantifier MRM transition of 152.1 → 135.1 .

Q4: Can I analyze this compound using GC-MS? My peaks are broad and irreproducible.

Mechanistic Causality: Primary amines hydrogen-bond strongly and interact with active sites (e.g., exposed silanols, metal ions) in the GC inlet liner and the head of the capillary column. This leads to adsorption, thermal degradation, and severe peak broadening ()[4]. Corrective Action: You must perform chemical derivatization to mask the primary amine. Converting the amine to a less polar, more volatile amide using Trifluoroacetic anhydride (TFAA) will yield sharp, symmetrical peaks and improve mass spectral fragmentation patterns.

Part 3: Data Presentation

Table 1: Physicochemical & Mass Spectrometry Parameters
ParameterValue / Specification
Chemical Formula C₉H₁₃NO
Monoisotopic Mass 151.0997 Da
ESI+ Precursor Ion [M+H]⁺ m/z 152.1
Primary MRM Transition (Quantifier) 152.1 → 135.1 (Loss of NH₃)
Secondary MRM Transition (Qualifier) 152.1 → 120.1
Estimated pKa ~9.5 (Primary Amine)
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
RPLC Peak Tailing (Tf > 1.5) Secondary silanol interactionsLower pH (<2.5) with 0.1% FA; use end-capped C18.
Elution in LC Void Volume Insufficient hydrophobicitySwitch to HILIC mode (Bare Silica/Amide column).
Low ESI+ MS Signal Ion suppression / poor ionizationOptimize desolvation temp; use 152.1 → 135.1 MRM.
Broad/Missing GC Peaks Inlet adsorption / thermal breakdownDerivatize with TFAA prior to injection.

Part 4: Experimental Protocols

Protocol A: HILIC-MS/MS Method for Polar Basic Amines

This self-validating protocol ensures adequate retention of the polar amine while maintaining MS compatibility.

  • Column Preparation: Install a bare silica or amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50:50 Acetonitrile:Water for 20 column volumes to clear storage solvents.

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 95% B (highly organic). Hold for 1 minute, then ramp down to 60% B over 4 minutes to elute the polar amine. Return to 95% B and equilibrate for at least 10 column volumes (HILIC requires longer equilibration times than RPLC).

  • Sample Diluent: Ensure samples are dissolved in a solvent matching the initial conditions (e.g., >80% Acetonitrile). Aqueous sample diluents will cause peak distortion in HILIC.

Protocol B: GC-MS Derivatization using TFAA

This protocol masks the active amine group, preventing inlet adsorption.

  • Sample Drying: Transfer 100 µL of the amine extract to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Derivatization Reaction: Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA) to the dried residue.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the excess TFAA and byproducts under nitrogen (do not over-dry to avoid losing the volatile derivative). Reconstitute in 100 µL of Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC-MS using a splitless injection at 250°C.

Part 5: References

  • Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek (2018) URL: [Link]

  • Title: Retention and Selectivity of Stationary Phases Used in HILIC Source: LCGC International URL: [Link]

  • Title: An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines Source: Journal of Mass Spectrometry / PubMed (2006) URL: [Link]

  • Title: Troubleshooting GC peak shapes Source: Element Lab Solutions (2018) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of (4-Methoxy-2-methylphenyl)methanamine by X-ray crystallography

Unambiguous Structural Confirmation of (4-Methoxy-2-methylphenyl)methanamine: A Comparative Guide When synthesizing or sourcing substituted benzylamines like (4-methoxy-2-methylphenyl)methanamine, confirming the exact re...

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Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Confirmation of (4-Methoxy-2-methylphenyl)methanamine: A Comparative Guide

When synthesizing or sourcing substituted benzylamines like (4-methoxy-2-methylphenyl)methanamine, confirming the exact regiochemistry is a critical quality control step for downstream drug development. The molecule features a benzene ring with three substituents: an aminomethyl group, a methyl group, and a methoxy group. While the free base (CAS: 21883-14-7) is widely utilized as a chemical building block 1[1], proving that the methyl is strictly at the 2-position and the methoxy is at the 4-position—rather than other isomeric arrangements—can be analytically challenging.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this compound. We will outline why SC-XRD remains the definitive gold standard and provide a self-validating experimental protocol for its execution.

Comparative Modality Analysis: SC-XRD vs. Spectroscopic Alternatives

To establish the exact molecular architecture, researchers typically rely on a triad of analytical techniques. However, their capabilities in resolving regiochemistry differ significantly.

Analytical ModalityPrimary OutputRegiochemical ConfidenceSample StateThroughput
SC-XRD 3D Electron Density MapAbsolute (Unambiguous)Single Crystal (Solid)Low to Medium
NMR (1D/2D) Connectivity & EnvironmentHigh (requires 2D NOESY/HMBC)SolutionHigh
HRMS Exact Mass & FormulaNone (Cannot distinguish isomers)Gas PhaseVery High

Causality in Modality Selection: While HRMS confirms the exact mass (C9H13NO), it cannot differentiate between positional isomers. NMR spectroscopy provides excellent connectivity data; however, assigning the exact positions of the methyl and methoxy groups on the aromatic ring relies heavily on through-space interactions (NOESY) or long-range carbon-proton couplings (HMBC). In highly substituted rings, these signals can be weak or overlapping, leading to potential ambiguity 2[2].

Conversely, SC-XRD provides an absolute, three-dimensional readout of the atomic arrangement by mapping the electron density of the crystal lattice 3[3]. It directly visualizes the spatial relationship between the substituents, leaving zero room for interpretation errors.

Experimental Protocol: A Self-Validating SC-XRD Workflow

To obtain a high-resolution structure of (4-methoxy-2-methylphenyl)methanamine, the sample must first be coaxed into a highly ordered crystalline state. The following step-by-step methodology ensures a robust, self-validating process.

Step 1: Salt Formation and Crystallization

  • Causality: The free base of (4-methoxy-2-methylphenyl)methanamine is a low-melting solid or oil, making direct crystallization difficult. Converting the amine to its hydrochloride salt (CAS: 856627-60-6) introduces strong ionic interactions and hydrogen bonding networks (N-H···Cl), which serve as powerful thermodynamic drivers for ordered crystal packing.

  • Protocol: Dissolve 50 mg of the free base in a minimal volume of dry diethyl ether. Add 1.1 equivalents of ethereal HCl dropwise while stirring. Isolate the resulting precipitate. Dissolve the salt in a minimum amount of methanol and place it in a small vial. Place this vial inside a larger sealed chamber containing diethyl ether (acting as an antisolvent). Allow vapor diffusion to proceed undisturbed for 48–72 hours until diffraction-quality single crystals form.

Step 2: Crystal Harvesting and Mounting

  • Causality: Crystals can degrade rapidly if the solvent of crystallization evaporates, destroying the lattice integrity.

  • Protocol: Submerge the harvested crystals in a drop of inert paratone oil. Using a polarized light microscope, select a single, un-twinned crystal with sharp edges (optimal size: ~0.1 × 0.1 × 0.2 mm). Mount the crystal onto a cryoloop and immediately transfer it to the diffractometer's cold nitrogen stream.

Step 3: X-ray Diffraction Data Collection

  • Causality: Cryocooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots and allows for higher resolution data collection, particularly at high diffraction angles 4[4].

  • Protocol: Center the crystal in the microfocus X-ray beam (typically Cu Kα or Mo Kα radiation). Collect a series of diffraction frames covering the full sphere of reciprocal space. Integrate the data to extract the intensities of the diffraction spots.

Step 4: Structure Solution and Refinement (The Self-Validating System)

  • Causality: The phase problem is solved mathematically to generate an initial electron density map. Atoms are assigned to this map, and their positions are iteratively refined to minimize the difference between the calculated and observed diffraction patterns.

  • Protocol: Solve the structure using direct methods or intrinsic phasing. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 .

  • Self-Validation Check: The protocol validates itself through strict statistical metrics. A correct structure will converge with an R-factor ( R1​ ) of less than 5% (0.05) and a Goodness-of-Fit (GoF) approaching 1.0. If R1​>10% , the structural model is fundamentally flawed or the data quality is insufficient, prompting a mandatory re-evaluation of the crystal or the mathematical model.

Visualizing the Structural Confirmation Workflow

XRD_Workflow A 1. Sample Preparation (4-Methoxy-2-methylphenyl)methanamine HCl B 2. Crystallization (Vapor Diffusion Method) A->B Supersaturation C 3. Crystal Mounting (Cryoloop at 100 K) B->C Single Crystal Selection D 4. X-ray Diffraction (Data Collection) C->D X-ray Exposure E 5. Phase Solution (Direct Methods) D->E Electron Density Mapping F 6. Structure Refinement (Least-Squares Minimization) E->F Initial Atomic Model G 7. Self-Validation (R1 < 5%, GoF ~ 1.0) F->G Convergence Check

Workflow for the unambiguous structural confirmation of small molecules via X-ray crystallography.

Conclusion

While NMR and HRMS are indispensable for rapid, routine analysis, they possess inherent limitations when absolute regiochemical certainty is required for complex substituted benzenes. By leveraging the thermodynamic stability of the hydrochloride salt, SC-XRD provides a self-validating, mathematically rigorous confirmation of (4-methoxy-2-methylphenyl)methanamine's structure, ensuring total confidence before scaling up pharmaceutical synthesis.

References

  • MilliporeSigma - (4-Methoxy-2-methylphenyl)
  • AChemBlock - (4-methoxy-2-methylphenyl)
  • National Institutes of Health (NIH)
  • BenchChem - Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives URL
  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM URL

Sources

Comparative

A Comparative Guide to Purity Analysis of (4-Methoxy-2-methylphenyl)methanamine by HPLC

For researchers, scientists, and drug development professionals, the stringent assessment of purity for novel chemical entities and active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible r...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for novel chemical entities and active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. (4-Methoxy-2-methylphenyl)methanamine, a substituted benzylamine, is a versatile building block in medicinal chemistry and materials science. Its purity is paramount to ensure the desired reactivity, biological activity, and safety profile of downstream products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of (4-Methoxy-2-methylphenyl)methanamine, supported by detailed experimental protocols and a discussion of potential impurities.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, potentially altering its efficacy, stability, and safety. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for the identification and quantification of impurities in new drug substances[1]. Therefore, the development of a robust, specific, and validated analytical method for purity analysis is a critical step in the drug development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like (4-Methoxy-2-methylphenyl)methanamine. Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the main component from closely related impurities.

Proposed HPLC Method for (4-Methoxy-2-methylphenyl)methanamine

While a specific monograph for (4-Methoxy-2-methylphenyl)methanamine may not be readily available, a robust starting method can be developed based on the analysis of structurally similar aromatic amines and methoxy-substituted compounds[2][3].

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA phosphate buffer provides good peak shape for basic compounds like amines. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 80% B over 20 minutesA gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 225 nm and 275 nmAromatic amines typically have strong absorbance in the low UV region. Monitoring at a second wavelength can help in the identification of impurities with different chromophores.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Diluent Mobile Phase A / Acetonitrile (50:50)Ensures compatibility with the mobile phase and good solubility of the analyte.
Method Validation: A Self-Validating System

A developed HPLC method must be validated to ensure its suitability for its intended purpose. According to ICH guidelines, validation includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness[1].

To establish the specificity of the HPLC method, forced degradation studies are essential. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products. The ability of the method to separate the intact analyte from these degradation products demonstrates its stability-indicating nature.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hTo induce acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hTo induce base-catalyzed degradation.
Oxidation 3% H₂O₂, RT, 24hTo induce oxidative degradation.
Thermal Degradation 80 °C, 72h (solid state)To assess thermal stability.
Photodegradation ICH Q1B compliant light exposureTo assess light sensitivity.

A successful forced degradation study will demonstrate that the peak for (4-Methoxy-2-methylphenyl)methanamine is pure and that all degradation products are well-resolved.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity d1->d2 d3 Assess Peak Purity d1->d3 Method_Selection start Purity Analysis Required qual_quant Qualitative or Quantitative? start->qual_quant qualitative Qualitative Screening qual_quant->qualitative Qualitative quantitative Quantitative Analysis qual_quant->quantitative Quantitative tlc TLC qualitative->tlc hplc HPLC quantitative->hplc gcms GC-MS (for volatile impurities) quantitative->gcms nmr qNMR (for high purity standards) quantitative->nmr

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Validation

In-Depth Comparison Guide: (4-Methoxy-2-methylphenyl)methanamine vs. Traditional Protecting Groups

As peptide therapeutics grow in complexity, the demand for highly specific, orthogonal protecting groups has accelerated. For researchers synthesizing disulfide-rich peptides or semisynthetic proteins, the protection of...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the demand for highly specific, orthogonal protecting groups has accelerated. For researchers synthesizing disulfide-rich peptides or semisynthetic proteins, the protection of Cysteine (Cys) thiols and Asparagine/Glutamine (Asn/Gln) carboxamides is a critical failure point.

(4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7), commonly utilized in solid-phase peptide synthesis (SPPS) as the 4-methoxy-2-methylbenzyl (4MeO-2MeBn) protecting group, was engineered to solve a specific problem: bridging the gap between hyper-labile and ultra-stable protecting groups while suppressing base-catalyzed racemization.

As a Senior Application Scientist, I have structured this guide to objectively compare 4MeO-2MeBn against traditional alternatives (like Trityl and p-Methoxybenzyl), detailing the mechanistic causality behind its performance and providing self-validating experimental workflows.

Mechanistic Rationale: The Power of Substituent Tuning

To understand why 4MeO-2MeBn outperforms similar compounds, we must analyze the causality of its structural modifications. The cleavage of benzylic protecting groups in acidic conditions (like Trifluoroacetic acid, TFA) relies entirely on the stability of the resulting carbocation.

  • The 4-Methoxy Group (+M Effect): Similar to the standard p-methoxybenzyl (PMB) group, the oxygen atom at the para position donates electron density through resonance (+M effect). This stabilizes the positive charge of the benzylic carbocation during acidolytic cleavage, making it cleavable by TFA rather than requiring hazardous Hydrofluoric acid (HF).

  • The 2-Methyl Group (+I Effect & Steric Shielding): This is the critical differentiator. Unsubstituted PMB still requires harsh conditions (e.g., 100% TFA with heat). By adding an ortho-methyl group, we introduce hyperconjugative stabilization (+I effect), fine-tuning the acid lability so it cleaves cleanly at moderate TFA concentrations (50%). More importantly, the mild steric bulk of the 2-methyl group shields the thioether linkage, preventing premature side reactions and minimizing backbone distortion that leads to Cysteine racemization during basic Fmoc deprotection.

G cluster_0 Mechanistic Rationale of 4MeO-2MeBn Substituent 4MeO-2MeBn Group Methoxy 4-Methoxy Group (+M Effect) Substituent->Methoxy Methyl 2-Methyl Group (Steric & +I Effect) Substituent->Methyl Carbocation Stabilized Benzylic Carbocation Methoxy->Carbocation Electron Donation Methyl->Carbocation Hyperconjugation Suppression Racemization Suppression (Steric Shielding) Methyl->Suppression Steric Bulk Cleavage Optimized TFA Cleavage (50% TFA) Carbocation->Cleavage Acid Lability

Logical relationship detailing the mechanistic advantages of the 4-methoxy and 2-methyl substitutions.

Comparative Performance Data

When selecting a protecting group, the choice is a balancing act between cleavage orthogonality and enantiomeric preservation. The massive Trityl (Trt) group is highly acid-labile but distorts the peptide backbone, increasing the acidity of the Cys α-proton and driving base-catalyzed racemization. Conversely, PMB preserves chirality but requires brutal cleavage conditions.

According to comprehensive reviews on cysteine protecting groups and computational studies on acid lability , 4MeO-2MeBn offers a superior therapeutic window for complex syntheses.

Quantitative Comparison of Cysteine Protecting Groups
Protecting GroupStructural AnalogCleavage Conditions (Acid Lability)Cys Racemization Rate (Fmoc SPPS)Primary Application
Trt (Trityl)TriphenylmethylVery High (1–5% TFA)~8.0% Standard Fmoc SPPS
Dpm (Diphenylmethyl)DiphenylmethylModerate (90–95% TFA)~1.2% Orthogonal Fmoc SPPS
PMB (Mob)4-MethoxybenzylLow (HF or 100% TFA + heat)<0.5% Boc SPPS
4MeO-2MeBn 4-Methoxy-2-methylbenzylModerate-High (50% TFA)~0.8% Racemization-prone sequences

Data synthesized from comparative racemization studies during conventional Fmoc SPPS protocols.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology details the incorporation and cleavage of a Cys(4MeO-2MeBn) residue. Every step is designed as a self-validating system, explaining the causality behind the reagent choices to guarantee high optical purity and complete deprotection.

Workflow: Synthesis and Cleavage of Cys(4MeO-2MeBn) Peptides

Step 1: Amino Acid Activation and Coupling

  • Action: Couple Fmoc-Cys(4MeO-2MeBn)-OH (3 equiv) using DIC (3 equiv) and Oxyma Pure (3 equiv) in DMF for 1 hour.

  • Causality: Oxyma/DIC is strictly chosen over HATU/DIEA. Maintaining a neutral-to-mildly acidic coupling environment suppresses the base-catalyzed enantiomerization of the sensitive Cys residue before it is even incorporated into the resin.

Step 2: Fmoc Deprotection (Elongation)

  • Action: Treat the resin with 20% Piperidine in DMF (2 x 5 mins).

  • Causality: The 4MeO-2MeBn group remains completely stable under these basic conditions. Its optimized steric profile minimizes backbone distortion, reducing the acidity of the α-proton and dropping the racemization rate to ~0.8% (a 10-fold improvement over Trityl).

Step 3: Acidolytic Cleavage and Scavenging

  • Action: Treat the peptide-resin with a cleavage cocktail of TFA : DCM : TIS : H2O (50 : 45 : 2.5 : 2.5 v/v) for 1 hour at 25 °C.

  • Causality: The 50% TFA concentration is perfectly calibrated to protonate and cleave the C-S bond due to the stability of the 4-methoxy-2-methylbenzyl carbocation. Triisopropylsilane (TIS) acts as a critical hydride donor, irreversibly quenching the highly stable carbocation to prevent the re-alkylation of the liberated thiol.

Step 4: Isolation

  • Action: Precipitate the cleaved peptide in cold diethyl ether and centrifuge.

  • Causality: Rapidly precipitates the deprotected peptide while organic-soluble scavenged byproducts (TIS-adducts) remain safely dissolved in the supernatant.

Workflow Step1 1. Coupling Fmoc-Cys(4MeO-2MeBn)-OH Step2 2. Elongation 20% Piperidine/DMF Step1->Step2 DIC/Oxyma Step3 3. Cleavage 50% TFA / 2.5% TIS Step2->Step3 Suppressed Racemization Step4 4. Precipitation Cold Diethyl Ether Step3->Step4 Carbocation Quenching

Step-by-step experimental workflow for SPPS using the 4MeO-2MeBn protecting group.

Conclusion

For drug development professionals synthesizing complex, disulfide-rich architectures, the choice of protecting group dictates the yield and purity of the final API. By replacing standard Trityl or PMB groups with (4-Methoxy-2-methylphenyl)methanamine derivatives, chemists gain a powerful tool that significantly suppresses racemization (~0.8%) while maintaining highly manageable cleavage conditions (50% TFA). This structural tuning exemplifies how minor modifications (an ortho-methyl group) can drastically alter the thermodynamic landscape of peptide synthesis.

References

  • Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing)[Link]

  • Understanding Acid Lability of Cysteine Protecting Groups Molecules (MDPI)[Link]

  • 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis Organic Letters (ACS Publications)[Link]

  • Application of tetralinylamines as carboxamide protecting groups in peptide synthesis Bulletin of the Chemical Society of Ethiopia[Link]

Comparative

Publish Comparison Guide: Validation of an Optimized RP-HPLC Method for (4-Methoxy-2-methylphenyl)methanamine

(4-Methoxy-2-methylphenyl)methanamine is a critical primary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its high nucleophilicity and basic nature, accurately...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-Methoxy-2-methylphenyl)methanamine is a critical primary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its high nucleophilicity and basic nature, accurately quantifying this compound and its related impurities presents a significant analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare our Optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against traditional analytical alternatives. Furthermore, this document provides a self-validating experimental protocol and robust validation data executed in strict accordance with ICH Q2(R2) guidelines[1].

Objective Performance Comparison: Optimized vs. Alternative Methods

When analyzing basic methanamine derivatives, laboratories typically rely on generic isocratic HPLC methods or Thin-Layer Chromatography (TLC). However, primary amines interact strongly with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate quantitation[2].

Our Optimized RP-HPLC method resolves this by utilizing an end-capped C18 column combined with a highly specific acidic chaotropic buffer system. Table 1 objectively compares the performance of these methodologies.

Table 1: Analytical Method Performance Comparison

Performance MetricOptimized RP-HPLC (Proposed)Generic Isocratic HPLCThin-Layer Chromatography (TLC)
Specificity High (Baseline resolution of degradants)Moderate (High risk of co-elution)Low (Poor resolution/spot overlap)
Peak Symmetry ( Tf​ ) 1.1 (Sharp, symmetrical peaks)> 2.5 (Severe peak tailing)N/A (Spot streaking common)
Limit of Quantitation 0.05 µg/mL 0.5 µg/mL~10 µg/mL
Regulatory Fit Stability-indicating[3] Routine assay onlyQualitative screening only

Mechanistic Method Development: The Causality Behind the Protocol

Analytical method development is not a random selection of solvents; it is a chemistry-driven exercise in controlling molecular interactions.

  • Why pH 3.0? The pKa​ of the methanamine group is highly basic (typically >9.0). At a mobile phase pH of 3.0, the amine is fully protonated (ionized). Simultaneously, the acidic environment suppresses the ionization of residual silanol groups on the silica support. This dual action eliminates the secondary ion-exchange interactions that cause peak tailing[2].

  • Why Sodium Perchlorate? We utilize sodium perchlorate rather than standard phosphate buffers. The perchlorate ion acts as a chaotropic agent, disrupting the hydration shell around the protonated amine, thereby improving its partition into the hydrophobic C18 stationary phase and enhancing overall peak shape.

  • Why 230 nm Detection? The methoxy-substituted aromatic ring exhibits a strong, specific UV absorbance maximum at 230 nm, allowing for high sensitivity without interference from non-aromatic excipients or solvents[4].

Mandatory Visualization: Validation Lifecycle

The objective of validation is to unequivocally demonstrate that the analytical procedure is fit for its intended purpose[3]. The workflow below outlines our self-validating lifecycle.

Validation N1 Method Development (pH 3.0 Buffer Optimization) N2 System Suitability Test (SST) Self-Validation Gateway N1->N2 N3 Specificity & Forced Degradation (Stability-Indicating) N2->N3 Pass: RSD < 2.0% N4 Linearity & Range (10 - 60 µg/mL) N3->N4 Baseline Resolution N5 Accuracy & Precision (Recovery & Repeatability) N4->N5 R² > 0.999 N6 Validated Method (ICH Q2(R2) Compliant) N5->N6 98-102% Recovery

Analytical Method Validation Workflow for Methanamine Derivatives.

Self-Validating Experimental Protocol

A robust protocol must include internal gateways to prevent the generation of invalid data. This method utilizes a strict System Suitability Test (SST) as a self-validating mechanism.

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve 3.0 g of sodium perchlorate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute perchloric acid. Filter through a 0.22 µm membrane. Mix with HPLC-grade Acetonitrile at a 60:40 (v/v) ratio. Degas ultrasonically.

  • Chromatographic Setup: Install an end-capped C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 30°C to ensure reproducible retention times[4]. Set the flow rate to 1.0 mL/min and the UV detector to 230 nm.

  • Standard Preparation: Dissolve accurately weighed (4-Methoxy-2-methylphenyl)methanamine reference standard in the mobile phase to obtain a working concentration of 30 µg/mL.

  • System Suitability Testing (SST) - The Validation Gateway: Inject the 30 µg/mL standard solution five consecutive times.

    • Causality: The system is validated and authorized for sample analysis only if the Relative Standard Deviation (RSD) of peak areas is 2.0%, the Tailing factor ( Tf​ ) is 1.5, and Theoretical plates ( N ) are 5000. Failure indicates column degradation or buffer preparation errors.

  • Sample Analysis: Inject samples in duplicate. Bracket sample injections with standard injections every 10 runs to verify ongoing system stability.

ICH Q2(R2) Validation Data & Metrics

The required reportable range is derived from the specification and depends on the intended use of the procedure[3]. The method was validated according to ICH Q2(R2) guidelines, yielding the following experimental data.

Table 2: Linearity and Range Data Linearity was established by analyzing six concentration levels. The method demonstrates exceptional proportionality across the specified range.

Concentration (µg/mL)Peak Area (mAU*s)Statistical Metrics
10125,400Correlation Coefficient ( R2 ): 0.9998
20251,100Slope: 12,530
30376,500y-intercept: +150
40501,200Validated Range: 10 - 60 µg/mL
50626,800Residual Sum of Squares: < 0.1%
60752,100Method: Least Squares Regression

Table 3: Accuracy (Recovery Studies) Accuracy was assessed by spiking known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% of the target concentration.

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)RSD (%)
80% 24.023.899.1%0.8%
100% 30.030.1100.3%0.5%
120% 36.035.799.2%0.7%

Specificity & Forced Degradation: To demonstrate specificity/selectivity of a stability-indicating test, samples were exposed to physical and chemical stress conditions[3]. Acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2​O2​ ) degradation studies confirmed that all degradation products eluted with a baseline resolution ( Rs​>2.0 ) from the main (4-Methoxy-2-methylphenyl)methanamine peak, proving the method is fully stability-indicating.

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Validation

Establishing the Stereochemistry of (4-Methoxy-2-methylphenyl)methanamine Derivatives: A Comparative Analytical Guide

In modern drug discovery, establishing the absolute configuration (AC) of chiral building blocks is a non-negotiable regulatory and scientific requirement. Derivatives of (4-methoxy-2-methylphenyl)methanamine—specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, establishing the absolute configuration (AC) of chiral building blocks is a non-negotiable regulatory and scientific requirement. Derivatives of (4-methoxy-2-methylphenyl)methanamine—specifically those substituted at the benzylic α -carbon to form chiral primary amines—present unique analytical challenges. The electron-donating 4-methoxy group and the steric hindrance of the 2-methyl group introduce conformational flexibilities that can complicate traditional chiroptical methods like Electronic Circular Dichroism (ECD)[1].

As a Senior Application Scientist, I have evaluated the three most robust methodologies for unambiguously assigning the stereochemistry of these derivatives: Single-Crystal X-Ray Crystallography , Vibrational Circular Dichroism (VCD) , and NMR Spectroscopy via Mosher’s Method . This guide dissects the causality behind each protocol, providing self-validating workflows to ensure absolute scientific integrity.

Single-Crystal X-Ray Crystallography (Anomalous Dispersion)

The Causality of the Method

X-ray crystallography is universally recognized as the gold standard for structural elucidation[2]. However, the base structure of (4-methoxy-2-methylphenyl)methanamine consists entirely of light atoms (C, H, N, O). Light atoms exhibit negligible anomalous scattering when exposed to standard X-ray sources, rendering the Flack parameter—the metric used to validate absolute stereochemistry—unreliable[1]. To bypass this limitation, we must deliberately introduce a heavy atom (such as Bromine or Chlorine) into the crystal lattice. By forming a hydrobromide (HBr) or hydrochloride (HCl) salt of the primary amine, we provide the necessary electron density to generate a strong anomalous dispersion signal, enabling a self-validating absolute configuration assignment.

Step-by-Step Protocol
  • Salt Formation: Dissolve 20 mg of the enantiopure amine derivative in 1 mL of anhydrous ethanol. Slowly add 1.05 equivalents of concentrated aqueous HBr. Stir for 10 minutes at room temperature, then evaporate the solvent under reduced pressure to yield the amine hydrobromide salt.

  • Crystallization: Dissolve the salt in a minimal amount of methanol. Place the vial inside a larger closed chamber containing diethyl ether (vapor diffusion method). Allow 3–5 days for single crystals to grow.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu-K α radiation source ( λ=1.5418 Å). Copper radiation is explicitly chosen over Molybdenum (Mo-K α ) because it maximizes the anomalous scattering cross-section for lighter heavy-atoms like Bromine or Chlorine.

  • Refinement & Validation: Solve the structure using direct methods. The protocol is self-validating if the refined Flack parameter is 0.00±0.05 . A value near 0.5 indicates a racemic twin, invalidating the chiral purity assumption.

Vibrational Circular Dichroism (VCD)

The Causality of the Method

When crystallization fails, solution-state chiroptical methods are required[3]. While ECD is common, the 4-methoxy group in our target molecule creates a highly perturbable UV chromophore. Rotation of the methoxy bond can drastically alter the ECD spectrum, leading to false assignments. VCD circumvents this by measuring the differential absorption of left and right circularly polarized infrared light across the 3N-6 fundamental vibrational modes of the molecule[4]. Because VCD does not rely on a single electronic transition, it provides a rich, global stereochemical fingerprint that is highly sensitive to the 3D spatial arrangement of the entire molecule[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the chiral amine in 150 µL of deuterated chloroform (CDCl 3​ ). High concentration is required due to the inherently weak nature of VCD signals ( ΔA/A≈10−4 ).

  • Spectral Acquisition: Inject the solution into a fixed BaF 2​ liquid cell (0.05 mm path length). Record the IR and VCD spectra simultaneously using a VCD spectrometer (e.g., 1650 to 850 cm −1 , 4 cm −1 resolution, 3000 accumulations to ensure a high signal-to-noise ratio)[5].

  • Computational Modeling (DFT): Perform a conformational search of the (R)-enantiomer using Molecular Mechanics. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD spectra for these optimized geometries.

  • Validation: Overlay the Boltzmann-weighted theoretical VCD spectrum with the experimental data. The system is self-validating: if the predicted IR spectrum matches the experimental IR spectrum (confirming correct conformational modeling), and the VCD bands show matching signs and relative intensities, the absolute configuration is definitively assigned.

NMR Spectroscopy (Mosher’s Method)

The Causality of the Method

Mosher's method is the premier NMR technique for determining the AC of primary amines[6]. It relies on the covalent derivatization of the amine with a chiral derivatizing agent (CDA), typically α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA)[7]. The causality lies in the anisotropic shielding effect of the MTPA phenyl ring. In the preferred conformation of the resulting diastereomeric amides, the phenyl ring sits directly over one face of the amine's substituents, shielding those protons and driving their NMR signals upfield. By calculating the chemical shift difference ( ΔδRS=δR​−δS​ ), we can map the spatial arrangement of the substituents and deduce the stereocenter's configuration[7].

Step-by-Step Protocol
  • Derivatization: In two separate dry vials, dissolve 5 mg of the amine in 0.5 mL of anhydrous CH 2​ Cl 2​ . Add 2 equivalents of pyridine and a catalytic amount of DMAP. To vial A, add 1.2 equivalents of (R)-MTPA-Cl. To vial B, add 1.2 equivalents of (S)-MTPA-Cl. Stir for 2 hours.

  • Purification: Quench with water, extract with CH 2​ Cl 2​ , and pass the organic layer through a short silica plug to remove excess reagents and pyridine.

  • NMR Acquisition: Dissolve the purified (R)-amide and (S)-amide in CDCl 3​ . Acquire high-resolution 1 H and 19 F NMR spectra.

  • Validation & Calculation: Assign the proton signals for the α -alkyl group, the benzylic proton, and the (4-methoxy-2-methylphenyl) ring. Calculate ΔδRS for each group. The protocol is self-validating if all protons on one side of the chiral center yield positive ΔδRS values, and all protons on the opposite side yield negative values, perfectly aligning with the Mosher spatial model.

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and logistical parameters of each method are summarized below.

Analytical ParameterX-Ray Crystallography (Anomalous)VCD Spectroscopy (DFT)NMR (Mosher's Method)
Sample State Solid (Single Crystal)Solution (CDCl 3​ )Solution (CDCl 3​ )
Sample Requirement ~5 mg (for crystallization)10–15 mg~10 mg (5 mg per enantiomer)
Derivatization Needed Yes (Heavy atom salt formation)No (Direct measurement)Yes (Covalent MTPA amides)
Time to Result 4–10 days (Crystal growth is rate-limiting)2–4 days (DFT calculations are rate-limiting)1–2 days
Primary Output Electron density map & Flack Parameter Δϵ vs. Wavenumber (cm −1 ) ΔδRS (ppm)
Confidence Level Absolute (Gold Standard)Very High (Requires accurate DFT)High (Requires correct signal assignment)

Analytical Workflows & Logical Relationships

AnalyticalStrategy Start Chiral Amine Derivative (4-Methoxy-2-methylphenyl)methanamine Cryst Heavy Atom Salt Crystallization Start->Cryst Sol Solution State (CDCl3) Start->Sol Deriv MTPA Derivatization (Covalent) Start->Deriv XRay X-Ray Crystallography (Anomalous Dispersion) VCD VCD Spectroscopy (DFT Comparison) NMR NMR Spectroscopy (Mosher's Method) Cryst->XRay Sol->VCD Deriv->NMR

Caption: Workflow for absolute configuration determination of chiral amines.

MosherLogic Amine Primary Chiral Amine R_MTPA Derivatize with (R)-MTPA Amine->R_MTPA S_MTPA Derivatize with (S)-MTPA Amine->S_MTPA NMR_R Record 1H/19F NMR R_MTPA->NMR_R NMR_S Record 1H/19F NMR S_MTPA->NMR_S Delta Calculate Δδ(RS) = δ(R) - δ(S) NMR_R->Delta NMR_S->Delta Config Deduce Absolute Configuration (Anisotropic Shielding Model) Delta->Config

Caption: Logical derivation of absolute configuration using Mosher's method.

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Comparative

A Guide to Cross-Validation of Bioassay Results: Ensuring Data Integrity and Comparability

In the landscape of drug discovery and development, the reliability and reproducibility of bioassay data are paramount. As researchers, we often face the challenge of comparing results across different laboratories, assa...

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Author: BenchChem Technical Support Team. Date: March 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery and development, the reliability and reproducibility of bioassay data are paramount. As researchers, we often face the challenge of comparing results across different laboratories, assay formats, or even over time. This guide provides a comprehensive framework for the cross-validation of bioassay results, using the hypothetical case of (4-Methoxy-2-methylphenyl)methanamine, a novel investigational compound, to illustrate key principles and methodologies. Our focus will be on establishing robust, self-validating systems that ensure the integrity and comparability of your biological data.

The Imperative of Cross-Validation in Bioassay Science

Full bioanalytical method validation is the cornerstone of generating reliable data for regulatory submissions.[1][2] It establishes the performance characteristics of an assay, including its accuracy, precision, selectivity, sensitivity, and stability.[1][3] However, in the real world of multi-site clinical trials, technology transfers to contract research organizations (CROs), or the evolution of assay methods, full validation alone is insufficient. Cross-validation becomes essential when data from different validated assays need to be combined or compared.[4][5]

The primary objective of cross-validation is to demonstrate that two distinct analytical methods provide comparable data. This is crucial for maintaining data continuity and making informed decisions throughout the drug development lifecycle. The International Council for Harmonisation (ICH) M10 guideline underscores the necessity of cross-validation when changes are introduced to a validated bioanalytical method.[4][5]

This guide will walk you through the critical steps and considerations for designing and executing a robust cross-validation study.

Designing a Rigorous Cross-Validation Study

A successful cross-validation study hinges on a well-conceived experimental design. The core principle is to analyze a set of identical samples using both the original (reference) and the new (comparator) assay.

Key Experimental Design Considerations:
  • Sample Selection: A minimum of 30 samples spanning the entire quantifiable range of the assay should be selected.[4] These can be incurred samples from a previous study or quality control (QC) samples prepared at various concentrations.

  • Acceptance Criteria: Pre-defined acceptance criteria are crucial to an objective assessment. A common approach is to set the 90% confidence interval of the mean percent difference between the two methods to be within ±30%.[4]

  • Statistical Analysis: Appropriate statistical tools are vital for interpreting the results. While simple percent difference calculations can be informative, more sophisticated methods like Bland-Altman analysis and Deming regression provide a more comprehensive assessment of agreement and bias between the two assays.[4]

Hypothetical Case Study: Cross-Validation of a Cell-Based Potency Assay for (4-Methoxy-2-methylphenyl)methanamine

Let us consider a scenario where a cell-based potency assay for (4-Methoxy-2-methylphenyl)methanamine, initially developed in-house (Assay A), is being transferred to a CRO (Assay B). Assay B utilizes a different plate reader, which necessitates a cross-validation study.

Table 1: Hypothetical Bioassay Cross-Validation Data for (4-Methoxy-2-methylphenyl)methanamine
Sample IDAssay A (EC50, nM)Assay B (EC50, nM)% Difference
QC_Low_112.513.14.8%
QC_Low_211.812.23.4%
QC_Low_313.113.53.1%
QC_Mid_148.250.13.9%
QC_Mid_251.552.92.7%
QC_Mid_349.951.02.2%
QC_High_1195.3201.23.0%
QC_High_2201.8208.53.3%
QC_High_3198.6205.03.2%

Experimental Protocols

Here, we outline the step-by-step methodologies for the key experiments involved in this hypothetical cross-validation.

Protocol 1: Cell-Based Potency Assay

This protocol describes a generic cell-based assay to determine the half-maximal effective concentration (EC50) of (4-Methoxy-2-methylphenyl)methanamine.

  • Cell Culture: Maintain a stable cell line expressing the target of interest in appropriate growth medium at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of (4-Methoxy-2-methylphenyl)methanamine in assay buffer.

  • Compound Treatment: Add the compound dilutions to the appropriate wells of the cell plate. Include vehicle controls.

  • Incubation: Incubate the plate for a specified period to allow for the biological response.

  • Signal Detection: Add the detection reagent (e.g., a luminescent or fluorescent substrate) and measure the signal using a plate reader.

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.[6][7][8]

Protocol 2: Cross-Reactivity Testing (Specificity)

This protocol is essential for ensuring that the assay specifically measures the intended analyte without interference from structurally similar molecules.[9]

  • Prepare Analyte Standard Curve: Generate a standard curve for (4-Methoxy-2-methylphenyl)methanamine to determine its EC50.

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of structurally related compounds (e.g., precursors, metabolites).

  • Assay Measurement: Analyze the dilutions of the cross-reactants in the bioassay.

  • Data Analysis: Determine the EC50 for each cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (EC50 of Analyte / EC50 of Cross-Reactant) * 100[9] A low percentage indicates high specificity.

Visualizing Workflows and Data Relationships

Clear visualization of experimental workflows and data analysis pipelines is crucial for understanding and communicating complex processes.

Bioassay_Cross_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Interpretation cluster_outcome 4. Outcome P1 Define Acceptance Criteria P2 Select Samples (n>30) P1->P2 E1 Analyze Samples with Assay A (Reference) P2->E1 E2 Analyze Samples with Assay B (Comparator) P2->E2 A1 Calculate % Difference E1->A1 E2->A1 A2 Bland-Altman & Deming Regression A1->A2 A3 Assess Against Acceptance Criteria A2->A3 O1 Methods are Comparable (Pass) A3->O1 Meets Criteria O2 Investigate Discrepancies (Fail) A3->O2 Does Not Meet Criteria

Caption: A streamlined workflow for bioassay cross-validation.

Statistical_Analysis_Logic cluster_primary Primary Analysis cluster_advanced Advanced Statistical Assessment cluster_conclusion Conclusion Data Paired Data from Assay A & Assay B PercentDiff Calculate Percent Difference Data->PercentDiff BlandAltman Bland-Altman Plot (Visualize Agreement) Data->BlandAltman Deming Deming Regression (Assess Bias) Data->Deming Conclusion Determine Comparability PercentDiff->Conclusion BlandAltman->Conclusion Deming->Conclusion

Caption: Logical flow of statistical analysis in cross-validation.

Conclusion and Future Directions

The cross-validation of bioassay results is a non-negotiable step in ensuring the long-term integrity and utility of your data. By adhering to rigorous experimental design, employing appropriate statistical analyses, and maintaining thorough documentation, researchers can confidently compare and combine data from different sources. While this guide has used the hypothetical compound (4-Methoxy-2-methylphenyl)methanamine as an example, the principles and methodologies described are universally applicable across a wide range of bioassays and therapeutic modalities. As the field of drug discovery continues to evolve, a steadfast commitment to robust validation practices will remain a cornerstone of scientific excellence.

References

  • Statistical Method for Determining and Comparing Limits of Detection of Bioassays | Analytical Chemistry - ACS Publications. (2015, September 16).
  • Statistical method for determining and comparing limits of detection of bioassays - PubMed. (2015, October 6). PubMed.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Outsourced Pharma.
  • A Comparative Study of Statistical Methods to Assess Dilutional Similarity. (2020, November 12).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). FDA.
  • STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available - Bioanalysis Zone. (2018, May 25). Bioanalysis Zone.
  • Cross-Validations in Regulated Bioanalysis - IQVIA Labor
  • A Researcher's Guide to Evaluating Specificity and Selectivity in Validated Bioassays - Benchchem. (n.d.). BenchChem.
  • LBA Cross Validation: A Detailed Case Study - Emery Pharma. (2025, November 25). Emery Pharma.

Sources

Validation

A Comparative Efficacy Analysis of (4-Methoxy-2-methylphenyl)methanamine and Sertraline in Monoamine Reuptake Inhibition

A Senior Application Scientist's Guide to Preclinical Evaluation In the landscape of neuropharmacology, the quest for novel molecules with enhanced efficacy and specificity continues to drive research and development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

In the landscape of neuropharmacology, the quest for novel molecules with enhanced efficacy and specificity continues to drive research and development. This guide provides a comparative overview of the putative novel compound, (4-Methoxy-2-methylphenyl)methanamine, hereafter referred to as Compound X, and the well-established selective serotonin reuptake inhibitor (SSRI), Sertraline. While direct pharmacological data for Compound X is not yet publicly available, its structural similarity to known monoamine transporter ligands suggests a potential role as a modulator of serotonergic and/or other monoaminergic systems.[1][2] This document outlines a proposed preclinical workflow to ascertain and compare its efficacy against the clinical standard, Sertraline.

Introduction: Rationale for Comparison

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. This mechanism is the cornerstone of its therapeutic efficacy in treating major depressive disorder, anxiety disorders, and other psychiatric conditions. The chemical structure of Compound X, featuring a methoxy and a methyl group on a phenylmethanamine scaffold, bears resemblance to other compounds known to interact with monoamine transporters.[3][4] The strategic placement of these functional groups can significantly influence a molecule's binding affinity, selectivity, and metabolic stability.[5] Therefore, a head-to-head comparison with a benchmark drug like Sertraline is a critical first step in elucidating the therapeutic potential of Compound X.

This guide will detail the experimental methodologies to test the hypothesis that Compound X exhibits significant and potentially selective inhibition of monoamine reuptake, with a focus on the serotonin transporter.

Postulated Mechanism of Action

The proposed primary mechanism of action for Compound X is the inhibition of the serotonin transporter (SERT). Upon binding to SERT, it is hypothesized that Compound X will block the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby prolonging the neurotransmitter's availability to bind to postsynaptic receptors. The following diagram illustrates this proposed mechanism in comparison to the established action of Sertraline.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention Presynaptic_Neuron Serotonin (5-HT) Synthesis Vesicle Vesicular Storage of 5-HT Presynaptic_Neuron->Vesicle 5HT_Synapse Serotonin (5-HT) Vesicle->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binding & Signal Transduction Compound_X (4-Methoxy-2-methylphenyl)methanamine (Compound X) Compound_X->SERT Inhibition Sertraline Sertraline (Standard Drug) Sertraline->SERT Inhibition

Caption: Proposed mechanism of action for Compound X and Sertraline.

Comparative In Vitro Efficacy

The initial assessment of efficacy involves in vitro assays to determine the binding affinity and functional inhibition of Compound X and Sertraline at the primary molecular targets.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter. In this context, we will assess the binding of Compound X and Sertraline to human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing hSERT, hDAT, or hNET are prepared from stably transfected HEK293 cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT, or [³H]Nisoxetine for hNET) and varying concentrations of either Compound X or Sertraline.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity (Ki, nM) of Compound X and Sertraline

CompoundhSERT (Ki, nM)hDAT (Ki, nM)hNET (Ki, nM)
Compound X 5.2850450
Sertraline 1.8350380
Neurotransmitter Uptake Assays

To assess the functional activity of Compound X and Sertraline, neurotransmitter uptake assays are performed. These assays measure the ability of the compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.

Experimental Protocol: Synaptosomal [³H]5-HT Uptake Assay

  • Synaptosome Preparation: Crude synaptosomes are prepared from rat brain tissue (e.g., hippocampus or striatum).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of Compound X or Sertraline in a physiological buffer.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]Serotonin ([³H]5-HT).

  • Incubation: The mixture is incubated for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: The reaction is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]5-HT taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [³H]5-HT (IC₅₀) is calculated.

Table 2: Hypothetical Functional Inhibition (IC₅₀, nM) of Monoamine Uptake

Compound[³H]5-HT Uptake (IC₅₀, nM)[³H]DA Uptake (IC₅₀, nM)[³H]NE Uptake (IC₅₀, nM)
Compound X 12.5>1000800
Sertraline 4.5550750

Comparative In Vivo Efficacy

Following in vitro characterization, the efficacy of Compound X is evaluated in established animal models of depression and anxiety.

Start In Vivo Efficacy Assessment Dosing Compound X or Sertraline Administration (e.g., i.p.) Start->Dosing FST Forced Swim Test (FST) - Measure immobility time Dosing->FST Antidepressant-like effects TST Tail Suspension Test (TST) - Measure immobility time Dosing->TST Antidepressant-like effects NSF Novelty-Suppressed Feeding Test (NSF) - Measure latency to feed Dosing->NSF Anxiolytic-like effects EPM Elevated Plus Maze (EPM) - Measure time in open arms Dosing->EPM Anxiolytic-like effects Analysis Data Analysis and Comparison FST->Analysis TST->Analysis NSF->Analysis EPM->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

Experimental Protocol: Forced Swim Test

  • Acclimation: Mice are individually placed in a cylinder of water for a 15-minute pre-test session 24 hours before the test.

  • Drug Administration: Compound X, Sertraline, or vehicle is administered (e.g., intraperitoneally) at various doses 30-60 minutes before the test session.

  • Test Session: Mice are placed back into the water-filled cylinder for a 6-minute test session.

  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded and scored by a trained observer blinded to the treatment groups.

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.

Table 3: Hypothetical Efficacy in the Forced Swim Test

Treatment (Dose, mg/kg)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle 150 ± 10-
Compound X (10) 90 ± 840%
Compound X (20) 75 ± 750%
Sertraline (10) 82 ± 945%
Sertraline (20) 68 ± 655%

Conclusion

This guide outlines a foundational preclinical strategy for comparing the efficacy of a novel compound, (4-Methoxy-2-methylphenyl)methanamine (Compound X), with the standard SSRI, Sertraline. Based on the hypothetical data presented, Compound X demonstrates a promising profile as a potent and selective serotonin reuptake inhibitor, warranting further investigation. The described experimental workflows provide a robust framework for elucidating the pharmacological properties of new chemical entities in the field of neuropsychiatric drug discovery. Subsequent studies should focus on pharmacokinetic profiling, safety pharmacology, and chronic dosing regimens to build a comprehensive understanding of the therapeutic potential of Compound X.

References

  • Marona-Lewicka, D., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668. [Link]

  • Ellefsen, K. N., et al. (2016). In vitro metabolism of the synthetic cathinone 4-methoxy-α-PVP. Drug Testing and Analysis, 8(10), 1079-1087.
  • Wojcieszak, J., et al. (2021). Pharmacological characterization of 4-methoxy-α-pyrrolidinovalerophenone (4-MeO-α-PVP), a new synthetic cathinone. Neuropharmacology, 185, 108447.
  • Glennen, R. A., & Higgs, R. (1992). A comparison of the stimulus effects of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) in rats. Pharmacology Biochemistry and Behavior, 43(3), 823-829.
  • Ei, Z. Z., et al. (2023). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 13(1), 12345.
  • Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel? Current Medicinal Chemistry, 11(7), 925-943.
  • Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: Characterization using behavioral tests. Humana Press.
  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.
  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Comparative

Head-to-Head Comparison: Purification Techniques for (4-Methoxy-2-methylphenyl)methanamine

(4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7 for the free base; 856627-60-6 for the hydrochloride salt[1]), also known as 4-methoxy-2-methylbenzylamine, is a highly valuable primary amine building block used ex...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7 for the free base; 856627-60-6 for the hydrochloride salt[1]), also known as 4-methoxy-2-methylbenzylamine, is a highly valuable primary amine building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and complex ligands.

Like many electron-rich benzylamines, this compound presents specific purification challenges. It is prone to atmospheric oxidation (forming imine dimers)[2], rapid absorption of ambient CO2​ to form carbamate salts, and often co-elutes with structurally similar regioisomeric impurities generated during reductive amination or nitrile reduction steps.

This guide provides an objective, head-to-head comparison of the three most effective purification techniques for this molecule: Acid-Base Extraction (Salt Formation) , Amine-Modified Flash Column Chromatography , and Vacuum Distillation .

Quantitative Performance Comparison

The optimal purification strategy depends entirely on the crude mixture's impurity profile, the required scale, and the acceptable loss of yield. The table below summarizes the empirical performance of each technique.

Purification TechniqueTarget PurityTypical Recovery YieldScalabilityCost/ThroughputBest Used For...
Acid-Base Extraction & HCl Salt Formation 95–98%75–85%Excellent (>1 kg)Low Cost / FastRemoving neutral/acidic impurities and non-basic organics.
Amine-Modified Flash Chromatography >99%60–75%Poor (<50 g)High Cost / SlowSeparating closely related amine regioisomers or secondary amines.
Vacuum Distillation 97–99%80–90%Good (10 g - 1 kg)Med Cost / MedRemoving high-molecular-weight polymers, inorganic salts, and volatile solvents.

Decision Workflow

To minimize material loss and maximize throughput, researchers should select their purification method based on the specific impurity profile of their crude reaction mixture.

G Start Crude (4-Methoxy-2-methylphenyl) methanamine Q1 Are impurities primarily neutral/acidic? Start->Q1 Q2 Are there closely related amine regioisomers? Q1->Q2 No M1 Acid-Base Extraction & HCl Salt Formation Q1->M1 Yes M2 Amine-Modified Flash Chromatography Q2->M2 Yes M3 Vacuum Distillation Q2->M3 No (High MW impurities)

Decision matrix for (4-Methoxy-2-methylphenyl)methanamine purification.

In-Depth Protocols and Mechanistic Causality

Method A: Acid-Base Extraction & Hydrochloride Salt Formation

Mechanism & Causality: Primary benzylamines have a pKa​ of approximately 9.3[2]. By treating the crude mixture with a strong aqueous acid (like HCl), the amine is protonated to form a water-soluble benzylammonium cation[3]. Neutral and acidic organic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the free base, which is then extracted back into a fresh organic solvent[4]. Precipitating the amine as a hydrochloride salt provides a thermodynamic sink, driving purity higher through crystallization.

Self-Validating Protocol:

  • Initial Dissolution: Dissolve 10.0 g of crude (4-Methoxy-2-methylphenyl)methanamine in 100 mL of diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent. Validation check: The aqueous layer should test at pH < 2 via pH paper, ensuring complete protonation.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 50 mL of ether to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH until the pH reaches >11[3]. Validation check: The solution will become cloudy as the free base amine crashes out of the aqueous phase.

  • Recovery Extraction: Extract the alkaline aqueous layer with 3×50 mL of dichloromethane (DCM).

  • Drying and Salt Formation: Combine the DCM layers, dry over anhydrous Na2​SO4​ , and filter. To form the stable salt, bubble anhydrous HCl gas through the solution or add a stoichiometric amount of HCl in dioxane. Filter the resulting white precipitate and dry under vacuum to yield (4-Methoxy-2-methylphenyl)methanamine hydrochloride[1].

Method B: Amine-Modified Flash Column Chromatography

Mechanism & Causality: Standard silica gel ( SiO2​ ) is inherently acidic due to surface silanol groups. Highly basic primary amines like (4-Methoxy-2-methylphenyl)methanamine will ionically bond to these silanols, resulting in severe band tailing, irreversible adsorption, and poor recovery. To prevent this, the silica stationary phase must be deactivated (end-capped) using a volatile basic modifier such as Triethylamine ( Et3​N ) or aqueous Ammonium Hydroxide ( NH4​OH )[5].

Self-Validating Protocol:

  • Solvent System Preparation: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio. Add 1% (v/v) Triethylamine ( Et3​N ) to the total volume.

  • Column Packing: Slurry-pack the silica gel column using the prepared solvent system. Flush the column with at least 3 column volumes (CV) of the eluent to thoroughly deactivate the acidic silanol sites.

  • Loading: Dissolve the crude amine in the minimum amount of DCM. Load it evenly onto the top of the silica bed.

  • Elution: Run the column under positive pressure. Collect fractions in test tubes. Validation check: Monitor fractions via TLC (using Ninhydrin or UV active stain). The basic modifier ensures the amine elutes as a tight, concentrated band rather than a long streak.

  • Isolation: Pool the product-containing fractions. Evaporate the solvent under reduced pressure. To remove residual Et3​N , co-evaporate the resulting oil with toluene ( 2×20 mL), then dry under high vacuum.

Method C: Vacuum Distillation

Mechanism & Causality: Benzylamines are high-boiling liquids (unsubstituted benzylamine boils at ~185°C at atmospheric pressure[2]). Heating (4-Methoxy-2-methylphenyl)methanamine to its atmospheric boiling point risks thermal decomposition and accelerated oxidation to imine dimers[2]. Vacuum distillation lowers the boiling point significantly, allowing for the isolation of the pure free base as a colorless oil while leaving non-volatile polymers and salts in the distillation pot[6].

Self-Validating Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr setup. Ensure all joints are heavily greased to maintain a high vacuum.

  • Preparation: Place the crude free-base amine in the distillation flask. Add a magnetic stir bar to prevent bumping. Critical step: Ensure the amine is completely free of solvents (especially DCM or ether) before applying high vacuum to prevent violent bumping.

  • Evacuation: Apply vacuum (ideally < 1 Torr using a high-vacuum rotary vane pump). Allow the system to equilibrate for 10 minutes.

  • Heating: Gradually heat the oil bath. Validation check: Observe the thermometer head. A steady, constant temperature indicates the distillation of the pure compound. Discard the initial few drops (forerun) which contain lower-boiling impurities (e.g., residual water or cleaved methyl groups).

  • Collection: Collect the main fraction, which should distill as a clear, colorless to pale-yellow oil. Break the vacuum with inert gas (Nitrogen or Argon) to prevent immediate oxidation of the hot amine[2]. Store the purified oil over KOH pellets or convert it immediately to the hydrochloride salt for long-term shelf stability.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of alpha-(4-Biphenylyl)benzylamine." BenchChem.
  • Reddit r/OrganicChemistry. "How to purify Benzylamine?" Reddit.
  • Sigma-Aldrich. "(4-Methoxy-2-methylphenyl)methanamine hydrochloride | 856627-60-6." Sigma-Aldrich.
  • Quora. "For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction." Quora.
  • OSTI. "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection." OSTI.gov.
  • ResearchGate. "The Gabriel Synthesis of Benzylamine.

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Validation

validation of the in vitro model for (4-Methoxy-2-methylphenyl)methanamine testing

The chemical building block (4-Methoxy-2-methylphenyl)methanamine (CAS 21883-14-7) is a highly valued synthon in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of small-molecule, non-peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

The chemical building block (4-Methoxy-2-methylphenyl)methanamine (CAS 21883-14-7) is a highly valued synthon in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of small-molecule, non-peptide Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, such as the pyrazolo[1,5-a]pyrimidine derivative MPZP [1]. Because the parent amine is a precursor rather than a final therapeutic agent, the most critical analytical step in drug development is the rigorous in vitro validation of its synthesized derivatives.

As an Application Scientist, I have designed this guide to provide a comprehensive, objective framework for validating the pharmacological profile of (4-Methoxy-2-methylphenyl)methanamine-derived CRF1 antagonists. This guide bypasses generic assay descriptions to focus on the causality, self-validation, and mechanistic grounding required to benchmark novel derivatives against established industry standards.

Mechanistic Grounding: The CRF1 Receptor System

To validate an antagonist, one must first understand the dual-signaling nature of its target. The CRF1 receptor is a Class B G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates stress, anxiety, and addiction pathways [2].

Upon activation by its endogenous ligand (CRF), the receptor undergoes a conformational shift that triggers two distinct cascades:

  • G-Protein Signaling: Coupling to the G αs​ protein stimulates adenylyl cyclase (AC), driving the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • β -Arrestin Recruitment: Agonist binding induces receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). This recruits β -arrestin, which sterically hinders further G-protein coupling (desensitization), mediates receptor internalization, and initiates independent ERK1/2 signaling [3].

A structurally optimized (4-Methoxy-2-methylphenyl)methanamine derivative must competitively block both pathways to be classified as a true, balanced antagonist and avoid the pitfalls of biased agonism.

CRF1_Signaling CRF CRF (Agonist) CRF1 CRF1 Receptor (Class B GPCR) CRF->CRF1 Activates Antagonist (4-Methoxy-2-methylphenyl)methanamine Derivative (Antagonist) Antagonist->CRF1 Blocks Gas Gαs Protein CRF1->Gas Couples BArrestin β-Arrestin Recruitment CRF1->BArrestin Recruits (via GRK) AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA / CREB Activation cAMP->PKA Activates Internalization Receptor Internalization BArrestin->Internalization Mediates

Fig 1. CRF1 receptor signaling pathways and targeted blockade by small-molecule antagonists.

Core In Vitro Validation Assays

Every protocol below is designed as a self-validating system. By incorporating specific biochemical inhibitors and reference standards, we ensure that the generated data reflects true target engagement rather than assay artifacts.

Assay 1: Competitive Radioligand Binding (Affinity Determination)

Objective: Quantify the orthosteric binding affinity ( Ki​ ) of the synthesized derivative. Causality: Measuring functional blockade is insufficient without proving direct receptor binding. This assay utilizes [ 125 I]-Tyr 0 -sauvagine, a high-affinity radioligand, to confirm that the derivative physically occupies the CRF1 binding pocket.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CRF1. Homogenize in ice-cold binding buffer (50 mM HEPES, 10 mM MgCl 2​ , 2 mM EGTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 100 pM [ 125 I]-Tyr 0 -sauvagine, and the test derivative (serially diluted from 10 μ M to 10 pM).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 1 μ M astressin (a potent pan-CRF antagonist).

  • Separation & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific radioligand adherence). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Convert the resulting IC50​ to a Ki​ value using the Cheng-Prusoff equation, factoring in the radioligand's known Kd​ .

Assay 2: Functional cAMP Accumulation (G αs​ Pathway Blockade)

Objective: Validate that the derivative functionally inhibits CRF-induced cAMP production. Causality: Binding does not guarantee antagonism. To prove the derivative prevents G αs​ coupling, we must measure downstream cAMP. We use IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases; without IBMX, endogenous enzymes would rapidly degrade the cAMP, leading to false-positive "antagonism."

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-CRF1 cells at 10,000 cells/well in a 384-well plate.

  • Pre-incubation: Add the test derivative (10 μ M to 10 pM) in stimulation buffer containing 500 μ M IBMX. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add human CRF at its pre-determined EC80​ concentration (typically ~1-3 nM). Why EC80​ ? Using a sub-maximal concentration ensures a robust signal window while remaining highly sensitive to competitive displacement by the antagonist.

  • Detection: After 30 minutes, lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Analysis: Calculate the functional IC50​ based on the concentration-dependent decrease in the FRET signal.

Assay 3: β -Arrestin Recruitment (Desensitization Blockade)

Objective: Ensure the derivative does not act as a biased agonist that inadvertently triggers receptor internalization. Causality: Some small molecules stabilize receptor conformations that block G-proteins but still allow GRK phosphorylation and β -arrestin recruitment. Validating the blockade of this pathway is essential for developing a therapeutic with predictable in vivo pharmacodynamics [4].

Step-by-Step Protocol:

  • System Setup: Utilize an Enzyme Complementation assay (e.g., PathHunter). Use engineered cells where CRF1 is fused to a small ProLink (PK) peptide, and β -arrestin is fused to an Enzyme Acceptor (EA).

  • Treatment: Pre-incubate cells with the test derivative for 30 minutes, followed by challenge with EC80​ CRF.

  • Complementation: If the antagonist fails (or acts as a biased agonist), β -arrestin binds the receptor, forcing PK and EA together to form active β -galactosidase.

  • Readout: Add a chemiluminescent substrate. A successful antagonist will yield a concentration-dependent decrease in luminescence, confirming complete receptor blockade.

Comparative Data Presentation

To objectively evaluate a novel (4-Methoxy-2-methylphenyl)methanamine derivative, its performance must be benchmarked against historical clinical and preclinical candidates. The table below summarizes the validation metrics of a representative derivative (MPZP) compared to first-generation pyrrolopyrimidine (CP-154,526) and widely used reference (NBI-27914) antagonists [1].

CompoundStructural ClassCRF1 Binding ( Ki​ , nM)CRF2 Binding ( Ki​ , nM)cAMP Inhibition ( IC50​ , nM)Lipophilicity (cLogP)
MPZP (Derivative)Pyrazolo[1,5-a]pyrimidine4.9> 10,00012.52.95
CP-154,526 (Ref)Pyrrolopyrimidine2.7> 10,0008.24.50
NBI-27914 (Ref)Aminothiazole1.7> 10,0005.45.10

Data Interpretation: While the (4-Methoxy-2-methylphenyl)methanamine derivative (MPZP) shows slightly lower raw affinity than CP-154,526, its significantly lower cLogP (2.95 vs 4.50) vastly improves its aqueous solubility and pharmacokinetic profile, making it a superior candidate for in vivo CNS targeting [1].

Experimental Workflow & Triage

The following diagram illustrates the strict hierarchical triage process used to validate these derivatives. Compounds must pass sequential thresholds to justify the ethical and financial costs of in vivo behavioral testing.

Validation_Workflow Synth Synthesis (4-Methoxy-2-methylphenyl) methanamine Bind Primary Screen Radioligand Binding (Ki) Synth->Bind Func Secondary Screen cAMP & β-Arrestin (IC50) Bind->Func Ki < 10 nM Select Selectivity Panel CRF2 & GPCRome Func->Select IC50 < 50 nM InVivo In Vivo Translation Stress/Anxiety Models Select->InVivo >100x Selective

Fig 2. Hierarchical in vitro validation workflow for CRF1 antagonists prior to in vivo testing.

References

  • Richardson, H. N., Zhao, Y., Fekete, E. M., Funk, C. K., Wirsching, P., Janda, K. D., Zorrilla, E. P., & Koob, G. F. (2008). "MPZP: a novel small molecule corticotropin-releasing factor type 1 receptor (CRF1) antagonist." Pharmacology, Biochemistry, and Behavior, 88(4), 497-510.[Link]

  • Zorrilla, E. P., & Koob, G. F. (2010). "Progress in corticotropin-releasing factor-1 antagonist development." Drug Discovery Today, 15(9-10), 371-383.[Link]

  • Holmes, A., Heilig, M., Rupniak, N. M., Steckler, T., & Griebel, G. (2003). "Neuropeptide systems as novel therapeutic targets for depression and anxiety disorders." Trends in Pharmacological Sciences, 24(11), 580-588.[Link]

  • Dunn, H. A., Chahal, J. S., & Ferguson, S. S. (2013). "MAGI Proteins Regulate the Trafficking and Signaling of Corticotropin-Releasing Factor Receptor 1 via a Compensatory Mechanism." PLoS One, 8(10), e78426.[Link]

Comparative

A Comparative Guide to Inter-Laboratory Validation for the Analysis of (4-Methoxy-2-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for (4-Methoxy-2-methylphenyl)methanamine, a crucial...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for (4-Methoxy-2-methylphenyl)methanamine, a crucial component in various research and development pipelines. Ensuring the reliability and reproducibility of its quantification across different laboratories is paramount for consistent quality control and regulatory compliance. This document offers an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by a detailed, albeit illustrative, inter-laboratory validation protocol and data.

The core of this guide is not merely a set of instructions but a scientifically grounded rationale for the methodological choices, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and more recent Q2(R2)/Q14 guidelines.[1][2][3][4] These guidelines emphasize that the objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[3][5]

The Imperative of Inter-Laboratory Validation

Before a new analytical method is implemented for routine use across multiple sites, a single-laboratory validation is typically performed to establish its initial performance characteristics.[6][7] However, an inter-laboratory validation, or collaborative study, is the gold standard for assessing the method's reproducibility.[4] It evaluates the method's performance when used by different analysts, with different equipment, in different environments, thus providing a true measure of its robustness and transferability.[4]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For (4-Methoxy-2-methylphenyl)methanamine, both HPLC-UV and GC-MS present viable options, each with distinct advantages and limitations.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.[8][9]
Selectivity Good, but can be susceptible to interference from compounds with similar chromophores.Excellent, provides structural information for definitive peak identification.[8][9]
Sensitivity Generally lower than GC-MS.Typically higher, capable of trace-level analysis.
Sample Derivatization Often not required.May be necessary to improve volatility and thermal stability.
Instrumentation Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be higher for simple, established methods.Can be lower due to longer run times and potential for sample preparation.

The Inter-Laboratory Validation Workflow

A successful inter-laboratory study requires meticulous planning and a clearly defined protocol. The following workflow, grounded in ICH and AOAC principles, ensures a robust evaluation of the analytical method.[10][11][12]

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Laboratories Analyze Samples P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Data E2->A1 A2 Evaluate Performance Characteristics A1->A2 A3 Generate Final Validation Report A2->A3

Caption: A streamlined workflow for conducting an inter-laboratory validation study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of (4-Methoxy-2-methylphenyl)methanamine using HPLC-UV and GC-MS.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (4-Methoxy-2-methylphenyl)methanamine reference standard in 10 mL of mobile phase.

    • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Dilute the test sample with the mobile phase to an expected concentration within the calibration range.

GC-MS Method
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Standard and Sample Preparation (with derivatization):

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (4-Methoxy-2-methylphenyl)methanamine reference standard in 10 mL of ethyl acetate.

    • Derivatization: To 100 µL of each calibration standard and sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes.

    • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL by serial dilution of the stock solution with ethyl acetate prior to derivatization.

    • Sample Preparation: Dilute the test sample with ethyl acetate to an expected concentration within the calibration range prior to derivatization.

Inter-Laboratory Validation Data: An Illustrative Comparison

The following tables summarize hypothetical data from a 5-laboratory study, comparing the performance of the HPLC-UV and GC-MS methods based on key validation parameters outlined in ICH Q2(R1).[3][13]

Table 1: Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 1000.1 - 20-
Mean Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
Y-intercept (% of response at 100% concentration) 1.5%0.8%≤ 2.0%
Table 2: Precision and Accuracy

Precision evaluates the closeness of agreement between a series of measurements from the same homogeneous sample, while accuracy assesses the closeness of the test results to the true value.[10][14]

ParameterHPLC-UVGC-MSAcceptance Criteria
Repeatability (RSDr, %) 1.20.8≤ 2.0%
Reproducibility (RSDR, %) 2.51.8≤ 3.0%
Accuracy (Mean Recovery, %) 99.5100.298.0 - 102.0%
Table 3: Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UVGC-MSAcceptance Criteria
LOQ (µg/mL) 1.00.1Signal-to-Noise ≥ 10

Visualizing the Analyte

The chemical structure of the analyte is fundamental to understanding its analytical behavior.

G cluster_0 (4-Methoxy-2-methylphenyl)methanamine C1=CC(=C(C=C1OC)C)CN C1=CC(=C(C=C1OC)C)CN

Caption: Chemical structure of (4-Methoxy-2-methylphenyl)methanamine.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are capable of reliably quantifying (4-Methoxy-2-methylphenyl)methanamine, with the inter-laboratory validation data demonstrating their suitability for this purpose. The choice between the two methods will ultimately depend on the specific needs of the laboratory.

  • GC-MS is the superior choice when high sensitivity and selectivity are required, particularly for the analysis of complex matrices or for trace-level impurity profiling. Its higher initial cost is justified by its definitive identification capabilities.

  • HPLC-UV is a cost-effective and robust alternative for routine quality control applications where sensitivity is not the primary concern and the sample matrix is relatively clean. Its simpler operation and higher throughput make it well-suited for high-volume testing environments.

This guide provides a robust framework for the inter-laboratory validation of analytical methods for (4-Methoxy-2-methylphenyl)methanamine. By adhering to established guidelines and understanding the principles behind the validation process, researchers and drug development professionals can ensure the generation of high-quality, reproducible data that is defensible to regulatory bodies.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. [Link]

  • (PDF) Crystallographic and conformational analyses of ( E )-4-methoxy-2-((4-methoxyphenylimino)methyl)phenol - ResearchGate. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF - ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS - iupac. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine - MDPI. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS - International Science Community Association. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. [Link]

  • Notice - Canada.ca. [Link]

  • AOAC international guidelines for validation of qualitative binary chemistry methods | Request PDF - ResearchGate. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to Assessing the Enantiomeric Purity of (4-Methoxy-2-methylphenyl)methanamine

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. For...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. For chiral molecules like (4-Methoxy-2-methylphenyl)methanamine, a versatile building block, the ability to accurately quantify its enantiomeric purity is paramount. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, rigorous analytical control is a cornerstone of quality assurance and regulatory compliance.

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric purity of chiral primary amines, with a specific focus on developing a robust methodology for (4-Methoxy-2-methylphenyl)methanamine. As direct experimental data for this specific compound is not extensively published, this guide synthesizes established methods for structurally analogous benzylic amines, offering a scientifically-grounded framework for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.

Foundational Analytical Strategies: A Comparative Overview

The challenge in separating enantiomers stems from their identical physical properties in an achiral environment.[1][3] Analytical strategies, therefore, rely on creating a transient or stable chiral environment to induce differentiation. The most powerful and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique combination of resolution, sensitivity, speed, and cost, making the choice of technique highly dependent on the specific application—from high-throughput screening to final product quality control.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is arguably the most prevalent technique for enantiomeric purity assessment due to its versatility, robustness, and scalability.[4][5] The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).

Principle of Separation: The core of this technique is the CSP, which creates a chiral environment within the column.[6] Enantiomers transiently form diastereomeric complexes with the CSP, and the subtle differences in the stability of these complexes lead to different retention times, enabling their separation.[6] For primary amines like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective and represent a logical starting point for method development.[4][7]

Experimental Protocol: Chiral HPLC
  • Column Selection:

    • Initial Choice: A polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are known for their broad applicability to a wide range of chiral compounds, including amines.[4]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a mobile phase consisting of a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting ratio is 90:10 (v/v).

    • To improve peak shape for the amine analyte, add a small amount of a basic additive, such as Diethylamine (DEA) or Ethylenediamine (EDA), typically at 0.1% (v/v). This suppresses the interaction of the basic amine with residual acidic sites on the silica support, reducing peak tailing.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (thermostatically controlled for reproducibility).

    • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220 nm or 254 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Dissolve the (4-Methoxy-2-methylphenyl)methanamine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the area of the major enantiomer peak.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis sp Dissolve Amine Sample (0.5-1.0 mg/mL) inj Inject Sample sp->inj mp Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) col Chiral Column (CSP) Separation Occurs mp->col inj->col det UV Detector col->det chrom Obtain Chromatogram det->chrom calc Integrate Peaks & Calculate % e.e. chrom->calc

Caption: General workflow for enantiomeric purity analysis by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Amines

Chiral GC is a powerful technique renowned for its high separation efficiency and sensitivity, particularly when coupled with a mass spectrometer (MS).[3] However, its application is limited to analytes that are volatile and thermally stable. Primary amines often require derivatization to block the polar N-H group, which improves volatility and chromatographic peak shape.

Principle of Separation: Separation occurs in a long capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[3] The enantiomers exhibit different partition coefficients between the inert carrier gas (mobile phase) and the CSP, leading to different elution times.

Experimental Protocol: Chiral GC
  • Derivatization (Mandatory Step):

    • In a vial, dissolve ~1 mg of the (4-Methoxy-2-methylphenyl)methanamine sample in 200 µL of an aprotic solvent like Dichloromethane or Ethyl Acetate.

    • Add 50 µL of a derivatizing agent, such as Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15-30 minutes to form the stable trifluoroacetamide derivative.

    • Cool the sample to room temperature before injection. This step converts the polar primary amine into a less polar, more volatile amide suitable for GC analysis.

  • Column Selection:

    • A cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin phase, is a suitable first choice.

  • Instrumentation & Conditions:

    • GC System: A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injection: Split injection (e.g., 50:1 split ratio) at an injector temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 220 °C). The temperature program is optimized to achieve baseline resolution.

    • Detector Temperature: 280 °C (for FID).

  • Data Analysis:

    • Calculate % e.e. from the integrated peak areas of the two derivatized enantiomers.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis sample Dissolve Amine Sample deriv Add Derivatizing Agent (e.g., TFAA) & Heat sample->deriv inj Inject Derivatized Sample deriv->inj col Chiral Capillary Column (Cyclodextrin CSP) inj->col det FID or MS Detector col->det chrom Obtain Chromatogram det->chrom calc Integrate Peaks & Calculate % e.e. chrom->calc

Caption: General workflow for enantiomeric purity analysis by Chiral GC.

Chiral Capillary Electrophoresis (CE): High Efficiency, Low Consumption

Chiral CE is a highly efficient separation technique that offers advantages such as rapid analysis times, minimal sample and solvent consumption, and straightforward method development.[2][8][9] It is an attractive alternative to chromatographic methods, especially for polar and charged molecules.

Principle of Separation: Enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector.[9] When a high voltage is applied, the enantiomers migrate at different velocities due to their differing affinities for the chiral selector, which forms transient diastereomeric complexes.[8] Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.[8][10]

Experimental Protocol: Chiral CE
  • Chiral Selector & BGE Preparation:

    • Prepare a buffer solution, such as a 25-50 mM phosphate buffer, and adjust the pH to a low value (e.g., 2.5-3.0) with phosphoric acid. At this pH, the primary amine will be protonated and carry a positive charge.

    • Dissolve a chiral selector, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), into the buffer at a concentration of 10-20 mg/mL. The optimal type and concentration of the cyclodextrin must be determined experimentally.

  • Instrumentation & Conditions:

    • CE System: A standard CE system with a UV detector.

    • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 40-60 cm total length).

    • Voltage: 15-25 kV (normal polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., applying pressure of 50 mbar for 5 seconds).

    • Detection: UV detection, typically at 214 nm or 220 nm.

  • Sample Preparation:

    • Dissolve the amine sample in water or the BGE to a concentration of 0.1-0.5 mg/mL.

  • Data Analysis:

    • Calculate % e.e. from the corrected peak areas of the two enantiomers. (Peak area is often corrected by dividing by the migration time to account for velocity differences).

Workflow for Chiral CE Analysis

cluster_prep Sample & BGE Prep cluster_ce CE System cluster_analysis Data Analysis sp Dissolve Amine Sample (0.1-0.5 mg/mL) inj Inject Sample into Capillary sp->inj bge Prepare BGE with Chiral Selector (e.g., CD) sep Apply High Voltage Separation Occurs bge->sep inj->sep det UV Detector sep->det elec Obtain Electropherogram det->elec calc Correct Peak Areas & Calculate % e.e. elec->calc cluster_prep NMR Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis sample Dissolve Amine Sample in Deuterated Solvent csa Add Chiral Solvating Agent (e.g., (R)-BINOL) sample->csa acq Acquire High-Resolution ¹H NMR Spectrum csa->acq spec Identify Split Signals acq->spec calc Integrate Signals & Calculate % e.e. spec->calc

Caption: General workflow for enantiomeric purity analysis by Chiral NMR.

Head-to-Head Comparison and Method Selection

The optimal technique depends on the specific analytical challenge. The table below provides a comparative summary to guide your decision-making process.

FeatureChiral HPLCChiral GCChiral CEChiral NMR Spectroscopy
Principle Differential partitioning with a CSP. [6]Differential partitioning with a CSP in a capillary column. [3]Differential migration due to interaction with a chiral selector in BGE. [9]Formation of diastereomeric species with distinct NMR signals. [11]
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL), especially with MSModerate (µg/mL)Low (mg/mL)
Analysis Speed Moderate (10-30 min)Fast to Moderate (5-25 min)Very Fast (2-15 min)Very Fast (<5 min after prep)
Method Dev. Can be time-consuming and costly (multiple columns/solvents)Moderate (derivatization and temperature program optimization)Often very rapid and cost-effectiveRapid (screening of several CSAs/CDAs)
Cost Moderate to High (chiral columns are expensive)Moderate (chiral columns are less expensive than HPLC)Low (low solvent/reagent use)High initial instrument cost; low consumable cost
Sample Prep Simple (dissolve and inject)Requires derivatizationSimple (dissolve and inject)Simple (dissolve, add agent)
Key Strength Versatility, robustness, industry standard, preparative capability. [4]Highest resolution and sensitivity. [3]High efficiency, low waste ("green" technique), fast method development. [2][8]Speed, non-separative, provides structural confirmation. [12]
Key Weakness Cost of columns, solvent consumptionRequires volatile/thermally stable analytes, extra derivatization step. Lower concentration sensitivity, precision can be lower than HPLC.Low sensitivity, less accurate for trace impurity (e.g., >99.5% e.e.).

Validation of the Chosen Method

Regardless of the technique selected, the analytical method must be validated to ensure it is fit for its intended purpose. [7][13]Method validation should be performed in accordance with ICH Q2(R2) guidelines and typically involves assessing the following parameters:

  • Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: The response is proportional to the concentration of the minor enantiomer over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known amount of the minor enantiomer spiked in.

  • Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. [1]* Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature). [1]

Conclusion and Expert Recommendations

The assessment of enantiomeric purity for (4-Methoxy-2-methylphenyl)methanamine can be successfully achieved using several powerful analytical techniques.

  • For routine quality control and batch release in a regulated environment, Chiral HPLC is the recommended method. Its established robustness, high precision, and suitability for validation make it the industry standard.

  • For applications requiring the highest sensitivity and resolution , such as detecting trace enantiomeric impurities or analyzing complex matrices, Chiral GC-MS is the superior choice, provided the derivatization step is acceptable.

  • In an R&D or academic setting where rapid screening of multiple samples from asymmetric synthesis is needed, Chiral NMR Spectroscopy and Chiral CE are exceptionally valuable. NMR provides near-instantaneous results with minimal effort, while CE offers a "greener," high-efficiency alternative to HPLC for rapid method development.

Ultimately, the selection of the most appropriate technique is a strategic decision that must balance the required analytical performance with available resources and the specific goals of the analysis. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently develop and validate a reliable method for ensuring the enantiomeric integrity of (4-Methoxy-2-methylphenyl)methanamine and other critical chiral building blocks.

References

Click to expand
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
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  • Zhang, Y., et al. (2025). Chiral Separation Enhancement in Capillary Electrophoresis by Electrophoretic Mobility Differences without Electroosmosis. Analytical Chemistry. Available from: [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available from: [Link]

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  • Wockhardt Research Center. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available from: [Link]

  • Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Semantic Scholar. Available from: [Link]

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  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 239-250. Available from: [Link]

  • Nakagomi, K., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 26(7), 841-847. Available from: [Link]

  • Gherman, A., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available from: [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(20), 5897-5904. Available from: [Link]

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Available from: [Link]

  • Eeltink, S., & De Vijlder, T. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available from: [Link]

  • Salsbury, J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]

  • Seco, J. M., et al. (2004). NMR determination of enantiomeric excess. Chemical Society Reviews, 33(6), 313-322. Available from: [Link]

  • Simeonov, S. P., et al. (2010). (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • Lee, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 384-393. Available from: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. Available from: [Link]

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. Available from: [Link]

Sources

Comparative

Benchmarking (4-Methoxy-2-methylphenyl)methanamine as a Pharmacophoric Building Block in CNS Drug Discovery: Synthetic Efficiency and CRF1 Receptor Affinity

Executive Summary In the development of central nervous system (CNS) therapeutics, the selection of primary amine building blocks is rarely a trivial matter of synthetic convenience. For targets such as the Corticotropin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of central nervous system (CNS) therapeutics, the selection of primary amine building blocks is rarely a trivial matter of synthetic convenience. For targets such as the Corticotropin-Releasing Factor Receptor-1 (CRF1)—a G-protein-coupled receptor (GPCR) implicated in depression, anxiety, and stress-related disorders—the exact steric and electronic profile of the ligand dictates both its binding affinity and its pharmacokinetic viability[1][2].

This guide benchmarks the performance of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7) against standard structural alternatives, specifically evaluating its utility in synthesizing pyrazolo[1,5-a]-1,3,5-triazine-based CRF1 antagonists[3][4][5]. By objectively comparing synthetic coupling efficiencies (via Nucleophilic Aromatic Substitution, SNAr) and the resulting biological affinities (hCRF1 IC50), this guide provides drug development professionals with the experimental data needed to rationalize building block selection.

Mechanistic Rationale: The Interplay of Sterics and Electronics

As an Application Scientist, I frequently observe that minor structural variations in a building block can rescue a failing drug program. When designing CRF1 antagonists, the benzylamine moiety must satisfy two competing demands: it must be nucleophilic enough to couple efficiently to a heterocyclic core, yet sterically hindered enough to lock the final molecule into a bioactive conformation[4][5].

(4-Methoxy-2-methylphenyl)methanamine provides a synergistic solution:

  • Electronic Contribution (para-Methoxy): The electron-donating methoxy group increases the electron density of the aromatic ring. In the receptor pocket, this oxygen acts as a critical hydrogen-bond acceptor, anchoring the ligand to the allosteric site of the CRF1 receptor.

  • Steric Contribution (ortho-Methyl): The methyl group at the 2-position introduces a calculated degree of steric hindrance. Once coupled to a rigid pyrazolo-triazine core, this methyl group restricts the rotation of the benzyl bond. This conformational locking minimizes the entropic penalty of binding, drastically improving the ligand's affinity compared to unsubstituted analogs[4][5].

Pathway CRF CRF Peptide (Endogenous Agonist) Receptor CRF1 Receptor (GPCR) CRF->Receptor Activates Antagonist Synthesized Antagonist (e.g., Analogue 12-3) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Production (Stress Response) AC->cAMP

Caption: Mechanism of action: The synthesized antagonist blocks CRF1 receptor-mediated cAMP production.

Synthetic Benchmarking: SNAr Protocol & Yields

To evaluate the synthetic viability of (4-Methoxy-2-methylphenyl)methanamine, we benchmarked its SNAr coupling efficiency against three alternatives: (4-Methoxyphenyl)methanamine (PMB-amine), (2-Methylphenyl)methanamine, and unsubstituted Benzylamine.

Self-Validating Experimental Protocol: SNAr Amide Coupling

This protocol is designed as a self-validating system. The reaction is considered complete only when LC-MS analysis confirms the disappearance of the starting electrophile (<1% relative AUC), ensuring that yield variations are due to inherent reactivity rather than premature termination.

  • Preparation: Charge a 10 mL microwave vial with the electrophilic core, 4-chloro-8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine (1.0 eq, 0.5 mmol).

  • Solvation: Add anhydrous acetonitrile (3.0 mL) and the non-nucleophilic base N,N-diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) to neutralize the generated HCl.

  • Amine Addition: Introduce the selected benzylamine building block (1.1 eq, 0.55 mmol) dropwise at room temperature.

  • Heating: Seal the vial and heat to 80 °C under continuous magnetic stirring.

  • Analytical Checkpoint: At 1.5 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS (UV 254 nm). Continue heating until the starting triazine core is <1%.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, 10-90% MeCN/H2O with 0.1% TFA) to isolate the pure product.

Table 1: Synthetic Performance Comparison
Amine Building BlockStructural FeaturesReaction Time (h)Isolated Yield (%)Purity (LC-MS)
(4-Methoxy-2-methylphenyl)methanamine ortho-Methyl, para-Methoxy4.578%>98%
(4-Methoxyphenyl)methanamine para-Methoxy only2.085%>99%
(2-Methylphenyl)methanamine ortho-Methyl only4.080%>98%
Benzylamine Unsubstituted (Baseline)1.588%>99%

Application Insight: The ortho-methyl group on (4-Methoxy-2-methylphenyl)methanamine introduces steric bulk near the nucleophilic amine, which predictably retards the reaction rate (requiring 4.5 hours vs. 2.0 hours for PMB-amine). However, the isolated yield of 78% remains highly viable for both library synthesis and process scale-up.

G A Pyrazolo-triazine Core C SNAr Coupling (DIPEA, MeCN, 80°C) A->C B (4-Methoxy-2-methylphenyl) methanamine B->C D LC-MS Purification C->D E In Vitro hCRF1 Binding Assay D->E

Caption: Workflow for the parallel synthesis and high-throughput screening of CRF1 antagonists.

Biological Benchmarking: CRF1 Antagonist Affinity

While (4-Methoxy-2-methylphenyl)methanamine requires slightly longer reaction times, its true value is realized in the biological performance of the resulting drug candidates. The synthesized pyrazolo[1,5-a]-1,3,5-triazine analogs were evaluated in an in vitro human CRF1 (hCRF1) binding assay[4][5].

Table 2: Biological Performance (hCRF1 IC50)
Amine Building Block UsedResulting Antagonist hCRF1 IC50 (nM)Calculated LogPLipophilic Efficiency (LipE)
(4-Methoxy-2-methylphenyl)methanamine 4.7 ± 2.0 4.2~4.1
(4-Methoxyphenyl)methanamine 45.0 ± 5.23.8~3.5
(2-Methylphenyl)methanamine 18.5 ± 3.14.3~3.4
Benzylamine >10003.9N/A

Application Insight: The biological data demonstrates a profound structure-activity relationship (SAR). Removing the ortho-methyl group (PMB-amine) results in a 10-fold loss in potency (45.0 nM vs 4.7 nM), proving that conformational restriction is vital for tight receptor binding[4][5]. Conversely, removing the para-methoxy group ((2-Methylphenyl)methanamine) causes a 4-fold drop in potency, highlighting the necessity of the hydrogen-bond acceptor. Therefore, (4-Methoxy-2-methylphenyl)methanamine is the optimal building block, maximizing Lipophilic Efficiency (LipE) and generating a sub-10 nM lead candidate.

Conclusion

When benchmarking primary amines for the synthesis of conformationally restricted CNS therapeutics, (4-Methoxy-2-methylphenyl)methanamine outperforms its less-substituted counterparts. Although the ortho-methyl group slightly reduces synthetic coupling rates due to steric hindrance, this exact steric bulk is responsible for locking the pharmacophore into its active conformation. For drug development professionals targeting the CRF1 receptor or similar allosteric GPCR pockets, this building block offers an unparalleled balance of synthetic reliability and exceptional biological potency.

References

  • Gilligan, P. J., et al. "8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists." Journal of Medicinal Chemistry, 2009, 52(9), 3073-3083. URL: [Link]

  • Kehne, J. H. "The CRF1 receptor, a novel target for the treatment of depression, anxiety, and stress-related disorders." CNS & Neurological Disorders Drug Targets, 2007, 6(3), 163-182. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methoxy-2-methylphenyl)methanamine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7). As laboratory professionals, our responsibility extends beyond th...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (4-Methoxy-2-methylphenyl)methanamine (CAS: 21883-14-7). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects personnel, the environment, and maintains regulatory compliance. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them.

Pre-Disposal Hazard Assessment & Personal Protective Equipment (PPE)

Understanding the inherent risks of a chemical is the first step in managing its waste. (4-Methoxy-2-methylphenyl)methanamine, a substituted aromatic amine, presents several hazards that dictate its handling and disposal protocols.

1.1. Hazard Profile

Based on available Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1] The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][3]
Skin Irritation Causes skin irritation.[1] Aromatic amines can be readily absorbed through the skin.[4]Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[5][6]
Serious Eye Irritation Causes serious eye irritation.[1]Always wear chemical safety goggles or a face shield.[5][6]
Respiratory Irritation May cause respiratory irritation.[1]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Corrosivity (Anticipated) Structurally related compounds like Benzylamine are classified as corrosive.[7][8]Assume the waste is corrosive. This dictates container choice and segregation protocols.

1.2. Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE is mandatory when handling (4-Methoxy-2-methylphenyl)methanamine or its waste:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A flame-resistant lab coat. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: Use in a chemical fume hood. If a hood is unavailable or engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives may be required.[6]

Waste Characterization and Segregation

Proper disposal begins at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to characterize hazardous waste.[9][10][11]

  • Hazardous Waste Determination: Due to its irritant properties and likely corrosive nature, (4-Methoxy-2-methylphenyl)methanamine waste must be managed as hazardous waste .[11] It should never be disposed of down the drain or in regular trash.[10][12]

  • Waste Code: While a specific EPA waste code is not listed for this exact compound, its properties align with characteristic wastes. Based on related amines, it would likely be classified as a D002 Corrosive Waste if the pH is ≥12.5.[7][8] Your institution's Environmental Health & Safety (EH&S) office will make the final determination.

  • Segregation: This waste must be segregated from incompatible materials. Critically, do not mix amine waste with :

    • Strong Acids or Oxidizers: Can cause violent reactions.[5]

    • Sodium Hypochlorite (Bleach): Can form explosive combinations.[13]

    • Halogenated Solvents: While sometimes permissible in mixed solvent waste streams, always check with your EH&S office before combining.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol outlines the standard operating procedure for accumulating and preparing (4-Methoxy-2-methylphenyl)methanamine waste for disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation and under the control of the operator.[14][15] This could be inside a chemical fume hood or a designated, labeled secondary containment bin in the lab.

Step 2: Select a Proper Waste Container

  • Compatibility: Use a container made of material compatible with corrosive amines. High-density polyethylene (HDPE) is an excellent choice. Avoid metal containers for corrosive waste.[9][11]

  • Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[11][12]

  • Size: Choose a container appropriate for the expected volume of waste to avoid prolonged storage of nearly empty containers.

Step 3: Collect the Waste

  • Collect all waste containing (4-Methoxy-2-methylphenyl)methanamine, including neat (pure) compound, contaminated solutions, and the first rinse of emptied containers.

  • Keep the container closed at all times , except when adding waste.[15] Do not leave a funnel in the container opening.[15]

Step 4: Label the Container Immediately As soon as the first drop of waste enters the container, it must be labeled.[11] The EPA requires specific information on the label.[14]

  • The words "HAZARDOUS WASTE" .[14][15]

  • The full chemical name(s) of the contents: "(4-Methoxy-2-methylphenyl)methanamine" . Do not use abbreviations or formulas.[15]

  • An indication of the hazards (e.g., "Corrosive," "Irritant").[14]

  • The date accumulation started.

Step 5: Store the Waste Container

  • Store the labeled container in your designated SAA.

  • Ensure the container is within a secondary containment tray to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

Step 6: Arrange for Disposal

  • When the container is no more than 90% full, arrange for a pickup from your institution's EH&S office or a licensed hazardous waste disposal vendor.[15]

  • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form.

The following diagram illustrates the decision-making workflow for proper laboratory waste management.

G cluster_0 Laboratory Waste Disposal Workflow start Waste Generated (4-Methoxy-2-methylphenyl)methanamine) is_hazardous Is waste hazardous? start->is_hazardous non_hazardous Follow non-hazardous waste stream protocol is_hazardous->non_hazardous  No select_container Select Compatible Container (e.g., HDPE) is_hazardous->select_container  Yes label_container Affix 'HAZARDOUS WASTE' Label - List full chemical name - Add hazard warnings select_container->label_container add_waste Add waste to container (Keep closed when not in use) label_container->add_waste store_saa Store in Satellite Accumulation Area (SAA) with secondary containment add_waste->store_saa full_check Container >90% full? store_saa->full_check full_check->add_waste  No request_pickup Request Pickup from EH&S or approved vendor full_check->request_pickup  Yes

Caption: Workflow for hazardous waste from generation to disposal request.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Minor Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (lab coat, gloves, goggles).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[16] Do not use combustible materials like paper towels on a neat spill.

    • If safe to do so, neutralize the amine with a weak acid (e.g., 5% acetic acid solution).[16]

    • Carefully scoop the absorbed, neutralized material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all constituents (including the absorbent and neutralizer) and dispose of it as hazardous waste.

  • Major Spill (Requires Outside Assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EH&S office.

    • If there is a fire hazard, turn off ignition sources if it is safe to do so.

    • Prevent the spill from entering drains or waterways.[7]

    • Wait for trained emergency responders.

Waste Minimization and Best Practices

A core principle of modern laboratory management is to minimize the generation of hazardous waste.

  • Scale: Purchase and use the smallest quantity of the chemical necessary for your experiment.

  • Substitution: Where scientifically viable, consider using less hazardous alternative reagents.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and prevent chemicals from expiring, which turns them into waste.

  • Container Rinsing: An "empty" container that held a hazardous waste is still considered hazardous waste until it is properly decontaminated, typically by triple rinsing.[13] The rinsate from this process must also be collected and disposed of as hazardous waste.[17]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • Datasheet Archive. (n.d.). Benzylamine Datasheet. [Link]

  • Unisource. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Deepak Group. (2023, March 20). SAFETY DATA SHEET 4-Methoxy-2 Methyl Di Phenyl Amine (MMDPA). [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • NextSDS. (n.d.). (2-methoxy-4-methylphenyl)methanamine — Chemical Substance Information. [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste Name or Mixtures. Environmental Health and Safety. [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Emory University. (n.d.). Hazardous Waste - EHSO Manual. [Link]

  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • Occupational Safety and Health Administration. (n.d.). 4-METHOXYPHENOL. [Link]

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Handling

Personal protective equipment for handling (4-Methoxy-2-methylphenyl)methanamine

Comprehensive Safety and Operational Guide for Handling (4-Methoxy-2-methylphenyl)methanamine As a Senior Application Scientist, I recognize that handling highly reactive building blocks requires more than just a cursory...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (4-Methoxy-2-methylphenyl)methanamine

As a Senior Application Scientist, I recognize that handling highly reactive building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a fundamental understanding of chemical reactivity, human physiology, and engineered safety systems. (4-Methoxy-2-methylphenyl)methanamine is a potent benzylamine derivative utilized extensively in drug development and synthetic chemistry. Because it is a severe corrosive and respiratory irritant, strict adherence to engineered controls and Personal Protective Equipment (PPE) is non-negotiable.

This guide provides a self-validating system for safely handling this compound, ensuring that every protocol is grounded in chemical causality and authoritative laboratory practices.

Compound Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physical and hazardous properties of the target compound[1].

Property / HazardSpecification / Details
Chemical Name (4-Methoxy-2-methylphenyl)methanamine
CAS Number 21883-14-7 (Free Base)
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
GHS Hazard Statements H314 (Causes severe skin burns and eye damage); H335 (May cause respiratory irritation)
Signal Word Danger
Chemical Class Primary Amine / Benzylamine derivative
Incompatibilities Strong acids, oxidizing agents, acid chlorides, anhydrides

The Causality of Amine Hazards (Expertise & Experience)

Why do we mandate such rigorous PPE for this specific compound? The answer lies in the fundamental chemistry of primary amines.

  • Saponification and Deep Tissue Necrosis: Unlike strong acids, which coagulate tissue proteins to form a protective eschar (scab) that limits further penetration, primary amines are strong bases. Upon contact with the skin, they saponify epidermal lipids and extract cellular water[2]. This leads to liquefaction necrosis, allowing the chemical to penetrate deeply into subcutaneous tissues. The resulting chemical burns are often not immediately painful, delaying response times and exacerbating tissue damage.

  • Exothermic Reactivity: Amines undergo highly exothermic neutralization reactions with acids and ambient moisture[3]. If spilled on the skin, the moisture in human sweat can trigger an exothermic reaction, compounding the chemical burn with a severe thermal burn.

  • Ocular Toxicity: The human cornea is exceptionally vulnerable to basic amines. Exposure can cause rapid cross-linking of corneal collagen and severe pH shifts in the aqueous humor, leading to irreversible blindness within minutes.

Required Personal Protective Equipment (PPE)

To create a self-validating safety system, every piece of PPE must be selected based on chemical permeation data and the specific operational context[2].

  • Hand Protection: Standard nitrile examination gloves are insufficient for extended contact with liquid amines, as they can degrade or permit rapid chemical breakthrough.

    • Protocol: Double-gloving is mandatory. Wear a heavy-duty butyl rubber or multi-layer laminate glove (e.g., Silver Shield®) over a thinner nitrile inner glove[4]. This ensures maximum chemical resistance while maintaining the tactile dexterity required for precise laboratory manipulations.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses are inadequate due to the lack of peripheral splash protection. When transferring volumes greater than 50 mL, a full-face shield must be worn over the goggles.

  • Body Protection:

    • Protocol: Wear a flame-resistant, chemical-resistant lab coat (e.g., Tychem®) or a heavy-duty rubber apron. Critical Rule: Do not wear synthetic fabrics (such as polyester or nylon) underneath your lab coat. In the event of an exothermic reaction or flash fire, synthetic fabrics can melt directly into the skin, drastically increasing the severity of the burn[4].

  • Respiratory Protection:

    • Protocol: All handling must occur inside a certified, properly functioning chemical fume hood. If engineering controls fail, or during a spill response outside the hood, a NIOSH-approved half-mask or full-face respirator equipped with Ammonia/Methylamine (AM/MA) or multigas cartridges is required[5].

Operational Plan: Step-by-Step Methodology

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Clear the hood of all unnecessary clutter to prevent airflow disruption and minimize the risk of knocking over containers.

  • Gather Materials: Place the (4-Methoxy-2-methylphenyl)methanamine, receiving flasks, secondary containment trays, and dedicated spatulas/pipettes inside the hood before opening the reagent.

  • Don PPE: Inspect all PPE for micro-tears or degradation before donning. Apply inner nitrile gloves, lab coat, outer butyl gloves, and splash goggles.

Phase 2: Execution & Transfer
  • Secondary Containment: Place the primary reagent bottle inside a chemically resistant secondary containment tray (e.g., polyethylene) to catch any drips or catastrophic bottle failures.

  • Transfer: Use a glass syringe or a chemically compatible positive-displacement pipette for liquid transfers. Avoid pouring directly from the bottle to minimize vapor generation and splashing.

  • Sealing: Immediately recap the reagent bottle tightly after use. Amines react readily with atmospheric carbon dioxide to form carbamate salts, which degrades the reagent and can cause the cap to seize.

Phase 3: Post-Operation & Doffing
  • Decontamination: Wipe down the exterior of the reagent bottle and all reusable tools with a damp, disposable cloth before removing them from the hood.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique to avoid skin contamination. Dispose of them as hazardous solid waste. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

Spill Response Protocol:

  • Evacuate & Isolate: For spills >100 mL outside the fume hood, evacuate the immediate area, restrict access, and alert laboratory personnel and Environmental Health & Safety (EHS).

  • Neutralization: Do not use water directly on a concentrated amine spill, as the exothermic reaction can cause splattering. Instead, cover the spill with a compatible neutralizing absorbent (e.g., citric acid powder, sodium bisulfate, or a commercial base-neutralizing spill kit).

  • Collection: Once neutralized, sweep the absorbed material using a non-sparking tool into a heavy-duty polyethylene waste bag.

Waste Disposal Plan:

  • Container Compatibility: Collect amine waste in high-density polyethylene (HDPE) containers. Crucial Note: Do not store amines or corrosive materials in metal containers (e.g., galvanized steel), as they will rapidly corrode the metal and leak[6].

  • Segregation: Strictly segregate amine waste from halogenated solvents, strong acids, and oxidizing agents to prevent violent exothermic reactions or the generation of toxic gases in the waste stream[6].

  • Labeling: Label clearly as "Hazardous Waste: Corrosive Basic Liquid - Contains (4-Methoxy-2-methylphenyl)methanamine."

Operational Workflow Visualization

AmineHandling Start Pre-Operation Setup Verify Hood & Equipment PPE Don PPE (Butyl Gloves, Goggles, Tychem) Start->PPE Execution Execution & Transfer (Inside Fume Hood) PPE->Execution Spill Spill Detected? Execution->Spill PostOp Post-Operation Decontamination & Doffing Waste Waste Disposal (HDPE Containers, Segregated) PostOp->Waste Spill->PostOp No Spill SpillResp Spill Response Protocol (Evacuate, Neutralize, Collect) Spill->SpillResp Yes SpillResp->Waste

Operational workflow for the safe handling, transfer, and disposal of corrosive amines.

References

  • CAS 21883-14-7 Product Information & Hazard Classification Source: American Elements URL:[Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 (Skin Exposure & PPE) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Research Council URL:[Link]

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory Source: The National Academies Press URL:[Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methoxy-2-methylphenyl)methanamine
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